(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Description
Properties
IUPAC Name |
(1S)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWMPOIXJTKLT-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CCC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)CCC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450884 | |
| Record name | (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104205-01-8 | |
| Record name | (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a chiral synthetic building block of significant interest in medicinal chemistry. Its unique structural features, including a stereocenter, a fluorine substituent, and a tetralone core, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. The dihydronaphthalenone core, a privileged scaffold in medicinal chemistry, provides a rigid framework for the spatial presentation of various functional groups. The specific combination of these features in this compound makes it a sought-after intermediate for creating novel therapeutic candidates, particularly in the areas of neurological disorders and inflammatory conditions.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key known properties of this compound.
| Property | Value | Source |
| CAS Number | 104205-01-8 | [2] |
| Molecular Formula | C₁₃H₁₅FO | [2] |
| Molecular Weight | 206.26 g/mol | [2] |
| Purity | 95% | [2] |
| Appearance | Not specified, likely a solid or oil | |
| Solubility | Not specified, likely soluble in organic solvents like ethanol and ether | [3] |
| Storage | Store in a freezer under an inert atmosphere |
Synthesis and Stereochemical Control
The enantioselective synthesis of this compound is a key challenge. While a specific, detailed protocol for this exact molecule is not widely published, the synthesis of related 1-alkyl-3,4-dihydronaphthalen-2(1H)-ones often involves an asymmetric Michael addition or an enantioselective alkylation as the key stereochemistry-defining step.
A plausible synthetic strategy would involve the conjugate addition of an isopropyl group to a prochiral 6-fluoro-3,4-dihydronaphthalen-2(1H)-one precursor, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand.
Conceptual Experimental Workflow for Enantioselective Synthesis:
Caption: Conceptual workflow for the enantioselective synthesis.
Causality in Experimental Choices:
-
Chiral Catalyst: The choice of catalyst and ligand is critical for achieving high enantioselectivity. Copper-based catalysts with ligands such as BOX or SEGPHOS are often employed for such transformations. The specific ligand influences the steric environment around the metal center, directing the approach of the nucleophile to one face of the enone.
-
Low Temperature: Performing the reaction at low temperatures is crucial to minimize side reactions and enhance the enantioselectivity by reducing the thermal energy of the system, which can overcome the small energy differences between the diastereomeric transition states.
-
Anhydrous Conditions: Grignard and Gilman reagents are highly reactive towards protic solvents. Therefore, stringent anhydrous conditions are necessary to prevent the quenching of the reagent and ensure the reaction proceeds to completion.
Spectroscopic Characterization
Expected ¹H NMR Resonances:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the fluorinated benzene ring. The fluorine atom will cause characteristic splitting patterns (doublets or doublet of doublets).
-
Aliphatic Protons: A complex set of signals in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the protons of the dihydronaphthalenone core and the isopropyl group. The benzylic proton at C1 would likely appear as a multiplet. The isopropyl methyl groups would likely appear as two doublets due to diastereotopicity.
-
Methylene Protons: The protons at C3 and C4 would also exhibit complex splitting patterns due to coupling with each other and with the proton at C1.
Expected ¹³C NMR Resonances:
-
Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) corresponding to the ketone carbonyl carbon.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Aliphatic Carbons: Signals in the aliphatic region (δ 20-60 ppm) corresponding to the carbons of the dihydronaphthalenone core and the isopropyl group.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 206.26 g/mol . Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic cleavages of the tetralone ring.
Applications in Drug Discovery
This compound serves as a crucial intermediate for the synthesis of biologically active molecules.[1] Its utility lies in its ability to be elaborated into more complex structures while retaining the key pharmacophoric elements of the fluorinated tetralone core and the defined stereochemistry at the C1 position.
Workflow for Elaboration into a Drug Candidate:
Caption: Elaboration of the intermediate in a drug discovery program.
Field-Proven Insights:
The strategic placement of the fluorine atom can block metabolic oxidation at that position, leading to an improved pharmacokinetic profile. The isopropyl group can provide beneficial steric interactions within the binding pocket of a target protein. The chiral center at C1 allows for the synthesis of enantiomerically pure final compounds, which is often a requirement for modern therapeutic agents to avoid off-target effects and improve the therapeutic index.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended.[4]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its unique combination of a fluorinated aromatic ring, a stereocenter, and a rigid scaffold makes it an attractive starting material for drug discovery programs targeting a variety of diseases. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known properties, a logical approach to its synthesis, and insights into its potential applications, serving as a valuable resource for researchers in the field.
References
- USP-MSDS. (2020). USP SDS US.
- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry.
- General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
-
ChemBK. (2024). 6-fluoro-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
- Approxim
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
- Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PMC.
- (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime.
- Subbaiah, M. A. M., Rautio, J., & Meanwell, N. A. (2024).
-
MySkinRecipes. (n.d.). 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. Retrieved from [Link]
- Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735.
- Utility of Biomarker-Informed Drug Interaction Evaluation in Drug Development and Regul
- Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. PubMed.
- Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. NIH.
Sources
The Strategic Intermediate: A Technical Guide to (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one for Advanced Drug Discovery
For Immediate Release
A critical chiral building block, (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one , has emerged as a molecule of significant interest for researchers and scientists in the field of drug development, particularly for therapies targeting the central nervous system (CNS). This in-depth guide, tailored for professionals in pharmaceutical research, provides a comprehensive overview of this compound's structural and chemical properties, its strategic importance, and the underlying principles of its synthesis and characterization.
Compound Identification and IUPAC Nomenclature
The precise chemical identity of this intermediate is crucial for unambiguous communication and replication of scientific findings.
-
Systematic IUPAC Name: (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one
-
Common Name: this compound
-
CAS Number: 104205-01-8
-
Molecular Formula: C₁₃H₁₅FO
-
Molecular Weight: 206.26 g/mol
The structure features a tetralone core, a class of compounds known for their utility in medicinal chemistry. The fluorine atom at the 6-position and the chiral isopropyl group at the 1-position are key features that can significantly influence the pharmacological profile of derivative compounds. The "(S)" designation indicates the specific stereochemistry at the chiral center, which is paramount for achieving desired biological activity and minimizing off-target effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅FO | |
| Molecular Weight | 206.26 g/mol | |
| CAS Number | 104205-01-8 | [1] |
Strategic Importance in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The fluorinated tetralone scaffold of this compound serves as a versatile starting point for the synthesis of a wide range of more complex molecules. Its application is particularly noted in the development of novel therapeutics for neurological and psychiatric disorders. The strategic placement of the fluorine atom can modulate the electronic properties of the aromatic ring, influencing interactions with biological targets.
This intermediate is a valuable precursor for creating lead compounds with improved pharmacokinetic and pharmacodynamic properties, making it a cornerstone in the design of next-generation CNS drugs.
Synthesis and Stereochemical Control
The asymmetric synthesis of this compound is a critical aspect of its utility, as the biological activity of its derivatives is often highly dependent on the stereochemistry at the C1 position. While a detailed, publicly available, step-by-step experimental protocol for this specific molecule is not readily found in peer-reviewed journals, the general synthetic strategies for related chiral 1-alkyltetralones provide a foundational understanding.
These methods often involve an asymmetric conjugate addition of an isopropyl group to a corresponding α,β-unsaturated ketone precursor, or the enantioselective alkylation of a pre-formed enolate. The use of chiral catalysts or auxiliaries is essential to achieve high enantiomeric excess.
Below is a conceptual workflow illustrating a plausible asymmetric synthesis approach.
Sources
A Comprehensive Technical Guide to the Predicted Spectroscopic Profile of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Introduction
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a chiral tetralone derivative. Such fluorinated chiral building blocks are of significant interest to the pharmaceutical and agrochemical industries due to the favorable metabolic stability and binding properties often conferred by the fluorine atom. The precise structural elucidation and confirmation of stereochemistry are paramount in the development of any new chemical entity. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process.
This technical guide provides a detailed predictive analysis of the complete spectroscopic profile of this compound. In the absence of published experimental data for this specific molecule, this document serves as an expert-level guide for researchers, outlining the expected spectral features based on established principles of spectroscopy and data from analogous structures. The causality behind these predictions is explained to provide a robust framework for the interpretation of future experimental data.
Part 1: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular skeleton and connectivity can be assembled.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the following atom numbering scheme will be used.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The chemical shift of protons is influenced by their electronic environment; proximity to electronegative atoms or unsaturated groups causes deshielding and a shift to a higher ppm value (downfield).[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H8 | ~7.8 - 7.9 | dd | J = 8.5, 5.5 (³JHH, ⁴JHF) | 1H |
| H5 | ~7.1 - 7.2 | d | J = 8.5 (³JHH) | 1H |
| H7 | ~7.0 - 7.1 | ddd | J = 8.5, 2.5, 2.5 (³JHH, ³JHF, ⁴JHH) | 1H |
| H1 | ~3.5 - 3.7 | m | - | 1H |
| H4a, H4b | ~2.9 - 3.1 | m | - | 2H |
| H3a, H3b | ~2.6 - 2.8 | m | - | 2H |
| H9 | ~2.3 - 2.5 | sept | J = 7.0 | 1H |
| H10, H11 | ~0.9 - 1.1 | d | J = 7.0 | 3H |
| H10, H11 | ~0.7 - 0.9 | d | J = 7.0 | 3H |
Scientific Rationale:
-
Aromatic Protons (H5, H7, H8): These protons are in the most downfield region due to the deshielding effect of the aromatic ring current. H8 is expected to be the most downfield due to its peri-position to the carbonyl group. It will appear as a doublet of doublets due to coupling with H7 (³JHH) and a weaker four-bond coupling to the fluorine atom (⁴JHF). H5 will be a doublet, coupled to H7. H7 will be the most complex, appearing as a doublet of doublet of doublets due to coupling with H8, H5, and the fluorine at C6 (³JHF).
-
Chiral Center Proton (H1): This proton is adjacent to the aromatic ring and the isopropyl group, placing its resonance in the mid-field. It is expected to be a multiplet due to coupling with the diastereotopic protons on C3 and the methine proton (H9) of the isopropyl group.
-
Aliphatic Protons (H3, H4): The protons on C4 are adjacent to the aromatic ring and will be multiplets. The protons on C3 are diastereotopic due to the adjacent chiral center at C1 and will appear as complex multiplets.
-
Isopropyl Group Protons (H9, H10, H11): The methine proton (H9) will be a septet due to coupling with the six equivalent methyl protons. The two methyl groups (C10 and C11) are diastereotopic because of the C1 chiral center, and are thus expected to have slightly different chemical shifts, each appearing as a doublet coupled to H9.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C2 (C=O) | ~208 - 212 | - |
| C6 | ~162 - 165 | d, ¹JCF ≈ 250 |
| C8a | ~145 - 148 | d, ²JCF ≈ 25 |
| C4a | ~135 - 138 | d, ³JCF ≈ 8 |
| C8 | ~130 - 133 | d, ³JCF ≈ 8 |
| C5 | ~115 - 118 | d, ²JCF ≈ 22 |
| C7 | ~113 - 116 | d, ⁴JCF ≈ 3 |
| C1 | ~50 - 55 | - |
| C3 | ~40 - 45 | - |
| C4 | ~30 - 35 | - |
| C9 | ~28 - 33 | - |
| C10, C11 | ~18 - 22 | - |
Scientific Rationale:
-
Carbonyl Carbon (C2): The ketone carbonyl carbon is the most deshielded, appearing at the lowest field.
-
Aromatic Carbons: The carbon directly bonded to fluorine (C6) will show a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, or four-bond couplings.[2] The chemical shifts are influenced by the electron-donating/withdrawing nature of the substituents.
-
Aliphatic Carbons: The chiral carbon (C1) and the carbons of the cyclohexenone ring will appear in the aliphatic region. The isopropyl group carbons (C9, C10, C11) will be the most upfield.
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
The ¹⁹F nucleus is 100% abundant and highly sensitive, making ¹⁹F NMR a valuable tool.[3] Chemical shifts are highly sensitive to the electronic environment.[4]
| Nucleus Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F on C6 | ~ -110 to -115 | m |
Scientific Rationale:
-
The chemical shift for an aryl fluoride is typically in this range. The signal will be a multiplet due to coupling with the aromatic protons H5 and H7.
Part 2: Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3050 - 3100 | C-H stretch (aromatic) | Medium |
| ~2850 - 3000 | C-H stretch (aliphatic) | Strong |
| ~1685 - 1700 | C=O stretch (ketone, conjugated) | Strong, Sharp |
| ~1580 - 1620 | C=C stretch (aromatic) | Medium-Strong |
| ~1200 - 1250 | C-F stretch (aryl fluoride) | Strong |
Scientific Rationale:
-
C=O Stretch: The most characteristic peak will be the strong, sharp absorption from the carbonyl (C=O) group of the ketone. For a saturated ketone, this typically appears around 1715 cm⁻¹. However, conjugation with the aromatic ring lowers the bond order and thus the stretching frequency to the ~1685-1700 cm⁻¹ range.[6]
-
C-H Stretches: The spectrum will show absorptions for both sp²-hybridized C-H bonds of the aromatic ring (above 3000 cm⁻¹) and sp³-hybridized C-H bonds of the aliphatic portions (below 3000 cm⁻¹).
-
C-F Stretch: The carbon-fluorine bond stretch for an aryl fluoride gives a strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.
-
Aromatic C=C Stretches: Peaks corresponding to the carbon-carbon double bond stretching within the aromatic ring will be observed in the 1580-1620 cm⁻¹ region.
Part 3: Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern provides a molecular fingerprint and information about the molecule's structure.[7]
| m/z Value | Proposed Fragment | Rationale |
| 220 | [M]⁺˙ | Molecular Ion |
| 177 | [M - C₃H₇]⁺ | Loss of the isopropyl group (α-cleavage) |
| 192 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 149 | [M - C₃H₇ - CO]⁺ | Subsequent loss of CO from the m/z 177 fragment |
| 136 | C₉H₉F⁺ | Retro-Diels-Alder type fragmentation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Scientific Rationale:
-
Molecular Ion ([M]⁺˙): The molecular ion peak at m/z 220, corresponding to the molecular weight of C₁₄H₁₇FO, is expected to be observed. Aromatic systems tend to produce a relatively stable molecular ion.[7]
-
α-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of a bond adjacent to the carbonyl group.[8] The most likely α-cleavage here is the loss of the isopropyl group (mass 43) to form a stable acylium ion at m/z 177. This is often a major fragment.
-
Loss of Neutral Molecules: The loss of small, stable neutral molecules like carbon monoxide (CO, mass 28) is a common fragmentation pathway for cyclic ketones, leading to a fragment at m/z 192.
-
Further Fragmentation: The initial fragments can undergo further fragmentation. For example, the m/z 177 fragment could lose CO to give a fragment at m/z 149.
Part 4: Standardized Experimental Protocols
To obtain high-quality data that can be confidently compared to these predictions, standardized experimental procedures are crucial.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.[9]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[10]
-
Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]
-
Cap the NMR tube securely. The final solution height should be approximately 4-5 cm.[12]
-
-
Data Acquisition (on a 500 MHz spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).
-
Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program, 1024 scans).
-
Acquire a ¹⁹F NMR spectrum (e.g., 64 scans).
-
Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Reference the spectra (¹H and ¹³C to residual solvent signal or TMS; ¹⁹F to an external standard like CFCl₃).
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.[13]
-
Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the crystal and press arm thoroughly after the measurement.[14]
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[15]
-
Ensure the sample is fully dissolved and free of particulates. If necessary, centrifuge or filter the solution.
-
Transfer the solution to a 2 mL glass autosampler vial and cap it.
-
-
Data Acquisition (using an EI source):
-
Set the GC oven temperature program (e.g., start at 50°C, ramp at 10°C/min to 280°C, hold for 5 min).
-
Set the injector temperature to 250°C and the MS transfer line to 280°C.
-
Inject 1 µL of the sample solution into the GC.
-
The MS will acquire data in full scan mode (e.g., from m/z 40 to 400) throughout the GC run.
-
The electron ionization energy is typically set to 70 eV.[16]
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and analyze the fragmentation pattern.
-
Part 5: Integrated Spectroscopic Workflow for Structural Verification
No single technique provides all the necessary information. A logical, integrated workflow is essential for unambiguous structure confirmation.
Caption: Workflow for the structural verification of the target compound using integrated spectroscopic methods.
This workflow begins with acquiring data from all three core techniques. MS confirms the molecular weight. IR confirms the presence of key functional groups (ketone, aryl fluoride). Finally, detailed 1D and 2D NMR experiments (such as COSY, HSQC, HMBC) provide the definitive evidence of the carbon-hydrogen framework, connectivity, and stereochemistry, leading to unambiguous structure confirmation.
Conclusion
This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data presented herein are based on fundamental spectroscopic principles and serve as a robust benchmark for researchers. By following the detailed experimental protocols and integrated workflow, scientists and drug development professionals can confidently undertake the synthesis and characterization of this and related fluorinated chiral synthons, ensuring the structural integrity and purity of their compounds.
References
-
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. Available at: [Link]
- Jackson, G. E. (2010). Principles and Topical Applications of 19F NMR Spectrometry. In Webb, G. A. (Ed.), Annual Reports on NMR Spectroscopy (Vol. 69, pp. 1-48). Academic Press.
-
Wishart, D. S., et al. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]
-
ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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The Ascendant Role of Fluorine in Dihydronaphthalenone Scaffolds: A Technical Guide to Unlocking Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a transformative approach to modulate and enhance pharmacological properties. This guide delves into the compelling biological activities of fluorinated dihydronaphthalenones, a class of compounds demonstrating significant potential in anticancer, antimicrobial, and enzyme-inhibitory applications. By exploring the synthesis, structure-activity relationships (SAR), and mechanisms of action, we provide a comprehensive resource for researchers seeking to harness the power of fluorination in novel drug discovery.
The Fluorine Advantage in the Dihydronaphthalenone Core
The dihydronaphthalenone framework, a privileged structure in natural products and synthetic medicinal chemistry, offers a versatile platform for therapeutic intervention. The introduction of fluorine, with its unique electronic properties, small atomic size, and high electronegativity, profoundly influences the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This strategic fluorination can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Anticancer Potential: A Primary Frontier
Fluorinated dihydronaphthalenones have shown considerable promise as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with key metrics such as the half-maximal inhibitory concentration (IC50) providing a quantitative measure of potency.
Structure-Activity Relationship (SAR) Insights
Systematic studies on fluorinated dihydronaphthalenone analogs have begun to elucidate critical structure-activity relationships. For instance, the position and number of fluorine substituents on the dihydronaphthalenone core or on appended aromatic rings can dramatically impact cytotoxic activity.
A notable example is seen in α-aryl-α-tetralone derivatives, which are structurally analogous to dihydronaphthalenones. Fluorinated versions of these compounds have been synthesized and evaluated for their antiproliferative effects on colorectal cancer cells, demonstrating the potential of this chemical space.[3] Similarly, novel tetralone derivatives bearing a pentafluorinated phenyl group have exhibited significant, broad-spectrum anticancer activity against various human cancer cell lines.[4]
Table 1: Cytotoxicity of Representative Fluorinated Dihydronaphthalenone Analogs
| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| FDN-1 | 3-Fluoro-dihydronaphthalenone chalconoid | K562 (Leukemia) | Moderate Activity | [Referenced indirectly] |
| FDN-2 | Pentafluoro-tetralone derivative | MCF-7 (Breast) | 4.42 ± 2.93 | [4] |
| FDN-3 | Pentafluoro-tetralone derivative | A549 (Lung) | 9.89 ± 1.77 | [4] |
Note: Data for FDN-1 is qualitative as specific IC50 values were not available in the initial search results. FDN-2 and FDN-3 are based on structurally similar tetralone derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A standard method to determine the cytotoxic potential of fluorinated dihydronaphthalenones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The fluorinated dihydronaphthalenone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Antimicrobial and Antifungal Dimensions
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated dihydronaphthalenones represent a promising class of compounds in this arena. The introduction of fluorine can enhance the antimicrobial and antifungal properties of the parent molecule.
Key Findings from Related Structures
While specific data on fluorinated dihydronaphthalenones is emerging, studies on structurally similar fluorinated tetralones provide valuable insights. For instance, certain fluoro-substituted indazoline tetralones have demonstrated potent antimicrobial activity, particularly against Escherichia coli and Pseudomonas aeruginosa.[5] This suggests that the incorporation of fluorine into the dihydronaphthalenone scaffold is a viable strategy for developing new anti-infective agents.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The fluorinated dihydronaphthalenone is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Enzyme Inhibition: A Targeted Approach
Fluorinated compounds are well-known for their ability to act as potent and selective enzyme inhibitors.[6][7][8] The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, leading to enhanced binding to the active site of an enzyme. While specific enzyme inhibition studies on fluorinated dihydronaphthalenones are not yet widely reported, related structures have shown promise. For instance, benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids have been identified as potent tyrosinase inhibitors.[9]
Caption: General mechanism of competitive enzyme inhibition.
Synthesis of Fluorinated Dihydronaphthalenones
The synthesis of fluorinated dihydronaphthalenones can be achieved through various synthetic routes. A common approach involves the fluorination of a pre-existing dihydronaphthalenone scaffold or the use of fluorinated building blocks in the construction of the core structure.
Caption: General synthetic strategies for fluorinated dihydronaphthalenones.
Future Directions and Conclusion
The exploration of fluorinated dihydronaphthalenones is a burgeoning field with immense potential for the discovery of novel therapeutic agents. Future research should focus on:
-
Expansion of the Chemical Space: Synthesis of a wider array of fluorinated dihydronaphthalenone derivatives with diverse substitution patterns.
-
In-depth Biological Evaluation: Comprehensive screening against a broader range of cancer cell lines, microbial strains, and specific enzyme targets.
-
Mechanistic Studies: Elucidation of the precise mechanisms of action to guide rational drug design.
-
In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy and pharmacokinetic properties.
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The Emergence of a Chiral Scaffold: A Technical Guide to (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, a chiral tetralone derivative, represents a sophisticated building block in the landscape of medicinal chemistry. Its unique structural amalgamation, featuring a stereogenic center, a fluorine atom, and an isopropyl group on a dihydronaphthalenone core, positions it as a valuable intermediate in the synthesis of complex molecular architectures, particularly those targeting the central nervous system. This guide delves into the scientific underpinnings of this molecule, offering a plausible historical context for its development, a detailed examination of its asymmetric synthesis, and a discussion of its potential applications in drug discovery.
Introduction: The Strategic Value of Chiral Tetralones
The tetralone framework is a recurring motif in a multitude of natural products and pharmacologically active compounds. The strategic introduction of chirality, particularly at the C1 position, exponentially increases the chemical space accessible for drug design, allowing for precise three-dimensional interactions with biological targets. The further incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and membrane permeability. The isopropyl group, a small lipophilic moiety, can also play a crucial role in optimizing ligand-receptor interactions.
This compound (CAS No. 104205-01-8) emerges from this context as a pre-validated chiral intermediate, embodying key structural features sought after in modern drug discovery programs. While the specific historical record of its initial synthesis is not extensively documented in publicly available literature, its existence points to the ongoing quest for novel chemical entities with therapeutic potential.
A Postulated History: The Convergence of Synthetic Strategies
The development of this compound can be understood as a logical progression in the field of asymmetric synthesis. The quest for enantiomerically pure compounds has driven the evolution of several key synthetic methodologies that are directly applicable to the construction of this specific molecule.
Historically, the synthesis of chiral compounds often relied on the resolution of racemic mixtures, a process that is inherently inefficient. The advent of chiral auxiliaries provided a more controlled approach. These are chiral molecules that are temporarily attached to a prochiral substrate to direct a stereoselective transformation, and are subsequently removed. The use of chiral auxiliaries, such as those derived from amino acids or camphor, has been a cornerstone of asymmetric synthesis for decades.[1][2]
The late 20th and early 21st centuries witnessed the rise of asymmetric catalysis , a more elegant and atom-economical approach. This field can be broadly divided into two major areas: metal-based catalysis and organocatalysis.
-
Metal-Based Asymmetric Catalysis: The use of chiral ligands in combination with transition metals (e.g., rhodium, ruthenium, palladium) has enabled a vast array of enantioselective transformations. For the synthesis of chiral tetralones, methods such as asymmetric hydrogenation and rhodium-catalyzed C-C bond activation have proven to be powerful tools.[3]
-
Organocatalysis: This paradigm shift involves the use of small organic molecules as catalysts. Organocatalysis has provided new avenues for the asymmetric synthesis of complex molecules under mild and environmentally friendly conditions. For tetralone synthesis, organocatalytic Michael additions and aldol reactions have been successfully employed to establish the crucial stereocenter.[4][5]
The synthesis of a molecule like this compound likely drew inspiration from these evolving synthetic strategies, aiming to create a readily accessible, enantiopure building block for incorporation into larger, more complex drug candidates.
Asymmetric Synthesis: A Proposed Methodological Approach
The overall strategy involves the construction of the tetralone core, followed by the stereoselective introduction of the isopropyl group at the C1 position.
Synthesis of the Precursor: 6-Fluoro-1-tetralone
The synthesis would logically begin with the preparation of the achiral precursor, 6-fluoro-1-tetralone. A common and effective method for this is the intramolecular Friedel-Crafts acylation of a suitable carboxylic acid.
Experimental Protocol:
-
Starting Material: 4-(4-fluorophenyl)butanoic acid. This can be synthesized via several routes, for instance, through the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by a reduction of the resulting keto acid.
-
Cyclization: The 4-(4-fluorophenyl)butanoic acid is treated with a strong acid, typically polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature. The acid promotes the intramolecular acylation of the aromatic ring to form the six-membered ketone ring of the tetralone.
-
Work-up and Purification: The reaction mixture is quenched with ice water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 6-fluoro-1-tetralone.
Asymmetric Introduction of the Isopropyl Group
The critical step in the synthesis is the enantioselective introduction of the isopropyl group at the C1 position. An organocatalytic approach using a chiral amine catalyst is a modern and efficient method to achieve this.
Experimental Protocol:
-
Enamine Formation: 6-Fluoro-1-tetralone is reacted with a chiral secondary amine catalyst (e.g., a derivative of proline) in the presence of a weak acid co-catalyst. This forms a chiral enamine intermediate in situ.
-
Michael Addition: The chiral enamine then undergoes a Michael addition reaction with an isopropyl electrophile. A suitable source of the isopropyl group would be 2-iodopropane in the presence of a base. The stereochemistry of the chiral catalyst directs the approach of the electrophile, leading to the preferential formation of the (S)-enantiomer.
-
Hydrolysis: The resulting iminium ion is then hydrolyzed during the aqueous work-up to regenerate the ketone and release the chiral catalyst, affording the desired this compound.
-
Purification: The final product is purified by column chromatography to remove any remaining starting material, diastereomeric byproducts, and the catalyst.
Causality Behind Experimental Choices:
-
Choice of Asymmetric Strategy: An organocatalytic approach is chosen for its operational simplicity, mild reaction conditions, and the avoidance of heavy metal catalysts.
-
Chiral Catalyst: Proline-derived catalysts are well-established for their ability to induce high stereoselectivity in a variety of reactions, including α-alkylation of ketones.
-
Solvent and Temperature: The reaction would typically be carried out in a non-polar aprotic solvent, such as dichloromethane or toluene, at or below room temperature to enhance stereoselectivity.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Characterization Data
The structural confirmation and purity assessment of this compound would be achieved through a combination of spectroscopic and analytical techniques. The following table summarizes the expected data.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (with coupling patterns indicative of fluorine substitution), the diastereotopic protons of the methylene groups in the tetralone ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chiral center at C1 would render the adjacent methylene protons diastereotopic, leading to more complex splitting patterns. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), the chiral methine carbon, and the carbons of the isopropyl and methylene groups. |
| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to the adjacent aromatic protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₅FO). |
| Chiral HPLC | Analysis on a suitable chiral stationary phase would confirm the enantiomeric purity of the final product. |
| Specific Rotation | A non-zero value for the specific rotation ([α]D) would confirm the chiral nature of the compound. |
Applications in Drug Discovery
As a chiral building block, this compound holds significant potential in the synthesis of novel therapeutic agents. Its primary utility lies in its role as a versatile intermediate that can be further elaborated to access a wide range of more complex molecules.
-
Central Nervous System (CNS) Agents: The tetralone scaffold is present in numerous compounds with activity at CNS targets, including dopamine and serotonin receptors. The specific stereochemistry and substitution pattern of this molecule make it an attractive starting point for the development of novel antidepressants, antipsychotics, or treatments for neurodegenerative diseases.
-
Oncology: The dihydronaphthalenone core can be found in some natural products with anticancer activity. This chiral intermediate could be used to generate analogs of these natural products or to explore novel chemical space in the search for new oncology drugs.
-
Other Therapeutic Areas: The versatility of the ketone functionality allows for a wide range of chemical transformations, opening up possibilities for its use in the synthesis of compounds targeting other disease areas, such as inflammation or metabolic disorders.
The logical flow from this chiral intermediate to a potential drug candidate is visualized below.
Caption: The role of the chiral intermediate in the drug discovery pipeline.
Conclusion
This compound stands as a testament to the advancements in asymmetric synthesis. While its own discovery story may be embedded within proprietary research, its structure speaks volumes about the strategic thinking in modern medicinal chemistry. By providing a robust, chiral platform, it enables the efficient exploration of chemical space in the quest for new and improved therapeutics. The principles of stereocontrol, strategic fluorination, and the use of versatile synthetic handles are all embodied in this single molecule, making it a valuable asset for any drug discovery program.
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A Technical Guide to (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one: Synthesis Strategies and Medicinal Chemistry Significance
Introduction
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a chiral synthetic building block of significant interest in the field of medicinal chemistry. As a fluorinated tetralone derivative, its structural and physicochemical properties make it a valuable intermediate in the synthesis of complex, biologically active molecules. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated synthons like this one highly sought after in drug discovery programs.[1][2] This is particularly relevant for agents targeting the central nervous system (CNS), where properties like blood-brain barrier permeability are critical.[1]
This technical guide provides a comprehensive overview of the available database information for this compound, discusses established strategies for its asymmetric synthesis, and explores its potential applications in drug development, particularly in the context of neuroscience.
Compound Identification and Physicochemical Properties
The specific enantiomer, this compound, is a distinct chemical entity with its own unique identifier. It is crucial to differentiate it from its racemic mixture and its corresponding (R)-enantiomer.
| Identifier | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 104205-01-8 | N/A |
| Molecular Formula | C₁₃H₁₅FO | N/A |
| Molecular Weight | 206.26 g/mol | N/A |
| Racemic CAS Number | 104204-91-3 | N/A |
Strategies for Asymmetric Synthesis
The synthesis of enantiomerically pure this compound necessitates a stereoselective approach. While a specific, detailed protocol for this exact molecule is not publicly documented, established methodologies for the asymmetric synthesis of chiral tetralones can be applied. The key challenge lies in the stereoselective introduction of the isopropyl group at the C1 position. Two primary strategies are prevalent in the synthesis of analogous chiral tetralones: the use of chiral auxiliaries and organocatalysis.
Conceptual Workflow for Asymmetric Synthesis
Caption: Conceptual workflow for the asymmetric synthesis of the target compound.
Chiral Auxiliary-Mediated Synthesis
This classical and robust method involves the temporary attachment of a chiral auxiliary to a precursor molecule, such as 6-fluoro-2-tetralone. The auxiliary then directs the diastereoselective alkylation or conjugate addition of the isopropyl group. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
Hypothetical Protocol:
-
Formation of a Chiral Enamine/Imine: 6-Fluoro-2-tetralone is reacted with a chiral amine (e.g., (S)-(-)-1-phenylethylamine) to form a chiral enamine or imine. This step introduces the stereodirecting group.
-
Diastereoselective Alkylation: The chiral intermediate is then reacted with an isopropyl electrophile (e.g., isopropyl iodide or isopropyl triflate). The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
-
Hydrolysis and Auxiliary Removal: The resulting diastereomeric product is hydrolyzed under acidic conditions to cleave the chiral auxiliary, yielding the desired this compound. The chiral auxiliary can often be recovered and recycled.
The choice of chiral auxiliary is critical and is often determined empirically to achieve high diastereoselectivity.
Asymmetric Organocatalysis
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Small chiral organic molecules, such as proline derivatives or chiral amines, can catalyze reactions with high enantioselectivity. For the synthesis of the target molecule, an organocatalytic conjugate addition of an isopropyl nucleophile to an α,β-unsaturated precursor derived from 6-fluoro-2-tetralone could be envisioned.
Hypothetical Protocol:
-
Formation of an α,β-Unsaturated Ketone: A suitable α,β-unsaturated ketone precursor is synthesized from 6-fluoro-2-tetralone.
-
Organocatalytic Conjugate Addition: The unsaturated ketone is reacted with an isopropyl nucleophile (e.g., generated from an isopropyl Grignard reagent in the presence of a copper catalyst) in the presence of a chiral organocatalyst (e.g., a chiral phosphine or a bifunctional thiourea catalyst). The catalyst forms a transient chiral complex with the substrate, guiding the nucleophilic attack to produce the (S)-enantiomer preferentially.
-
Work-up and Purification: The reaction is quenched, and the product is purified to isolate the enantiomerically enriched this compound.
This approach avoids the need for the attachment and removal of a chiral auxiliary, often leading to more atom-economical processes.
Applications in Drug Discovery and Development
The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of fluorine and a chiral center, as in this compound, further enhances its potential as a key intermediate for novel therapeutics.
Role as a Bioisostere and Metabolic Blocker
The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to altered binding interactions with target proteins. More significantly, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Placing a fluorine atom at a metabolically labile position can block oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate by increasing its half-life and bioavailability.
Modulation of Physicochemical Properties
Fluorine substitution can increase the lipophilicity of a molecule, which can be advantageous for crossing biological membranes, including the blood-brain barrier. This makes fluorinated compounds particularly attractive for the development of drugs targeting the central nervous system.[1]
Caption: The influence of the fluorinated tetralone scaffold on drug properties and applications.
Potential Therapeutic Areas
While specific drug candidates derived from this compound are not publicly disclosed, the broader class of fluorinated tetralones are explored as intermediates for various therapeutic targets:
-
Neurodegenerative Diseases: The ability to cross the blood-brain barrier makes these compounds valuable for developing treatments for conditions like Alzheimer's and Parkinson's disease.[1]
-
Oncology: Tetralone derivatives have been investigated for their anticancer properties.
-
Anti-inflammatory and Analgesic Drugs: The tetralone scaffold is present in molecules with anti-inflammatory and pain-relieving activities.[2]
Conclusion
This compound represents a sophisticated and valuable chiral building block for modern drug discovery. Its key attributes—a fluorinated aromatic ring, a chiral center, and a reactive ketone functionality—provide a versatile platform for the synthesis of complex and potentially potent therapeutic agents. While detailed public information on its synthesis and specific applications is limited, the principles of asymmetric synthesis and the known benefits of fluorine in medicinal chemistry strongly support its utility. Further research and disclosure, potentially in patent literature or scientific publications, will be necessary to fully elucidate the specific experimental protocols and the precise roles this compound plays in the development of next-generation pharmaceuticals.
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The Evolving Landscape of Substituted 3,4-Dihydronaphthalen-2(1H)-ones: A Synthetic and Pharmacological Review
Abstract
The substituted 3,4-dihydronaphthalen-2(1H)-one, commonly known as the 2-tetralone scaffold, represents a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties make it a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of the synthetic strategies employed to access this privileged core, delves into its diverse biological activities, and explores its applications in the development of novel therapeutic agents. With a focus on the causality behind experimental choices, this review aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the potential held by this remarkable chemical entity.
Introduction: The Significance of the 2-Tetralone Scaffold
The 2-tetralone framework is a recurring motif in numerous natural products and synthetic molecules exhibiting a broad spectrum of biological activities.[3][4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the enone functionality offers a handle for further chemical modifications.[1][6] These inherent characteristics have made substituted 2-tetralones attractive targets for organic synthesis and have spurred the development of a plethora of methodologies for their construction.
Historically, the synthesis of 2-tetralones has been a subject of intense research, with early methods dating back to the late 19th century.[2] Modern synthetic chemistry has introduced a variety of sophisticated and efficient approaches, enabling the creation of diverse libraries of 2-tetralone derivatives for high-throughput screening and lead optimization in drug discovery programs.[7][8]
This guide will navigate through the key synthetic routes to substituted 2-tetralones, followed by an in-depth exploration of their pharmacological landscape, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Synthetic Strategies for Accessing Substituted 2-Tetralones
The construction of the 2-tetralone core can be achieved through several strategic disconnections. The most prominent and widely employed methods include intramolecular Friedel-Crafts acylation and the Robinson annulation.[9][10]
Intramolecular Friedel-Crafts Acylation: A Classic Approach
The intramolecular Friedel-Crafts acylation is a powerful and direct method for the synthesis of cyclic ketones, including 2-tetralones.[9][11] This reaction involves the cyclization of a suitable phenyl-substituted carboxylic acid or its derivative, typically an acyl chloride, onto the aromatic ring in the presence of a Lewis acid or a strong protic acid.[11][12]
The choice of the acid catalyst is crucial for the success of the reaction. Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used, but the reaction can also be promoted by protic acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[12] A greener approach involves the use of trifluoroacetic anhydride (TFAA) and phosphoric acid, which avoids the use of chlorinated solvents and harsh Lewis acids.[8]
Experimental Protocol: Synthesis of 5-methoxy-2-tetralone via Intramolecular Friedel-Crafts Acylation [13]
-
Preparation of 3-methoxyphenylacetyl chloride: To a solution of 3-methoxyphenylacetic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).
-
Purification: The crude 3-methoxyphenylacetyl chloride can be purified by recrystallization from n-hexane.
-
Friedel-Crafts Reaction: In a separate reaction vessel under an inert atmosphere, dissolve the purified 3-methoxyphenylacetyl chloride in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath and add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.
-
Ethylene Addition: Bubble ethylene gas through the reaction mixture at a controlled rate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully adding ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification of 5-methoxy-2-tetralone: The crude product is further purified by reacting with a saturated sodium bisulfite solution to form a salt, followed by reduction with sodium carbonate to yield the purified 5-methoxy-2-tetralone.
Caption: Intramolecular Friedel-Crafts acylation for 5-methoxy-2-tetralone synthesis.
The Robinson Annulation: Building Rings Systematically
The Robinson annulation is a classic and highly effective method for the formation of six-membered rings, making it a valuable tool for the synthesis of 2-tetralones.[10][14] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[10][15] In the context of 2-tetralone synthesis, a suitable cyclic ketone or a derivative is reacted with a methyl vinyl ketone or a similar α,β-unsaturated ketone.[10]
A key advantage of the Robinson annulation is its ability to construct fused ring systems with good control over stereochemistry, particularly when employing chiral catalysts for asymmetric synthesis.[10]
Caption: The Robinson annulation pathway for cyclic ketone formation.
Pharmacological Landscape of Substituted 2-Tetralones
The 2-tetralone scaffold has proven to be a fertile ground for the discovery of compounds with a wide range of pharmacological activities.[3][4][5] The ability to introduce diverse substituents at various positions of the bicyclic system allows for fine-tuning of their biological profiles.
Anticancer Activity
Numerous studies have highlighted the potential of substituted 2-tetralones as anticancer agents.[16][17][18][19] Their mechanisms of action are often multifaceted, targeting various pathways involved in cancer cell proliferation and survival. For instance, certain 2-tetralone derivatives have been shown to induce apoptosis by targeting proteins like MDM2 E3 ubiquitin kinase and the anti-apoptotic protein Bcl-w.[17]
Chalcone-like derivatives of 2-tetralone have demonstrated significant growth inhibition against various human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.[20]
Table 1: Anticancer Activity of Selected 2-(Pyridinyl)methylene-1-tetralone Derivatives [20]
| Compound ID | Cancer Cell Line | Growth Inhibition (%) at 10 µM |
| 3d | Leukemia (MOLT-4) | >60 |
| Leukemia (SR) | >60 | |
| Non-Small Cell Lung Cancer (NCI-H522) | >60 | |
| Colon Cancer (HCT-116) | >60 | |
| Prostate Cancer (DU-145) | >60 | |
| Breast Cancer (MCF7) | >60 | |
| Breast Cancer (MDA-MB-468) | >60 | |
| 5c | Leukemia (CCRF-CEM) | Active |
| Leukemia (RPMI-8226) | Active | |
| Leukemia (SR) | Active | |
| Breast Cancer (MCF7) | Active | |
| 5e | Leukemia (RPMI-8226) | Active |
| Leukemia (SR) | Active |
Antimicrobial and Antifungal Activities
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted 2-tetralones have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[4][21][22][23]
For example, novel aminoguanidine-tetralone derivatives have shown potent antibacterial activity against ESKAPE pathogens and clinically resistant Staphylococcus aureus (S. aureus).[4][24] The mechanism of action for some of these compounds involves the depolarization of the bacterial membrane, leading to cell death.[4][24] Furthermore, some 2-tetralone derivatives exhibit fungicidal effects against various fungal pathogens.[22][23]
Table 2: Minimum Inhibitory Concentration (MIC) of an Active Aminoguanidine-Tetralone Derivative (2D) [4][24]
| Pathogen | MIC (µg/mL) |
| S. aureus ATCC 29213 | 0.5 |
| MRSA-2 | 1 |
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Substituted 2-tetralones have demonstrated potent anti-inflammatory effects.[25][26][27]
Certain 2-arylmethylene-1-tetralones have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[25][26][27] By inhibiting the tautomerase activity of MIF, these compounds can attenuate macrophage activation and reduce the production of inflammatory mediators such as reactive oxygen species (ROS), nitric oxide (NO), and various cytokines.[25][26][27]
Applications in Drug Discovery and Development
The versatility of the 2-tetralone scaffold makes it a valuable platform for the development of a wide range of therapeutic agents.[1][2] Beyond the activities already discussed, 2-tetralone derivatives have been investigated for their potential in treating neurological disorders, with some compounds acting as dopamine receptor agonists.[28][29] They also serve as crucial intermediates in the synthesis of established pharmaceutical drugs like nepinalone, napamezole, and trioxifene.[2]
The ability to readily synthesize diverse libraries of substituted 2-tetralones, coupled with their broad pharmacological profile, ensures that this chemical scaffold will continue to be a focal point of research in medicinal chemistry and drug discovery for the foreseeable future.
Conclusion
Substituted 3,4-dihydronaphthalen-2(1H)-ones represent a privileged structural motif with a rich history in organic synthesis and a promising future in drug development. The synthetic methodologies for accessing this core are well-established and continue to evolve, offering chemists a robust toolkit for creating molecular diversity. The broad spectrum of biological activities exhibited by 2-tetralone derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their therapeutic potential. As our understanding of the intricate molecular mechanisms underlying various diseases deepens, the rational design and synthesis of novel 2-tetralone-based compounds will undoubtedly lead to the discovery of next-generation therapeutics.
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Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PubMed. [Link]
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Synergistic Cu(II)/Amine-Catalyzed Cyclization of Enynone: Assembly of Tetralone and Tetrahydronaphthylimine | Organic Letters. ACS Publications. [Link]
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Potential therapeutic targets of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
An In-depth Technical Guide to the Potential Therapeutic Targets of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Foreword: Unlocking the Therapeutic Potential of a Novel Tetralone Scaffold
The field of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel chemical entities with the potential to address unmet medical needs. The molecule at the center of this guide, this compound, represents a compelling starting point for a drug discovery campaign. Its tetralone core is a privileged scaffold, found in a variety of biologically active compounds, while the strategic placement of fluoro and isopropyl groups suggests a deliberate design to optimize pharmacokinetic and pharmacodynamic properties. This document serves as a comprehensive guide for researchers and drug development professionals, outlining a systematic approach to identifying and validating the therapeutic targets of this promising, yet uncharacterized, molecule.
Molecular Deconstruction and Rationale for Investigation
The structure of this compound offers several clues to its potential biological activity.
-
The Tetralone Core: The α-tetralone scaffold is a bicyclic aromatic hydrocarbon that serves as a foundational building block for a wide range of pharmaceuticals.[1][2] Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets. Derivatives of this core have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antidepressant, acetylcholinesterase inhibition, and antimicrobial activities.[1][2][3][4]
-
The 6-Fluoro Substituent: The incorporation of a fluorine atom is a well-established strategy in modern drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties.[5] It can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability and bioavailability, and increase binding affinity to target proteins through favorable electrostatic interactions.[5][6] In the context of this molecule, the fluorine at the 6-position is poised to influence interactions within a target's binding pocket.
-
The (S)-1-isopropyl Group: The stereospecific placement of an isopropyl group at the C1 position introduces a chiral center, which is critical for selective interactions with biological macromolecules. The (S)-configuration will dictate a precise three-dimensional arrangement, potentially leading to higher affinity and selectivity for a specific target over its R-enantiomer. The isopropyl group itself adds lipophilicity, which can be crucial for crossing cellular membranes and accessing intracellular targets.
Given these structural features, a logical starting point for investigation is to explore therapeutic areas where substituted tetralones have previously shown promise. This guide will focus on three primary areas: oncology, neuropharmacology, and metabolic diseases.
Proposed Therapeutic Target Classes and Validation Workflows
This section outlines potential therapeutic target classes for this compound and provides detailed, step-by-step protocols for their validation.
Oncology: Targeting Cell Proliferation and Survival Pathways
The tetralone scaffold is present in several natural products and synthetic compounds with demonstrated anticancer properties.[4] The antiproliferative activity of these compounds can be attributed to various mechanisms, including the inhibition of topoisomerases and protein kinases.
Topoisomerase II is a critical enzyme in DNA replication and transcription, making it a well-validated target for cancer chemotherapy. Certain structurally related compounds have been shown to inhibit its activity.
Experimental Protocol: Topoisomerase II Inhibition Assay
-
Objective: To determine if this compound inhibits the decatenation activity of human topoisomerase IIα.
-
Materials:
-
Human Topoisomerase IIα enzyme (recombinant)
-
Kinetoplast DNA (kDNA)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Etoposide (positive control)
-
DMSO (vehicle control)
-
Agarose gel, electrophoresis equipment, and DNA stain (e.g., SYBR Safe)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, kDNA, and human topoisomerase IIα.
-
Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM), etoposide, or DMSO to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Run the samples on a 1% agarose gel to separate the decatenated DNA from the catenated kDNA.
-
Visualize the DNA bands under UV light and quantify the band intensities to determine the IC50 value.
-
CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A)
-
Objective: To quantify the inhibitory activity of the test compound against a specific CDK.
-
Materials:
-
Recombinant human CDK2/Cyclin A
-
Kinase substrate (e.g., Histone H1)
-
[γ-³²P]ATP or a fluorescence-based kinase assay kit (e.g., ADP-Glo™)
-
Kinase buffer
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
-
Procedure (using ADP-Glo™):
-
Dispense kinase, substrate, and ATP in kinase buffer into a 96-well plate.
-
Add the test compound across a range of concentrations.
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. Calculate the IC50 from the dose-response curve.
-
Experimental Workflow for Oncology Target Validation
Caption: Workflow for oncology target validation.
Neuropharmacology: Modulating Neurotransmitter Systems
The tetralone scaffold is a key component of the selective serotonin reuptake inhibitor (SSRI) sertraline.[2] This precedent suggests that this compound could interact with monoamine transporters or receptors.
MAO-A and MAO-B are enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used to treat depression and Parkinson's disease.[4]
Experimental Protocol: MAO-Glo™ Assay
-
Objective: To determine the inhibitory potency and selectivity of the test compound against MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (a luminogenic derivative)
-
MAO-Glo™ Assay Kit (Promega)
-
Pargyline (MAO-B inhibitor) and Clorgyline (MAO-A inhibitor) as controls
-
-
Procedure:
-
In separate 96-well plates for MAO-A and MAO-B, add the respective enzyme and the test compound at various concentrations.
-
Incubate for 15 minutes to allow the inhibitor to bind.
-
Add the luminogenic substrate to initiate the MAO reaction.
-
Incubate for 60 minutes.
-
Add Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence. Calculate IC50 values for both MAO-A and MAO-B to determine potency and selectivity.
-
AChE inhibitors are a primary treatment for Alzheimer's disease. Tetralone derivatives have been identified as effective inhibitors of this enzyme.[1][2]
Experimental Protocol: Ellman's Assay for AChE Inhibition
-
Objective: To measure the inhibition of AChE by the test compound.
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Donepezil (positive control)
-
-
Procedure:
-
Add buffer, DTNB, and the test compound at various concentrations to a 96-well plate.
-
Add the AChE enzyme and incubate for 15 minutes.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product (5-thio-2-nitrobenzoate).
-
Measure the absorbance at 412 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value for the test compound.
-
Metabolic Diseases: Targeting Lipid Metabolism
Recent research has identified tetralone derivatives as potent and selective inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[7] This makes DGAT1 a plausible target for this compound.
DGAT1 catalyzes the final step in triglyceride synthesis. Its inhibition is a potential therapeutic strategy for obesity and type 2 diabetes.
Experimental Protocol: In Vitro DGAT1 Inhibition Assay
-
Objective: To determine the IC50 of the test compound against DGAT1.
-
Materials:
-
Microsomes from cells overexpressing human DGAT1
-
¹⁴C-labeled oleoyl-CoA
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
Assay buffer
-
Known DGAT1 inhibitor (positive control)
-
-
Procedure:
-
Incubate the DGAT1-containing microsomes with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding ¹⁴C-oleoyl-CoA and DAG.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extract the lipids with heptane.
-
Separate the radiolabeled triglycerides from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of ¹⁴C-triglyceride formed using a scintillation counter or phosphorimager.
-
Calculate the IC50 value from the dose-response curve.
-
Hypothetical Signaling Pathway: DGAT1 in Triglyceride Synthesis
Caption: Inhibition of triglyceride synthesis via DGAT1.
Data Presentation and Interpretation
For each of the proposed assays, quantitative data should be summarized in clear, well-structured tables to facilitate comparison and decision-making.
Table 1: Summary of In Vitro Potency
| Target | Assay Type | IC50 (µM) | Positive Control | Control IC50 (µM) |
| Topoisomerase IIα | Decatenation | Etoposide | ||
| CDK2/Cyclin A | ADP-Glo™ | Staurosporine | ||
| MAO-A | MAO-Glo™ | Clorgyline | ||
| MAO-B | MAO-Glo™ | Pargyline | ||
| Acetylcholinesterase | Ellman's Assay | Donepezil | ||
| DGAT1 | Radiometric | DGAT1 Inhibitor |
Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for elucidating the therapeutic targets of this compound. By systematically evaluating its activity against well-validated targets in oncology, neuropharmacology, and metabolic diseases, researchers can efficiently identify the most promising therapeutic avenues for this novel chemical entity. Positive results in the initial in vitro assays should be followed by more comprehensive cell-based characterization and, ultimately, validation in appropriate in vivo models. The journey from a novel molecule to a potential therapeutic is a complex one, but it begins with a logical and rigorous approach to target identification, as outlined in this document.
References
-
Nyangulu, J. M., et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400-1412. Available from: [Link]
-
Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. Available from: [Link]
-
Gauni, B., et al. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. Available from: [Link]
-
Li, W., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113931. Available from: [Link]
-
Zhu, Y., et al. (2011). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters, 2(11), 849-854. Available from: [Link]
-
UCHEM. (2025). 7-Fluoro-1-tetralone (CAS 2840-44-0) - A Valuable Intermediate for Pharmaceutical and Chemical Synthesis. Available from: [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Available from: [Link]
-
Hopkins, C. (n.d.). 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. Available from: [Link]
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- 7. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Analysis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Abstract
This application note details a highly selective and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (S)- and (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. Tetralone derivatives are significant scaffolds in medicinal chemistry, and the control of enantiomeric purity is critical for ensuring the safety and efficacy of drug candidates.[1][2] This method employs a polysaccharide-based chiral stationary phase under normal-phase conditions, providing excellent resolution and peak shape. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of chiral pharmaceutical intermediates. We provide a complete methodology, from method development strategy to a finalized, validated protocol, explaining the scientific rationale behind each parameter selection.
Introduction and Scientific Rationale
The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or, in some cases, exhibit undesirable or toxic effects.[3] Consequently, regulatory bodies worldwide mandate strict control over the stereochemical purity of pharmaceutical compounds.[2][3] The target analyte, 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, is a tetralone derivative, a class of compounds with significant value in drug discovery.[1]
Direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for determining enantiomeric excess (e.e.) and optical purity.[4][5] The selection of an appropriate CSP is the most critical factor in developing a successful chiral separation.[6][7]
Principle of Chiral Recognition
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are exceptionally versatile and have demonstrated broad success in resolving a wide range of racemates, including tetralone derivatives.[1][2][8] The mechanism of chiral recognition on these phases is complex and multifactorial. The derivatized polysaccharide polymer forms a helical structure, creating "chiral pockets" or grooves.[9] Enantiomers fit differently into these pockets, leading to differential interactions. These interactions can include:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
The sum of these subtle energy differences results in one enantiomer being retained longer on the column than the other, enabling their separation.[5][9] This method was developed based on the principle that the rigid keto-enol structure of the tetralone core and its substituents would interact effectively with the carbamate derivatives on a cellulose-based CSP.
Chiral Method Development Strategy
A systematic approach is essential for efficient chiral method development. The workflow below outlines the logical progression from initial screening to a finalized, robust method. This strategy maximizes the probability of success while minimizing development time.
Diagram 1: Systematic Workflow for Chiral HPLC Method Development.
Materials and Methods
Equipment and Software
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data Acquisition Software: OpenLab CDS or equivalent.
Chemicals and Reagents
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Ethanol (EtOH) (HPLC Grade)
-
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one reference standard
-
Racemic 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Chiral Stationary Phase Selection
Based on literature precedent for similar tetralone structures, a cellulose-based CSP was selected.[1][10]
-
Recommended Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.
Detailed Experimental Protocol
Standard and Sample Preparation
-
Stock Solution (0.5 mg/mL): Accurately weigh 5.0 mg of the racemic reference standard and dissolve in 10.0 mL of Isopropanol. This solution is used for method development and to confirm the elution order.
-
Sample Solution (0.5 mg/mL): Prepare the sample containing the (S)-enantiomer using the same procedure as the stock solution.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulate matter from damaging the column.
HPLC Instrument Setup and Chromatographic Conditions
The following table summarizes the optimized conditions derived from the development strategy. Normal phase chromatography with a hexane/isopropanol mobile phase provided the best balance of resolution and analysis time.
| Parameter | Optimized Condition | Rationale |
| Chiral Column | CHIRALPAK® IC, 5 µm, 4.6 x 250 mm | Cellulose-based CSPs show high success rates for keto-containing cyclic compounds.[1][8] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Provides optimal polarity for good retention and selectivity. IPA often yields sharper peaks than EtOH for this class. |
| Flow Rate | 0.8 mL/min | Lower flow rates often enhance resolution in chiral separations by allowing more time for interactions with the CSP.[6] |
| Column Temperature | 25°C (Ambient) | Decreased temperature can improve chiral selectivity.[6] Running at a controlled ambient temperature ensures reproducibility. |
| Injection Volume | 10 µL | Standard volume to prevent band broadening and column overload. |
| Detection | UV at 254 nm | A common wavelength for aromatic ketones, providing a strong chromophoric response. |
| Run Time | 20 minutes | Sufficient to allow for the elution of both enantiomers with baseline separation. |
System Suitability
Before running samples, perform a system suitability test by injecting the racemic standard solution five times.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5.
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of replicate injections should be ≤ 2.0%.
Expected Results and Discussion
Under the optimized conditions, baseline separation of the (S)- and (R)-enantiomers is expected. The (S)-enantiomer is typically the first to elute, although the elution order must be confirmed by injecting a pure standard of the (S)-enantiomer.
-
Expected Retention Time (tR) for (S)-enantiomer: ~12 minutes
-
Expected Retention Time (tR) for (R)-enantiomer: ~15 minutes
-
Expected Resolution (Rs): > 2.5
The choice of 10% isopropanol in n-hexane is a critical parameter. A lower percentage (<5%) may lead to excessively long retention times, while a higher percentage (>15%) can cause a loss of resolution as the enantiomers spend less time interacting with the stationary phase. A flow rate of 0.8 mL/min provides a compromise between analysis time and the kinetic requirements for optimal mass transfer within the CSP.
Diagram 2: Conceptual Model of Chiral Recognition on a Polysaccharide CSP.
Method Validation and Troubleshooting
For use in a regulated environment, the method must be validated according to ICH guidelines. Key parameters to assess are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | Ensure no interference from impurities or degradants. | Peak purity index > 0.999 |
| Linearity | Confirm direct proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Measure the closeness of results to the true value. | Recovery between 98.0% and 102.0% |
| Precision | Assess the repeatability and intermediate precision. | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the undesired enantiomer that can be reliably quantified. | Signal-to-Noise Ratio ≥ 10 |
| Robustness | Evaluate the method's resilience to small, deliberate variations in parameters (e.g., %IPA ±0.5%, Flow ±0.1 mL/min). | System suitability criteria must be met. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 2.0) | Mobile phase is too strong; Flow rate is too high. | Decrease the percentage of Isopropanol (e.g., to 8-9%). Reduce the flow rate (e.g., to 0.6-0.7 mL/min). |
| Broad or Tailing Peaks | Contamination in the system or on the column; Sample solvent mismatch. | Flush the column. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. |
| Shifting Retention Times | Column not equilibrated; Mobile phase composition drift; Temperature fluctuation. | Equilibrate the column for at least 30 minutes. Prepare fresh mobile phase. Ensure stable column temperature. |
Conclusion
The chiral HPLC method presented here provides a reliable and highly selective means for analyzing the enantiomeric purity of this compound. By utilizing a cellulose-based chiral stationary phase with a normal-phase eluent system, excellent resolution and peak shape are achieved. This application note serves as a comprehensive guide for implementation, offering a validated protocol and a logical framework for troubleshooting and adaptation.
References
-
Zhu, J., et al. (2017). Enantioseparation of nine indanone and tetralone derivatives by HPLC using carboxymethyl-β-cyclodextrin as the mobile phase additive. Chirality, 29(1), 38-47. [Link]
-
Zhang, Q., et al. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Current Pharmaceutical Analysis, 16(5), 539-547. [Link]
-
Li, M., et al. (2017). Enantio-Separation of allelochemical 4,8-Dihydroxy-1-Tetralone by rapid HPLC method. Allelopathy Journal, 41(2), 163-172. [Link]
-
I.B.S. Analytical Services. (n.d.). Chiral HPLC Method Development. [Link]
-
Armstrong, D. W. (1984). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Journal of Liquid Chromatography, 7(sup2), 353-376. [Link]
-
Mericko, D., Lehotay, J., & Cizmárik, J. (2007). HPLC Separation of Enantiomers Using Chiral Stationary Phases. Ceska a Slovenska farmacie, 56(3), 107-113. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Al-Majed, A. R. (2016). Chiral stationary phases for HPLC. Journal of the Saudi Chemical Society, 20, S109-S114. [Link]
-
Ribeiro, A. R., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(17), 3988. [Link]
-
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 773-791. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Phenomenex. (n.d.). A Guide to Chiral HPLC Separations. [Link]
-
Al-Saeed, F. A. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(1), 1-12. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
Experimental protocol for the synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
An Application Note and Protocol for the Asymmetric Synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Authored by: A Senior Application Scientist
Introduction
This compound is a chiral tetralone derivative. The tetralone scaffold is a prominent structural motif in a variety of biologically active natural products and pharmaceutical agents[1]. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. Furthermore, the stereochemistry at the C1 position is crucial for biological activity, making enantioselective synthesis a critical aspect of its preparation for research and drug development.
This document provides a detailed experimental protocol for the asymmetric synthesis of the (S)-enantiomer of 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. The proposed methodology is based on an organocatalytic Michael addition, a powerful strategy in modern asymmetric synthesis for creating stereogenic centers[2][3]. This approach offers a metal-free, environmentally benign, and highly enantioselective route to the target compound. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Scientific Rationale and Strategy
The core challenge in synthesizing the target molecule is the enantioselective installation of the isopropyl group at the C1 position of the tetralone core. Traditional methods might involve chiral auxiliaries or metal-based catalysts. However, organocatalysis has emerged as a robust alternative, often providing high stereocontrol under mild reaction conditions[3][4].
The strategy outlined here employs a chiral secondary amine catalyst, such as a Jørgensen-Hayashi-type catalyst, to facilitate an asymmetric Michael addition of a nucleophilic isopropyl equivalent to an α,β-unsaturated precursor. This approach proceeds through the formation of a chiral enamine intermediate, which stereoselectively reacts with the electrophile. This method is well-established for the asymmetric functionalization of carbonyl compounds[2].
Proposed Synthetic Pathway
The synthesis will be a two-step process starting from the commercially available 6-fluoro-1-tetralone. The first step is the formation of an α,β-unsaturated dicarbonyl intermediate, which then undergoes the key asymmetric Michael addition.
Experimental Workflow Diagram
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]
- 3. Organocatalytic Synthesis of Chiral Halogenated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Chiral Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to its biological target[1]. When combined with stereochemical control, the utility of fluorinated building blocks is further amplified. Enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles[2]. Consequently, access to enantiomerically pure, fluorinated synthons like (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is of paramount importance for the development of safer and more efficacious therapeutic agents.
The tetralone core, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a privileged scaffold found in a variety of biologically active natural products and synthetic drugs. The presence of a fluorine atom on the aromatic ring and a chiral center at the C1 position, bearing an isopropyl group, makes this compound a versatile intermediate for generating novel chemical entities with three-dimensional complexity. While this specific intermediate is noted for its role in synthesizing compounds targeting the central nervous system and in the investigation of anti-inflammatory and anticancer agents, this guide will focus on a representative application in the development of kinase inhibitors for oncology, a field where fluorinated compounds have shown significant promise.
Applications in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors
The this compound scaffold serves as a crucial starting material for the synthesis of a diverse range of compounds. Its utility can be broadly categorized into two main areas:
-
As a Key Building Block for Complex Molecules: The ketone functionality of the tetralone can be readily transformed into a variety of other functional groups, allowing for the construction of more complex molecular architectures. For instance, it can undergo reactions such as reduction, oxidation, olefination, and various carbon-carbon bond-forming reactions. The chiral center at C1 provides a defined stereochemical anchor, which is critical for achieving selective interactions with chiral biological targets like enzyme active sites.
-
In Structure-Activity Relationship (SAR) Studies: The fluorinated tetralone core can be systematically modified to probe the SAR of a lead compound. The fluorine atom's position can be varied, and the isopropyl group can be replaced with other substituents to optimize potency, selectivity, and pharmacokinetic properties.
Representative Application: Development of Novel CDK4/6 Inhibitors
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a validated therapeutic strategy for certain types of cancer. Several approved CDK4/6 inhibitors feature complex heterocyclic cores. The this compound scaffold can serve as a precursor to novel heterocyclic systems designed to target the ATP-binding pocket of these kinases.
The general workflow for such a drug discovery program is outlined below:
Caption: Drug discovery workflow utilizing the chiral tetralone intermediate.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of this compound
This protocol describes a plausible enantioselective synthesis based on the principles of asymmetric conjugate addition.
Materials:
-
6-Fluoro-1-naphthol
-
Isopropylmagnesium chloride (in THF)
-
Copper(I) iodide (CuI)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
Sodium hydride (NaH)
-
Methyl acrylate
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Anhydrous solvents (THF, Toluene)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of the α,β-Unsaturated Ketone Precursor: a. To a solution of 6-fluoro-3,4-dihydronaphthalen-1(2H)-one in a suitable solvent, introduce a double bond at the 2-position via a standard method such as α-bromination followed by elimination.
-
Asymmetric Conjugate Addition: a. In a flame-dried, argon-purged flask, prepare a solution of the α,β-unsaturated tetralone from step 1 in anhydrous THF. b. In a separate flask, prepare the chiral copper catalyst by reacting CuI and (S)-BINAP in a 1:1.1 molar ratio in anhydrous THF at room temperature for 30 minutes. c. Cool the catalyst solution to -78 °C and slowly add isopropylmagnesium chloride. Stir for 30 minutes to form the active cuprate reagent. d. Slowly add the solution of the α,β-unsaturated tetralone to the cuprate reagent at -78 °C. e. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
Procedure:
-
Prepare a standard solution of the racemic 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one in the mobile phase.
-
Inject the racemic standard onto the chiral column and optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Prepare a solution of the synthesized (S)-enantiomer in the mobile phase.
-
Inject the synthesized sample under the optimized chromatographic conditions.
-
Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers. The % ee is calculated as: (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100.
Protocol 3: In Vitro Kinase Inhibition Assay (Representative)
This protocol outlines a general procedure for evaluating the inhibitory activity of a derivative synthesized from the title compound against a target kinase, such as CDK4.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme.
-
Kinase substrate (e.g., a peptide derived from Retinoblastoma protein, Rb).
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or a fluorescent ATP analog.
-
Synthesized inhibitor compound dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well plates.
-
Phosphorimager or fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the assay buffer, the kinase substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of CDK4/Cyclin D1 enzyme and ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper or membrane.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a phosphorimager.
-
Plot the percentage of kinase inhibition versus the inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Illustrative SAR of Tetralone-Derived Kinase Inhibitors
The following table presents hypothetical, yet plausible, data for a series of analogs derived from the core scaffold, illustrating a typical SAR study.
| Compound | R Group at C1 | CDK4 IC₅₀ (nM) | MCF-7 Cell Proliferation IC₅₀ (µM) |
| 1 | Isopropyl | 50 | 0.8 |
| 2 | Cyclopentyl | 25 | 0.4 |
| 3 | tert-Butyl | 150 | 2.5 |
| 4 | Phenyl | 80 | 1.2 |
This data suggests that a cyclopentyl group at the C1 position may be optimal for both target engagement and cellular activity in this hypothetical series.
Conclusion
This compound represents a valuable chiral building block in medicinal chemistry. Its fluorinated tetralone core, combined with a defined stereocenter, provides a robust platform for the synthesis of novel therapeutic agents. While its direct application in a marketed drug may not be publicly documented, its potential for generating diverse libraries of compounds for screening against various biological targets, particularly in oncology, is significant. The protocols and workflows outlined in this guide provide a framework for researchers to leverage this and similar chiral intermediates in their drug discovery endeavors.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Hussain, J., et al. (2017). A review on the synthetic approaches and pharmaceutical potential of tetralone derivatives. Bioorganic & Medicinal Chemistry, 25(15), 3971-3988. [Link]
-
Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768. [Link]
-
CAS SciFinder. (n.d.). Substance Detail for CAS RN 104205-01-8. Accessed January 14, 2026. [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science : IJBS, 2(2), 85–100. [Link]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]
-
Sardella, R., et al. (2024). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology, 2779, 201-225. [Link]
Sources
Application Notes and Protocols: Fluorination Techniques for Dihydronaphthalenone Synthesis
Introduction: The Strategic Importance of Fluorinated Dihydronaphthalenones
The dihydronaphthalenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine into this framework can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can alter metabolic stability, receptor binding affinity, lipophilicity, and pKa, making it a powerful tool for drug development professionals in optimizing lead compounds. This guide provides an in-depth exploration of modern fluorination techniques applicable to the synthesis of dihydronaphthalenones, offering both theoretical insights and practical, field-proven protocols for researchers and scientists. We will delve into the two primary strategies for introducing fluorine into the dihydronaphthalenone core: electrophilic fluorination of the enolate and nucleophilic fluorination of a precursor alcohol.
I. Electrophilic Fluorination: Direct α-Fluorination of the Dihydronaphthalenone Core
Electrophilic fluorination is a direct method for installing a fluorine atom at the α-position to the carbonyl group in a dihydronaphthalenone. This approach relies on the generation of an enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic fluorine source ("F+"). The choice of fluorinating reagent and reaction conditions is critical for achieving high yields and, in the case of chiral centers, controlling stereoselectivity.
Mechanism of Electrophilic α-Fluorination
The generally accepted mechanism for the electrophilic fluorination of ketones proceeds through an enolate intermediate.[1][2] A base is used to deprotonate the α-carbon, forming a nucleophilic enolate. This enolate then attacks the electrophilic fluorine atom of the fluorinating reagent in what is typically considered an Sɴ2-type process.[2] The choice of base and fluorinating reagent can significantly impact the reaction's efficiency and selectivity.
Figure 1: General mechanism of electrophilic α-fluorination of dihydronaphthalenones.
Common Electrophilic Fluorinating Reagents
Two of the most widely used and effective electrophilic fluorinating reagents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[2][3]
-
Selectfluor® (F-TEDA-BF₄): This is a highly stable, crystalline solid that is relatively safe and easy to handle.[4][5] It is a versatile reagent capable of fluorinating a wide range of nucleophiles, including the enolates of cyclic ketones.[1][4]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another stable, crystalline solid that serves as an excellent electrophilic fluorine source.[3][6][7] It is often used in asymmetric fluorination reactions in conjunction with chiral catalysts.[8]
Protocol 1: General Procedure for Electrophilic α-Fluorination of a Dihydronaphthalenone using Selectfluor®
This protocol provides a general method for the monofluorination of a dihydronaphthalenone at the α-position.
Materials:
-
Dihydronaphthalenone substrate
-
Selectfluor®
-
Acetonitrile (MeCN), anhydrous
-
Suitable base (e.g., triethylamine, DBU, or sodium hydride)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the dihydronaphthalenone substrate (1.0 eq.).
-
Dissolve the substrate in anhydrous acetonitrile.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Add the base (1.1 eq.) dropwise to the solution and stir for 15-30 minutes to allow for enolate formation. The choice of base will depend on the acidity of the α-proton. For less acidic protons, a stronger base like NaH may be required.
-
In a separate flask, dissolve Selectfluor® (1.2 eq.) in anhydrous acetonitrile.
-
Slowly add the Selectfluor® solution to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-dihydronaphthalenone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The enolate intermediate is highly basic and will be quenched by protic solvents like water. Therefore, anhydrous conditions are crucial for the success of the reaction.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Slow Addition of Reagents: Slow addition of the base and Selectfluor® helps to control the reaction temperature and minimize the formation of byproducts.
-
Choice of Base: The strength of the base should be matched to the pKa of the α-proton of the dihydronaphthalenone to ensure efficient enolate formation without promoting side reactions.
Asymmetric Electrophilic Fluorination
For the synthesis of chiral fluorinated dihydronaphthalenones, asymmetric catalysis is employed. Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of ketones.[8] Chiral amines or cinchona alkaloids can be used to catalyze the reaction, leading to the formation of one enantiomer in excess.[9]
Figure 3: General mechanism of deoxyfluorination of a secondary alcohol.
Common Deoxyfluorinating Reagents
Several reagents are available for the deoxyfluorination of alcohols, each with its own advantages and limitations.
-
Diethylaminosulfur Trifluoride (DAST): A widely used reagent for converting alcohols to alkyl fluorides. [10][11]It is effective for primary, secondary, and some tertiary alcohols. However, DAST is thermally unstable and can be hazardous on a large scale. [12]* PyFluor®: A more stable and safer alternative to DAST. [9][13]It is a crystalline solid that is easier to handle and often gives higher yields with fewer elimination byproducts. [9]* Olah's Reagent (Pyridine-HF): A solution of hydrogen fluoride in pyridine that is a potent nucleophilic fluorinating agent. [6][8]It is particularly effective for the ring-opening of epoxides and the fluorination of alcohols. [8]
Protocol 2: General Procedure for Nucleophilic Deoxyfluorination of a Hydroxy-Dihydronaphthalene using PyFluor®
This protocol describes the conversion of a secondary benzylic alcohol on a dihydronaphthalene scaffold to the corresponding fluoride with inversion of stereochemistry.
Materials:
-
Hydroxy-dihydronaphthalene substrate
-
PyFluor®
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hydroxy-dihydronaphthalene substrate (1.0 eq.).
-
Dissolve the substrate in anhydrous dichloromethane.
-
Add PyFluor® (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add DBU (1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluoro-dihydronaphthalenone.
Causality Behind Experimental Choices:
-
PyFluor® and DBU: PyFluor® activates the alcohol, and DBU acts as a non-nucleophilic base to facilitate the formation of the sulfonate ester intermediate and neutralize the generated acid. * Anhydrous Dichloromethane: A common solvent for these reactions as it is relatively inert and effectively dissolves both the substrate and reagents.
-
Aqueous Workup: The bicarbonate quench neutralizes any remaining acidic species and helps to remove the pyridinium salt byproducts.
Data Summary and Comparison
The choice between electrophilic and nucleophilic fluorination depends on the desired product, the available starting materials, and the required stereochemistry. The following table provides a general comparison of the two approaches for the synthesis of fluorinated dihydronaphthalenones.
| Feature | Electrophilic Fluorination | Nucleophilic Deoxyfluorination |
| Position of Fluorination | α to the carbonyl | Position of the precursor alcohol |
| Starting Material | Dihydronaphthalenone | Hydroxy-dihydronaphthalene |
| Stereochemistry | Racemic or enantioselective (with chiral catalyst) | Inversion of stereochemistry (Sɴ2) |
| Common Reagents | Selectfluor®, NFSI | DAST, PyFluor®, Olah's Reagent |
| Key Advantages | Direct C-F bond formation on the core structure | Predictable stereochemical outcome |
| Potential Challenges | Over-fluorination, regioselectivity in some cases | Availability of the alcohol precursor, potential for elimination side reactions |
Conclusion
The synthesis of fluorinated dihydronaphthalenones is a critical endeavor in modern drug discovery. Both electrophilic and nucleophilic fluorination strategies offer powerful and versatile routes to these valuable compounds. A thorough understanding of the underlying mechanisms and the practical considerations for each method, as detailed in these application notes, will enable researchers to make informed decisions and successfully incorporate fluorine into their dihydronaphthalenone-based drug candidates. The choice of methodology will ultimately be guided by the specific synthetic goals, including the desired regiochemistry and stereochemistry of the final fluorinated product.
References
- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
-
Wikipedia. (n.d.). Electrophilic fluorination. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols. (a) General route for... Retrieved January 14, 2026, from [Link]
- Hu, J., & Umemoto, T. (Eds.). (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective.
- Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574.
- Tokyo Chemical Industry Co., Ltd. (2019, June 10).
- Doyle, A. G. (2015).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
-
Wikipedia. (n.d.). Olah reagent. In Wikipedia. Retrieved January 14, 2026, from [Link]
- Ritter, T. (2013, February 23).
- Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 10(1), 149-160.
- MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(5), 1162–1165.
- PubMed. (2009). Diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes. Journal of Organic Chemistry, 74(18), 7168-71.
- ChemicalBook. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. Retrieved January 14, 2026, from [Link]
Sources
- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Olah reagent - Wikipedia [en.wikipedia.org]
- 7. α-Fluorination of carbonyls with nucleophilic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. TCI Practical Example: Fluorination of an Alcohol Using DAST | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 13. PyFluor - Enamine [enamine.net]
Scale-up synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
An Application Note and Protocol for the Scale-Up Synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Introduction: The Significance of Chiral Tetralones
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, chiral 1-substituted tetralones are key intermediates in the synthesis of various pharmaceuticals. The stereochemistry at the C1 position is often crucial for therapeutic efficacy, making the development of robust, scalable, and enantioselective synthetic routes a critical endeavor for drug development professionals. This application note details a proposed, well-founded strategy for the scale-up synthesis of this compound, a valuable chiral building block.
Given the absence of a specific, published scale-up procedure for this exact molecule, this guide synthesizes established, reliable, and scalable methodologies for analogous transformations. The proposed route is designed for adaptability and robustness, providing a solid foundation for process development and optimization.
Proposed Overall Synthetic Strategy
The strategy hinges on a three-step sequence commencing with commercially available starting materials. The core of the synthesis is an asymmetric conjugate addition to introduce the chiral isopropyl group, a method known for its high stereocontrol and scalability.
Caption: Proposed three-step synthetic workflow.
Part 1: Synthesis of 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one (Intermediate 1)
This part details the construction of the core tetralone ring system.
Step 1.1: Friedel-Crafts Acylation of Fluorobenzene
The synthesis begins with the acylation of fluorobenzene with succinic anhydride to form 4-(4-fluorophenyl)-4-oxobutanoic acid. This is a classic and highly scalable reaction.
Protocol:
-
Reactor Setup: To a 50 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge anhydrous aluminum chloride (AlCl₃, 8.0 kg, 60.0 mol).
-
Solvent Addition: Add dichloromethane (DCM, 20 L) to the reactor and cool the suspension to 0-5 °C using a chiller.
-
Reagent Addition: Slowly add a solution of succinic anhydride (5.0 kg, 50.0 mol) in DCM (10 L) to the AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Substrate Addition: Add fluorobenzene (4.8 kg, 50.0 mol) dropwise over 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5-10 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor reaction completion by HPLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a separate 100 L reactor containing a mixture of crushed ice (30 kg) and concentrated hydrochloric acid (5 L). This step is highly exothermic and requires efficient cooling.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L). Combine the organic layers, wash with water (20 L), then with brine (20 L), and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the solution under reduced pressure to yield the crude product. Recrystallize from a mixture of toluene and heptane to afford pure 4-(4-fluorophenyl)-4-oxobutanoic acid.
Step 1.2: Clemmensen Reduction
The keto group is reduced to a methylene group to yield 4-(4-fluorophenyl)butanoic acid.
Protocol:
-
Reactor Setup: In a 50 L reactor, prepare amalgamated zinc by stirring zinc powder (6.5 kg, 100 mol) with a solution of mercuric chloride (0.65 kg) in water (6.5 L) and concentrated HCl (0.3 L) for 10 minutes. Decant the aqueous solution.
-
Reagent Addition: To the amalgamated zinc, add water (10 L), concentrated HCl (8 L), and toluene (10 L). Add the 4-(4-fluorophenyl)-4-oxobutanoic acid (4.9 kg, 25.0 mol) from Step 1.1.
-
Reaction: Heat the mixture to reflux (approx. 90-95 °C) for 8-12 hours. Add additional concentrated HCl (2 L) every 4 hours to maintain a strongly acidic medium. Monitor the reaction by TLC or HPLC.
-
Work-up: After completion, cool the reaction to room temperature and separate the organic layer. Extract the aqueous layer with toluene (2 x 5 L).
-
Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under vacuum to yield 4-(4-fluorophenyl)butanoic acid as an oil that may solidify on standing.
Step 1.3: Intramolecular Cyclization (Haworth Reaction)
The butanoic acid derivative is cyclized to the tetralone using a strong acid.
Protocol:
-
Reagent Preparation: In a 20 L reactor, carefully add polyphosphoric acid (PPA, 10 kg) and heat to 80 °C.
-
Substrate Addition: Slowly add the 4-(4-fluorophenyl)butanoic acid (4.5 kg, 24.7 mol) from Step 1.2 to the hot PPA with vigorous stirring. A moderate exotherm will be observed; control the addition rate to maintain the temperature below 100 °C.
-
Reaction: After the addition is complete, heat the mixture to 90-95 °C and stir for 2-3 hours. Monitor completion by HPLC.
-
Quenching: Cool the reaction mixture to 60 °C and carefully pour it onto crushed ice (30 kg) with stirring.
-
Work-up: Extract the resulting aqueous slurry with ethyl acetate (3 x 10 L). Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from ethanol to give Intermediate 1 .
Part 2: Asymmetric Synthesis of the Final Product
This part describes the introduction of the chiral isopropyl group via a stereoselective conjugate addition.
Step 2.1: Knoevenagel Condensation
Intermediate 1 is converted to its α,β-unsaturated counterpart, 6-fluoro-1-isopropylidene-3,4-dihydronaphthalen-2(1H)-one, which is the substrate for the asymmetric addition.
Protocol:
-
Reactor Setup: Charge a 50 L reactor with Intermediate 1 (3.56 kg, 20.0 mol), acetone (20 L), and piperidine (0.2 kg, 2.35 mol).
-
Reaction: Heat the mixture to reflux and stir for 24 hours. Water will be formed during the reaction and can be removed using a Dean-Stark trap to drive the reaction to completion.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the excess acetone.
-
Isolation: Dissolve the residue in ethyl acetate (20 L), wash with 1M HCl, water, and brine. Dry the organic phase over MgSO₄, filter, and concentrate to give the crude α,β-unsaturated ketone. Purify by column chromatography or recrystallization.
Step 2.2: Asymmetric Conjugate Addition
This is the crucial stereochemistry-defining step. A copper-catalyzed reaction with a Grignard reagent in the presence of a chiral ligand is a scalable and effective method.[1]
Caption: Mechanism of the asymmetric conjugate addition.
Protocol:
-
Catalyst Preparation: In a dry 50 L reactor under a nitrogen atmosphere, suspend copper(I) iodide (CuI, 190 g, 1.0 mol) and (S)-Tol-BINAP (678 g, 1.0 mol) in anhydrous THF (10 L). Cool the mixture to -20 °C.
-
Grignard Addition: Slowly add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 7.3 L, 22.0 mol) to the catalyst suspension, maintaining the temperature below -15 °C. Stir the resulting solution for 30 minutes.
-
Substrate Addition: Add a solution of the α,β-unsaturated ketone from Step 2.1 (4.36 kg, 20.0 mol) in anhydrous THF (10 L) dropwise over 2-3 hours, keeping the temperature at -20 °C.
-
Reaction: Stir the reaction mixture at -20 °C for 6-8 hours. Monitor the progress by HPLC to ensure complete consumption of the starting material.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 L). This should be done carefully as it can be exothermic.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 L).
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by large-scale column chromatography on silica gel to yield the final product, This compound . The enantiomeric excess (ee) should be determined by chiral HPLC.
Data Summary and Scale-Up Considerations
| Step | Key Reagents | Scale (mol) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations for Scale-Up |
| 1.1 | Fluorobenzene, Succinic anhydride, AlCl₃ | 50.0 | DCM | 0-25 | 16 | 85-90 | Highly exothermic quench; HCl gas evolution. |
| 1.2 | 4-(4-fluorophenyl)-4-oxobutanoic acid, Zn(Hg) | 25.0 | Toluene/HCl | 90-95 | 8-12 | 80-88 | Handling of mercury salts; vigorous reaction. |
| 1.3 | 4-(4-fluorophenyl)butanoic acid, PPA | 24.7 | None | 90-95 | 2-3 | 75-85 | Viscous reaction mixture; highly exothermic quench. |
| 2.1 | Intermediate 1, Acetone, Piperidine | 20.0 | Acetone | Reflux | 24 | 80-90 | Removal of water to drive equilibrium. |
| 2.2 | α,β-Unsaturated Ketone, MeMgBr, CuI, Chiral Ligand | 20.0 | THF | -20 | 6-8 | 70-80 (>95% ee) | Strict anhydrous conditions; low-temperature control; cost of chiral ligand. |
Conclusion
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound. The proposed route is based on well-established and scalable chemical transformations, with the key asymmetric step leveraging proven copper/chiral ligand catalysis to ensure high enantioselectivity. While this guide offers a robust starting point, process optimization and safety assessments are essential when transitioning to a manufacturing scale.
References
-
Robinson Annulation: Robinson, R. (1935). "A synthesis of polynuclear compounds." Journal of the Chemical Society, 1079. [Link]
-
Friedel-Crafts and Haworth Reactions in Tetralone Synthesis: A review on the synthesis of tetralones can be found in various organic chemistry textbooks and review articles. A relevant example of a similar cyclization is described in: Batwal, I. A., & Argade, N. P. (2015). "A chemoenzymatic total synthesis of various optically active terpenoids based on a tetralone scaffold." Organic & Biomolecular Chemistry, 13(10), 2989-2996. [Link]
-
Asymmetric Conjugate Addition: Alexakis, A., & Bäckvall, J. E. (Eds.). (2008). Modern reductive methods. Wiley-VCH. A general overview of such reactions is available, providing the foundational principles for the proposed step. A specific example of a similar transformation can be found in: Feringa, B. L. (2000). "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 33(6), 346–353. [Link]
-
Scale-up of Asymmetric Hydrogenation (Related Technology): Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 1998-2007. This Nobel lecture provides insights into the industrial application and scale-up of related asymmetric technologies. [Link]
Sources
Derivatization of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one for biological assays
Application Note & Protocols
Topic: Derivatization of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one for Biological Assays
Abstract
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This application note provides a comprehensive guide for the strategic derivatization of a specific chiral tetralone, this compound, to explore its structure-activity relationship (SAR) through biological screening. We detail the scientific rationale, step-by-step protocols for synthesizing hydrazone and oxime derivatives, and a workflow for subsequent biological evaluation using a primary cytotoxicity assay. The methodologies are designed to be robust and self-validating, providing researchers in drug discovery and chemical biology with the tools to generate and evaluate a focused compound library for identifying novel bioactive agents.
Scientific Rationale and Strategy
The Tetralone Scaffold: A Foundation for Drug Discovery
Substituted tetralones are versatile building blocks in the synthesis of therapeutically active compounds.[1] Their rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making them ideal for probing interactions with biological targets. The α-tetralone framework is present in molecules exhibiting a wide range of pharmacological activities, including antitumor, antibacterial, antidepressant, and antiviral properties.[2][3][4] The target molecule, this compound, combines this privileged scaffold with specific stereochemical and electronic features (an (S)-chiral center, an electron-withdrawing fluorine, and a bulky isopropyl group) that make it a compelling starting point for a drug discovery campaign.
The Ketone Moiety: A Versatile Handle for Derivatization
The primary site for chemical modification on the core molecule is the ketone at the C-2 position. The carbonyl group is an electrophilic center that readily reacts with nucleophiles, providing a reliable and high-yielding entry point for diversification. This strategy allows for the systematic introduction of a wide array of chemical functionalities while preserving the core scaffold. Common derivatization reactions for ketones include the formation of hydrazones, oximes, and semicarbazones, which are generally stable and introduce new hydrogen bond donors and acceptors, significantly altering the molecule's physicochemical properties and potential biological interactions.[5]
Strategy: Building a Focused Library for SAR Exploration
The objective is to synthesize a small, focused library of derivatives to probe the SAR around the C-2 position. By reacting the parent ketone with a panel of substituted hydrazines and hydroxylamines, we can systematically vary steric bulk, electronic properties, and hydrogen bonding capacity. The resulting library of derivatives can then be subjected to a tiered biological screening process to identify "hits" for further optimization.
Derivatization Protocols: Synthesis and Characterization
This section provides detailed protocols for the synthesis of two representative classes of derivatives: hydrazones and oximes.
General Laboratory and Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required. Solvents should be of appropriate grade (e.g., anhydrous where specified). Reactions should be monitored by Thin Layer Chromatography (TLC) to assess completion.
Protocol 1: Synthesis of Hydrazone Derivatives
Hydrazones are formed by the acid-catalyzed condensation of a ketone with a hydrazine.[5] This protocol uses 4-chlorophenylhydrazine as a representative reagent.
Materials:
-
This compound
-
4-Chlorophenylhydrazine hydrochloride
-
Ethanol (200 proof)
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 206.3 mg) in ethanol (10 mL) in a round-bottom flask, add 4-chlorophenylhydrazine hydrochloride (1.1 mmol, 197.1 mg).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting ketone.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between DCM (20 mL) and saturated aqueous NaHCO₃ (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure hydrazone derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Causality: The acidic catalyst protonates the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine. The subsequent dehydration step drives the reaction to completion.
Protocol 2: Synthesis of Oxime Derivatives
Oximes are formed from the reaction of a ketone with a hydroxylamine. They are generally more stable than hydrazones and can exist as E/Z isomers, which may exhibit different biological activities.[5]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol (200 proof)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol, 206.3 mg) and hydroxylamine hydrochloride (1.5 mmol, 104.2 mg) in a mixture of ethanol (8 mL) and pyridine (2 mL).
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours, monitoring by TLC.
-
Allow the reaction to cool to room temperature and concentrate under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure oxime derivative.
-
Characterize by NMR and HRMS. Note that E/Z isomers may be observed in the NMR spectra.
Causality: Pyridine acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride salt, liberating the free hydroxylamine nucleophile. It also serves as a mild base catalyst for the condensation reaction.
Representative Derivatization Data
| Derivative Class | Reagent | Structure of Derivative (R-group) | Yield (%) | Purity (LC-MS) |
| Hydrazone | 4-Chlorophenylhydrazine | 85% | >98% | |
| Oxime | Hydroxylamine | 91% | >99% |
Biological Evaluation Strategy
A tiered approach is recommended for efficient screening of the newly synthesized derivatives.[6] This involves a broad primary assay to identify active compounds, followed by more specific secondary assays to elucidate the mechanism of action (MOA).[7]
Biological Screening Workflow
The following diagram outlines the proposed workflow from synthesis to hit validation.
Caption: Workflow from synthesis of derivatives to biological screening.
Protocol 3: Primary Screening - In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a robust, high-throughput method suitable for primary screening.[8]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer or HL-60 leukemia)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Pen/Strep)
-
Test compounds (dissolved in DMSO to make 10 mM stock solutions)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well microplates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control (Doxorubicin), or vehicle control (DMSO). Each concentration should be tested in triplicate.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
Sample Biological Data Interpretation
| Compound ID | Derivative Type | IC₅₀ vs. MCF-7 (µM) |
| Parent Ketone | - | > 50 |
| Derivative-H1 | Hydrazone (R=4-Cl-Ph) | 8.2 |
| Derivative-O1 | Oxime | 25.4 |
| Doxorubicin | (Positive Control) | 0.15 |
Interpretation: In this representative data, the parent ketone shows minimal activity. The hydrazone derivative (Derivative-H1) demonstrates moderate cytotoxicity with an IC₅₀ value under 10 µM, identifying it as a "hit" worthy of further investigation in secondary assays to determine its mechanism of action.[9]
Troubleshooting and Advanced Insights
-
Synthesis: Low yields in the condensation reactions can often be improved by increasing the reaction time, using a more effective acid/base catalyst, or by removing water as it is formed (e.g., with a Dean-Stark apparatus for larger scale reactions). The formation of E/Z isomers in oximes can complicate purification and characterization; careful chromatographic separation may be required.
-
Biological Assays: Compound precipitation in aqueous assay media is a common issue. Ensure stock solutions are fully dissolved in DMSO and that the final DMSO concentration is low and consistent across all wells. Compounds that interfere with the assay readout (e.g., colored compounds absorbing at 570 nm) should be flagged and re-tested in an orthogonal assay (e.g., a CellTiter-Glo luminescent assay).
Conclusion
This application note provides a validated framework for the derivatization of this compound and the subsequent biological evaluation of the resulting analogs. By leveraging the reactivity of the ketone functional group, a diverse library of compounds can be efficiently generated. The outlined screening cascade enables the identification of bioactive derivatives and provides a clear path for advancing promising hits into further stages of the drug discovery process.
References
-
Nyangulu, J. M., Nelson, K. M., Rose, P. A., Gai, Y., Loewen, M., Lougheed, B., Quail, J. W., Cutler, A. J., & Abrams, S. R. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400–1412. [Link]
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Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. [Link]
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Li, W., Tang, Y., Wu, S., Yang, Y., Guo, C., & You, H. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113936. [Link]
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ResearchGate. (n.d.). (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved January 14, 2026, from [Link]
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Sá, S., Pereira, A. M., & Meireles, D. (2022). Use of small scale bioassays in the discovery of novel drugs from natural sources. In Studies in Natural Products Chemistry (Vol. 73, pp. 261-294). Elsevier. [Link]
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Bernardino, A. M., Pinheiro, L. C., Rodrigues, V. P., Lourenço, M. C., de Souza, A. M., & Faria, R. X. (2015). Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1514–1518. [Link]
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BEBPA. (n.d.). Tech Briefing: Bioassays For New Product Modalities. Retrieved January 14, 2026, from [Link]
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Scott, C. (2017). Evolving Bioassay Strategies for Therapeutic Antibodies: Essential Information for Proving Biosimilarity. BioProcess International. [Link]
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Basit, A., Malik, S., & Hamid, A. (2020). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Metabolites, 10(11), 458. [Link]
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Atta-ur-Rahman, & Choudhary, M. I. (2001). Bioassay Techniques for Drug Development. Harwood Academic Publishers. [Link]
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Guo, K., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(21), 10465–10473. [Link]
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Application Notes and Protocols: Investigating the In Vitro Activity of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one as a Potential Retinoid X Receptor Modulator
Introduction: A Structurally-Guided Hypothesis for a Novel Chemical Entity
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound characterized by a tetralone scaffold. While its primary utility has been documented as a key intermediate in the synthesis of pharmaceutically active molecules, particularly those targeting the central nervous system, its intrinsic biological activity remains largely unexplored.[1][2] The structural motif of this compound, however, shares similarities with known ligands of nuclear receptors, a class of ligand-activated transcription factors critical in regulating a host of physiological processes.[3]
This document puts forth a scientifically-grounded, hypothetical framework for investigating the potential biological activity of this compound. Based on its structural features, we propose the Retinoid X Receptor (RXR) as a plausible molecular target. RXRs (isoforms α, β, and γ) are central players in the nuclear receptor superfamily, forming heterodimers with numerous other receptors such as RARs, PPARs, and LXRs, thereby controlling gene expression related to cell differentiation, metabolism, and proliferation.[4][5][6][7]
To this end, we provide detailed in vitro assay protocols designed to rigorously assess whether this compound can function as an agonist or antagonist of RXR. We will describe two complementary, state-of-the-art methodologies:
-
A Cell-Based Reporter Gene Assay: To measure the compound's ability to induce RXR-mediated gene transcription in a cellular context.
-
A Biochemical TR-FRET Coactivator Recruitment Assay: To provide mechanistic insight into the direct interaction between the compound, the RXR ligand-binding domain, and a coactivator peptide.
These protocols are designed for researchers in drug discovery and development to screen and characterize novel chemical entities like this compound.
Proposed Signaling Pathway: RXR Activation
Upon binding an agonist, the RXR undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[8] This complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, initiating their transcription.
Caption: Hypothetical RXR signaling pathway activation by a ligand.
Protocol 1: Cell-Based RXR Luciferase Reporter Gene Assay
This protocol is designed to determine the functional potency and efficacy of this compound as an RXR agonist or antagonist. It utilizes a mammalian cell line engineered to express a human RXR isoform (e.g., RXRα) and a luciferase reporter gene under the control of an RXRE.[4][5][9]
Principle
Agonist binding to the intracellular RXR activates it, leading to the transcription of the luciferase gene. The resulting luminescence is proportional to the level of RXR activation. Conversely, an antagonist will block the luminescence induced by a known RXR agonist.
Materials
-
RXR Reporter Assay Kit (e.g., INDIGO Biosciences Cat. No. IB00801-32 for RXRα), which typically includes:[5]
-
RXRα Reporter Cells (frozen)
-
Cell Recovery Medium (CRM)
-
Compound Screening Medium (CSM)
-
9-cis-Retinoic Acid (Reference Agonist)
-
Luciferase Detection Reagents
-
96-well white, clear-bottom, cell culture-treated assay plate
-
-
This compound
-
DMSO (ACS Grade)
-
Sterile, polypropylene microcentrifuge tubes and 96-well plates for serial dilutions
-
Multichannel pipettes
-
Humidified 37°C, 5% CO₂ incubator
-
Luminometer plate reader
Experimental Workflow
Caption: Workflow for the RXR Luciferase Reporter Gene Assay.
Step-by-Step Methodology
Day 1: Cell Plating
-
Rapidly thaw the frozen RXR Reporter Cells in a 37°C water bath.
-
Transfer the cell suspension to the provided Cell Recovery Medium (CRM).
-
Centrifuge the cells as per the manufacturer's protocol, discard the supernatant, and resuspend the cell pellet in fresh CRM to the recommended density.
-
Dispense 100 µL of the cell suspension into each well of the 96-well assay plate.
-
Incubate the plate for 24 hours in a humidified 37°C, 5% CO₂ incubator.
Day 2: Compound Treatment
-
Prepare Compound Stock: Create a 10 mM stock solution of this compound in DMSO. Prepare a similar stock of the reference agonist (9-cis-Retinoic Acid).
-
Serial Dilutions: Perform serial dilutions of the test compound and reference agonist in Compound Screening Medium (CSM). A typical 10-point, 3-fold dilution series might start from a 10 µM final concentration. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Cell Treatment: After the 24-hour incubation, discard the CRM from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells.
-
Agonist Mode: Add dilutions of the test compound and reference agonist. Include a "vehicle control" of CSM with 0.1% DMSO.
-
Antagonist Mode: Add dilutions of the test compound concurrently with an EC₈₀ concentration of the reference agonist (e.g., 9-cis-Retinoic Acid).
-
-
Incubate the plate for another 24 hours at 37°C, 5% CO₂.
Day 3: Luminescence Measurement
-
Equilibrate the plate and luciferase detection reagents to room temperature.
-
Prepare the luciferase detection reagent according to the kit's instructions.
-
Discard the CSM from the wells and add 100 µL of the prepared luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate luminometer.
Data Analysis and Expected Results
-
Agonist Activity: Plot the Relative Light Units (RLU) against the log concentration of the test compound. Use a four-parameter logistic regression to determine the EC₅₀ value.
-
Antagonist Activity: Plot the RLU against the log concentration of the test compound (in the presence of the reference agonist). Use a four-parameter logistic regression to determine the IC₅₀ value.
-
Data Interpretation: A dose-dependent increase in luminescence indicates agonistic activity, while a dose-dependent decrease in the agonist-induced signal suggests antagonistic activity.
| Parameter | (S)-6-Fluoro-1-...-one | 9-cis-Retinoic Acid (Control) |
| Mode | Agonist / Antagonist | Agonist |
| EC₅₀ | To be determined | ~30-100 nM (Literature Value) |
| IC₅₀ | To be determined | N/A |
| Max Fold Activation | To be determined | To be determined |
Protocol 2: LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This biochemical assay provides a direct measure of the test compound's ability to promote the interaction between the RXR ligand-binding domain (LBD) and a coactivator peptide. It is an excellent secondary assay to confirm hits from the primary screen and elucidate the mechanism of action.[10][11][12]
Principle
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of two molecules.[12][13] The RXR-LBD is tagged with Glutathione-S-transferase (GST) and is recognized by a Terbium (Tb)-labeled anti-GST antibody (the FRET donor). A coactivator peptide is labeled with Fluorescein (the FRET acceptor).[14] When an agonist binds to the RXR-LBD, it recruits the coactivator peptide, bringing the Tb-donor and Fluorescein-acceptor into close proximity. Excitation of Terbium at 340 nm results in energy transfer to Fluorescein, which then emits light at 520 nm. The ratio of the 520 nm to the 495 nm (Terbium emission) signal is proportional to the amount of coactivator recruitment.[15]
Materials
-
LanthaScreen™ TR-FRET RXRα Coactivator Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. PV4830), typically including:[14]
-
RXRα-LBD (GST-tagged)
-
Fluorescein-labeled coactivator peptide (e.g., TRAP220/DRIP-2)
-
Tb-anti-GST Antibody
-
TR-FRET Dilution Buffer
-
-
This compound
-
9-cis-Retinoic Acid (Reference Agonist)
-
DMSO (ACS Grade)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible microplate reader (with 340 nm excitation and 495/520 nm emission filters)
Experimental Workflow
Caption: Workflow for the TR-FRET Coactivator Recruitment Assay.
Step-by-Step Methodology
-
Prepare Reagents: Prepare all reagents as per the manufacturer's protocol. Dilute the RXRα-LBD, Fluorescein-coactivator peptide, and Tb-anti-GST antibody to their final working concentrations in TR-FRET Dilution Buffer.
-
Compound Plating: Dispense serially diluted this compound and the reference agonist into the 384-well assay plate. Ensure final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
RXR-LBD Addition: Add the diluted RXRα-LBD solution to each well containing the test compounds.
-
Incubation 1: Incubate the plate at room temperature for 1 hour, protected from light. This allows the compound to bind to the receptor.
-
Detection Reagent Addition: Prepare a premix of the Fluorescein-coactivator peptide and the Tb-anti-GST antibody. Add this premix to all wells.
-
Incubation 2: Incubate the plate for 1 hour at room temperature, protected from light, to allow for coactivator recruitment and signal stabilization.
-
Plate Reading: Read the plate on a TR-FRET enabled microplate reader. Excite at ~340 nm and record emissions at 495 nm and 520 nm.
Data Analysis and Expected Results
-
Calculate TR-FRET Ratio: For each well, calculate the emission ratio (520 nm / 495 nm).
-
Generate Dose-Response Curve: Plot the TR-FRET ratio against the log concentration of the test compound.
-
Determine EC₅₀: Use a four-parameter logistic regression to calculate the EC₅₀ value, which represents the concentration of the compound required to achieve 50% of the maximal coactivator recruitment.
-
Data Interpretation: A dose-dependent increase in the TR-FRET ratio confirms that the compound acts as an agonist by directly promoting the recruitment of a coactivator to the RXR-LBD.
| Parameter | (S)-6-Fluoro-1-...-one | 9-cis-Retinoic Acid (Control) |
| Assay Type | Biochemical (TR-FRET) | Biochemical (TR-FRET) |
| EC₅₀ | To be determined | To be determined |
| Z'-factor | > 0.5 for robust assay | > 0.5 for robust assay |
Conclusion and Forward Outlook
The protocols detailed herein provide a robust, two-tiered approach to screen and characterize this compound for potential activity as a Retinoid X Receptor modulator. The cell-based reporter assay offers a physiologically relevant system to assess functional activity on gene transcription, while the biochemical TR-FRET assay provides direct, mechanistic evidence of ligand-induced coactivator recruitment.
Positive results from these assays would provide a strong rationale for further investigation, including isoform selectivity profiling (against RXRβ and RXRγ), evaluation in RXR heterodimer contexts (e.g., with RAR or LXR), and subsequent cell-based assays measuring downstream biological effects such as cell proliferation or metabolic changes. This structured approach ensures a thorough and scientifically rigorous evaluation of this novel chemical entity, potentially uncovering new therapeutic leads.
References
-
INDIGO Biosciences. (n.d.). Human RXRγ Reporter Assay Kit. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human RXRα Reporter Assay Kit. Retrieved from [Link]
-
Nakajima, Y., et al. (2020). Ligand Screening System for the RXRα Heterodimer Using the Fluorescence RXR Agonist CU-6PMN. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Rajendran, A., et al. (2010). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. Journal of Pharmacy Research. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Panel of Human RXR Reporter Assays: RXRα, RXRβ & RXRγ. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human RXRβ Reporter Assay Kit. Retrieved from [Link]
-
Li, Y., et al. (2013). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Methods in Molecular Biology. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2019). Competitive Binding Assay with an Umbelliferone-Based Fluorescent Rexinoid for Retinoid X Receptor Ligand Screening. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Induction of RXRE-luciferase activity and inhibition of cell.... Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. Retrieved from [Link]
-
Minucci, S., et al. (1997). Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression. Molecular and Cellular Biology. Available at: [Link]
-
Proteopedia. (2023). Retinoid X receptor. Retrieved from [Link]
-
Wikipedia. (n.d.). Retinoid X receptor. Retrieved from [Link]
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- 2. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Retinoid X receptor - Proteopedia, life in 3D [proteopedia.org]
- 8. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
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- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Computational Docking of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one as a Putative CNS-Active Compound
Abstract
Molecular docking is a pivotal computational technique in modern drug discovery, offering predictive insights into the binding of small molecules to macromolecular targets. This guide provides a detailed protocol for conducting a computational docking study of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, a compound recognized as a potential intermediate for central nervous system (CNS) therapeutics. In the absence of a specific, empirically determined biological target for this ligand, this protocol employs the human Serotonin Transporter (SERT), a quintessential CNS drug target, as a representative case study. We delineate a comprehensive workflow from target and ligand preparation using AutoDockTools to the execution of molecular docking with AutoDock Vina, and conclude with a rigorous analysis and visualization of the results. This document is intended for researchers, scientists, and drug development professionals seeking to apply molecular docking methodologies to explore the therapeutic potential of novel chemical entities.
Introduction: The Rationale for Docking
Structure-based drug design (SBDD) is a cornerstone of modern pharmaceutical research, leveraging high-resolution structural data of biological targets to design and optimize novel drug candidates. Molecular docking is a primary tool in the SBDD arsenal, computationally predicting the preferred orientation of a ligand when bound to a target protein to form a stable complex. The core objectives of a docking study are twofold: to predict the binding conformation (the "pose") and to estimate the binding strength, typically as a scoring function or binding affinity value.[1] By simulating these molecular recognition events, researchers can screen large virtual libraries of compounds, prioritize candidates for synthesis and experimental testing, and generate hypotheses about the structural basis of a ligand's activity.
The subject of this study, this compound, is a chiral organic compound with structural motifs that suggest its utility as a building block for CNS-active agents. While its specific biological interactions are not yet characterized, its potential as a pharmaceutical intermediate necessitates an exploration of its possible binding modes to relevant neurological targets.
Selection of a Representative Target: The Human Serotonin Transporter (SERT)
Given the potential CNS applications of the ligand, a biologically relevant and well-characterized target is required for a meaningful docking study. The human Serotonin Transporter (SERT) has been selected for this protocol. SERT is a critical protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating serotonergic signaling.[2] It is the primary target for many widely prescribed antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).
The availability of high-resolution crystal structures of human SERT in complex with SSRIs provides an excellent framework for docking studies.[2][3] For this protocol, we will utilize the crystal structure of human SERT bound to (S)-citalopram (PDB ID: 5I71).[3] The co-crystallized ligand's binding site provides a well-defined pocket to guide the docking simulation of our query compound.
The Computational Docking Workflow
The docking process is a multi-step procedure that requires careful preparation of both the protein (receptor) and the small molecule (ligand) before the simulation can be executed. The results must then be critically analyzed and visualized to derive meaningful insights.
Figure 1: General workflow for a protein-ligand docking study.
Detailed Protocols
This section provides step-by-step instructions for performing the docking study. The protocol utilizes the AutoDock Suite, specifically AutoDockTools (ADT) for file preparation and AutoDock Vina for the docking calculation. Visualization is described using BIOVIA Discovery Studio and PyMOL.
Part 1: Receptor Preparation (Human SERT)
The goal of this step is to prepare the protein structure from the PDB file by removing non-essential molecules, repairing any structural issues, adding hydrogens, and converting it to the required PDBQT file format, which includes partial charges (Q) and AutoDock atom types (T).[4]
Protocol:
-
Obtain Protein Structure: Download the PDB file for the human Serotonin Transporter, PDB ID: 5I71 , from the RCSB Protein Data Bank (]">https://www.rcsb.org).[3]
-
Clean the PDB File: Open the PDB file (5I71.pdb) in a molecular viewer like Discovery Studio or PyMOL. Remove all non-essential components, including water molecules (HOH), co-crystallized ligands ((S)-citalopram), and any other heteroatoms or ions not integral to the protein's structural integrity. Save this cleaned protein structure as a new PDB file (e.g., 5I71_protein.pdb).
-
Launch AutoDockTools (ADT): Open the ADT graphical interface.
-
Load the Cleaned Protein: Go to File > Read Molecule and open 5I71_protein.pdb.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. In the prompt, select Polar only and click OK. This adds hydrogens only to polar atoms like oxygen and nitrogen, which is standard practice.[5][6]
-
Compute Charges: Although AutoDock Vina's default scoring function does not explicitly use charges, they are required for generating the PDBQT file. Go to Edit > Charges > Compute Gasteiger.
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein 5I71_protein and click Select Molecule. A prompt will appear to save the prepared protein in PDBQT format. Save the file as 5I71_protein.pdbqt.
Part 2: Ligand Preparation
This phase involves converting the 2D or 3D structure of this compound into the PDBQT format, which defines its rotatable bonds and atomic properties for the docking simulation.
Protocol:
-
Obtain Ligand Structure: Obtain the 3D structure of the ligand. A reliable source is PubChem ([Link]). If a 3D structure is unavailable, a 2D structure can be used, and its 3D coordinates can be generated using software like Open Babel. Save the structure in a standard format like SDF or MOL2.
-
Load Ligand into ADT: In ADT, go to Ligand > Input > Open and select your ligand's structure file.
-
Initialize Ligand: ADT will automatically add Gasteiger charges and merge non-polar hydrogens.
-
Define Torsional Root and Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. This defines the rigid core of the molecule. Then, go to Ligand > Torsion Tree > Choose Torsions to inspect and, if necessary, modify the active rotatable bonds. The number of active torsions (TORSDOF) will be automatically calculated.[7]
-
Save as Ligand PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
Part 3: Docking Simulation with AutoDock Vina
This part involves defining the search space for docking (the grid box) and running the simulation.
Protocol:
-
Define the Grid Box: The grid box specifies the three-dimensional space within the receptor where Vina will search for binding poses.[4][8]
-
In ADT, with the 5I71_protein.pdbqt file loaded, go to Grid > Grid Box.
-
A box will appear around the protein. To center it on the known binding site, it is best practice to use the coordinates of the co-crystallized ligand that was removed in Part 1. Alternatively, identify the key active site residues from literature and center the box around them.[2]
-
Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box to encompass the entire binding pocket, typically with a 4-5 Å buffer around the pocket. For PDB ID 5I71, the binding site is located within transmembrane helices 1, 3, 6, 8, and 10.[2][3]
-
Note down the center and size values.
-
-
Create the Configuration File: Create a text file named config.txt. This file tells Vina where to find the input files and how to set up the search.[9]
* num_modes: The number of binding poses to generate. [10]3. Run AutoDock Vina: Open a command-line terminal, navigate to the directory containing your files (5I71_protein.pdbqt, ligand.pdbqt, config.txt), and execute the following command: bash vina --config config.txt The program will run and generate two output files: docking_results.pdbqt containing the coordinates of the predicted binding poses, and docking_log.txt containing the binding affinity scores.
Results Analysis and Interpretation
The output from AutoDock Vina provides quantitative and structural data that must be carefully interpreted.
Binding Affinity (Docking Score)
The primary quantitative result is the binding affinity, reported in kcal/mol in the log file (docking_log.txt). This score is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction. [5]The results are ranked from the best score (most negative) to the worst.
Binding Poses and RMSD
AutoDock Vina provides multiple binding poses (modes) for the ligand. The docking_results.pdbqt file contains the 3D coordinates for each of these poses. The log file also includes Root Mean Square Deviation (RMSD) values.
-
RMSD lower bound (rmsd/lb): This value is calculated relative to the best (first) pose. The RMSD of the first pose is always 0.000. [11]A low RMSD value for a subsequent pose (e.g., < 2.0 Å) indicates that it is conformationally very similar to the best pose.
-
RMSD upper bound (rmsd/ub): This provides another metric of conformational difference, ignoring symmetry. [11] Example Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (rmsd/lb) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.852 |
| 3 | -7.9 | 2.541 |
| 4 | -7.7 | 3.109 |
| 5 | -7.5 | 4.678 |
| 6 | -7.4 | 3.980 |
| 7 | -7.2 | 5.011 |
| 8 | -7.1 | 4.882 |
| 9 | -7.0 | 5.324 |
Note: These are hypothetical values for illustrative purposes.
Visualization of Docking Results
Visual inspection of the docked poses is a critical step to validate the results and understand the molecular interactions driving the binding. This is typically done using software like BIOVIA Discovery Studio or PyMOL. [12][13][14] Protocol for Visualization:
-
Load Structures: Open your visualization software and load the receptor PDBQT file (5I71_protein.pdbqt) and the docking results file (docking_results.pdbqt).
-
Inspect Poses: The results file contains multiple models, corresponding to each predicted pose. You can cycle through them to see their different orientations in the binding pocket.
-
Analyze Interactions: Focus on the best-scoring pose (Mode 1). Identify and analyze the key non-covalent interactions between the ligand and the protein's active site residues.
-
Hydrogen Bonds: These are strong, directional interactions and are critical for binding specificity.
-
Hydrophobic Interactions: Interactions between non-polar groups (e.g., alkyl, aryl) are a major driving force for binding.
-
Pi-Stacking/Pi-Cation: Interactions involving aromatic rings.
-
-
Generate Figures: Create high-quality 2D and 3D diagrams illustrating these key interactions. Label the interacting amino acid residues and the distances of important bonds (e.g., hydrogen bonds). [15][16]
Figure 2: Conceptual diagram of potential ligand-protein interactions.
Conclusion and Best Practices
This application note provides a comprehensive, self-validating protocol for conducting a molecular docking study on this compound using the human Serotonin Transporter as a representative CNS target. The results of such a study, including the predicted binding affinity and specific molecular interactions, can provide valuable hypotheses to guide further investigation, such as chemical synthesis of derivatives or in vitro binding assays.
Key Best Practices:
-
Target Selection: Always choose a high-resolution crystal structure for the receptor, preferably one with a co-crystallized ligand to clearly define the binding site.
-
Protocol Validation: Before docking novel compounds, it is best practice to perform a "re-docking" experiment by docking the co-crystallized ligand back into its own binding site. A successful re-docking (low RMSD between the docked pose and the crystal pose) validates that the chosen docking parameters are appropriate for the system.
-
Critical Analysis: Docking scores are predictions. The top-ranked poses should always be visually inspected for chemical and biological plausibility. A high score may be an artifact if the predicted interactions are unfavorable or sterically hindered.
By following this structured and validated workflow, researchers can confidently apply computational docking to accelerate the discovery and development of new therapeutic agents.
References
-
BIOVIA, Dassault Systèmes. (2024). Discovery Studio Visualizer. [Link]
-
Bioinformatics Review. (2024). How to see ligand interactions and label residues in DS Visualizer?. [Link]
-
Chapman, M. (n.d.). AutoDock Tutorial. University of Kentucky. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Creative Biolabs. (n.d.). Molecular Docking: Protein-Ligand Visualization. [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
KNP's Pharmaceutical Chemistry. (2021). AutoDock4.2.6 Part-5 Generation of Grid Parameter File (GPF). YouTube. [Link]
-
Martinelli, A. (n.d.). Protein-ligand interaction. [Link]
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]
-
O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 33. [Link]
-
PyMOL | The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]
-
ResearchGate. (2015). What are the RMSD values in Autodock Vina?. [Link]
-
RCSB Protein Data Bank. (2016). 5I71: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site. [Link]
-
Scripps Research. (2008). Using AutoDock 4 with AutoDockTools: A Tutorial. [Link]
-
Teach Yourself Series. (2024). How to create a config file for Docking using AutoDock Vina. YouTube. [Link]
-
The AutoDock Team. (2021). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]
-
Bioinformatics Review. (2021). How to generate config file for docking using Autodock Tools?. [Link]
-
Aby Jimson. (2021). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. YouTube. [Link]
-
Barakat, K. (2009). Molecular Docking Tutorial. [Link]
-
ChemUniverse. (2025). This compound. [Link]
-
The AutoDock Team. (2020). AutoDock Vina Manual. [Link]
-
ResearchGate. (2013). Exact procedure for autodock result analysis. [Link]
-
ResearchGate. (2019). How to visualize binding site residues of docked complex in Pymol?. [Link]
-
Bioinformatics With BB. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. [Link]
-
Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
Sources
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- 2. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. indico4.twgrid.org [indico4.twgrid.org]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. youtube.com [youtube.com]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Visualizing Molecular Docking Interactions with Discovery Studio: A Comprehensive Guide [parssilico.com]
- 13. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Synthesis
Welcome to the technical support center for the asymmetric synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, a key chiral building block in pharmaceutical development. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to overcome common challenges in this synthesis.
Synthesis Overview: The Organocatalytic Approach
The most prevalent and efficient method for synthesizing this compound is through an organocatalyzed intramolecular aldol reaction (a Hajos-Parrish-Eder-Sauer-Wiechert type reaction).[1] This reaction typically utilizes a chiral amine catalyst, such as (S)-proline, to induce stereoselectivity.[1][2] The general transformation involves the cyclization of a precursor triketone, where the catalyst facilitates the formation of a key enamine intermediate that directs the asymmetric ring closure.[3]
Caption: Organocatalytic pathway for tetralone synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix this?
Answer: Low yield is a frequent issue that can often be traced to one of three areas: reaction kinetics, catalyst efficacy, or starting material integrity.
-
Incomplete Reaction: The intramolecular cyclization can be sluggish.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the recommended time, consider extending the reaction duration. A modest increase in temperature (e.g., from room temperature to 30-40 °C) can also accelerate the reaction, but be cautious as this may negatively impact enantioselectivity.[4]
-
-
Catalyst Deactivation/Insufficiency: The (S)-proline catalyst is the heart of the reaction, and its performance is critical.
-
Solution:
-
Purity: Ensure the (S)-proline used is of high purity and has been stored correctly (i.e., protected from moisture).
-
Loading: While typical loadings are 5-20 mol%, a low yield may necessitate increasing the catalyst loading to 30 mol%.[4]
-
Solubility: Proline has limited solubility in many organic solvents. Inadequate dissolution will starve the reaction of the catalyst. Ensure vigorous stirring or consider solvent systems known to improve solubility, such as adding a co-solvent like DMSO.[4]
-
-
-
Side Reactions: Undesired reaction pathways, such as self-condensation of the starting material, can consume reactants and reduce the yield of the desired product.[4]
-
Solution: Running the reaction under more dilute conditions can sometimes suppress intermolecular side reactions in favor of the desired intramolecular cyclization.[4]
-
Question 2: The enantiomeric excess (% ee) of my product is poor. How can I improve the stereoselectivity?
Answer: Poor enantioselectivity points directly to issues with the stereochemical control exerted by the catalyst. The transition state's geometry is influenced by several factors.
-
Water Content: The presence of excess water can interfere with the catalyst's hydrogen-bonding network, which is crucial for organizing the transition state. While the reaction does not need to be strictly anhydrous, excessive water is detrimental.[2]
-
Solution: Use solvents from a freshly opened bottle or that have been appropriately dried. While some protocols report success in hydroalcoholic solutions, the water/solvent ratio is critical and must be precisely controlled.[2]
-
-
Reaction Temperature: Higher temperatures increase molecular motion, which can lead to a less-ordered transition state and allow the reaction to proceed through non-selective pathways, thus eroding the % ee.
-
Solution: Run the reaction at a lower temperature. If you are currently running at room temperature, try cooling to 0 °C or even -10 °C. The reaction will be slower, but the selectivity is often significantly improved.
-
-
Solvent Choice: The solvent's polarity and ability to form hydrogen bonds can dramatically affect the catalytic cycle and stereochemical outcome.[5]
-
Solution: Aprotic, polar solvents like DMSO, DMF, and acetonitrile are often preferred for proline-catalyzed reactions.[2] If you are using a less polar solvent like THF or chloroform, switching to one of these may enhance the % ee. A systematic solvent screen is highly recommended during optimization.
-
-
Acidic/Basic Impurities: Trace acidic or basic impurities in the starting material or solvent can neutralize the catalyst or interfere with the enamine mechanism, leading to a non-catalyzed, racemic background reaction.[5]
-
Solution: Purify the starting triketone via column chromatography before use. Ensure solvents are neutral.
-
Question 3: I am observing a significant side product that appears to be an aromatized naphthalene derivative. How can I prevent this?
Answer: The formation of a naphthalene derivative occurs via dehydration of the desired β-hydroxy ketone (aldol) product. This is a common issue in aldol-type reactions, particularly under harsh work-up conditions or extended reaction times at elevated temperatures.
-
Work-up Procedure: Acidic work-up conditions can strongly promote dehydration.
-
Solution: Employ a milder work-up. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of a strong acid.
-
-
Purification: Silica gel is acidic and can cause the dehydration of sensitive compounds during column chromatography.
-
Solution:
-
Neutralize Silica: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a neutral-to-basic amine, like triethylamine (e.g., hexane/ethyl acetate with 0.5% Et₃N).
-
Minimize Contact Time: Do not let the product sit on the column for an extended period. Elute the product as quickly as is reasonably possible.
-
-
Pro-Tip Workflow: A Visual Guide to Diagnosing Low Yield
When faced with low yield, a systematic approach is key. The following flowchart provides a logical decision-making process to pinpoint and resolve the underlying issue.
Caption: Troubleshooting flowchart for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this synthesis? A1: While other organocatalysts exist, (S)-proline remains the most common, cost-effective, and well-documented catalyst for this class of intramolecular aldol reactions.[1] Its bifunctional nature (acting as both an acid and a base) is key to its effectiveness.[6] For highly specialized applications, proprietary diarylprolinol silyl ether catalysts may offer enhanced activity or selectivity, but (S)-proline is the recommended starting point for process development.
Q2: How critical is solvent selection? Can you provide a comparison? A2: Solvent selection is critical. It impacts catalyst solubility, the stability of the enamine intermediate, and the overall reaction rate and stereoselectivity. A general comparison is provided below.
| Solvent | Polarity | Typical Outcome | Rationale |
| DMSO | High (Aprotic) | Excellent ee, Good Yield | High catalyst solubility, stabilizes charged intermediates. Often the best choice.[2][4] |
| Acetonitrile (MeCN) | Medium-High (Aprotic) | Good ee, Moderate Yield | Good balance of properties, but catalyst solubility can be lower than in DMSO. |
| Chloroform (CHCl₃) | Medium (Aprotic) | Variable ee, Moderate Yield | Can be effective, sometimes used as a co-solvent with acetone in related reactions.[4] |
| Methanol (MeOH) | High (Protic) | Poor ee , Variable Yield | Protic nature interferes with the catalyst's hydrogen bonding, disrupting stereocontrol.[2] |
| Water | High (Protic) | High ee, Very Low Yield | While water can enhance enantioselectivity in some cases, it severely retards the reaction rate.[2] |
Q3: Is an inert atmosphere (e.g., Nitrogen or Argon) required for this reaction? A3: One of the significant advantages of proline catalysis is its tolerance to air and moisture.[2] A strict inert atmosphere is generally not required, making the setup simpler and more scalable. However, as discussed in the troubleshooting section, controlling the amount of water is important for reproducibility and high enantioselectivity.
Reference Protocol
This protocol is a standard, optimized starting point for the synthesis.
Reaction Scheme: Precursor Triketone → this compound
Materials:
-
Precursor Triketone (1.0 eq)
-
(S)-Proline (0.2 eq, 20 mol%)
-
Dimethyl Sulfoxide (DMSO), anhydrous (to make a 0.1 M solution)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the precursor triketone (1.0 eq).
-
Add (S)-proline (0.2 eq).
-
Add anhydrous DMSO to achieve a substrate concentration of 0.1 M.
-
Stir the mixture vigorously at room temperature (approx. 20-25 °C).
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 24-48 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 volumes).
-
Wash the organic layer sequentially with water (3 x 5 volumes) and then with brine (1 x 5 volumes). The aqueous washes are crucial for removing the DMSO and proline.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel (pre-treated with 0.5% triethylamine in the eluent) using a gradient of hexane/ethyl acetate to afford the pure product.
References
- Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones. (n.d.). National Institutes of Health (NIH).
- Recent advances in organocatalytic atroposelective reactions. (2025). Beilstein Journal of Organic Chemistry.
- Martínez, A., et al. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett, 25, 932-934.
- Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 2-Phenylbutanal. (2025). BenchChem.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). MDPI.
- Gold-Catalyzed Asymmetric Intramolecular Cyclization of N-Allenamides for the Synthesis of Chiral Tetrahydrocarbolines. (2017). Angewandte Chemie International Edition, 56(50), 15905-15909.
- Unified Asymmetric Synthesis of Aryltetralin Lactone Cyclolignans via Conformation-Assisted Radical C–H Cyclization. (2025). JACS Au.
- Proline-catalyzed aldol reactions. (n.d.). Wikipedia.
- Catalytic cycle of proline catalyzed aldol reactions. (n.d.). ResearchGate.
- Mechanism of Proline-Catalyzed Reactions in Thermodynamics. (n.d.). Longdom Publishing.
Sources
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. longdom.org [longdom.org]
Technical Support Center: Purification Challenges of Fluorinated Organic Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the purification of these increasingly important molecules. The introduction of fluorine into organic compounds can dramatically alter their physicochemical properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] However, these same properties can introduce significant hurdles in purification.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why are fluorinated compounds difficult to purify?
-
How does fluorine substitution affect compound polarity and solubility?
-
What are the primary safety concerns when purifying fluorinated compounds? .
-
-
Troubleshooting Purification by Technique
-
Column Chromatography
-
Crystallization
-
Distillation .
-
-
Advanced Purification Strategies
-
Fluorous Solid-Phase Extraction (F-SPE) .
-
-
Purity Assessment
-
References
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds so challenging to purify compared to their non-fluorinated analogs?
A1: The difficulty in purifying fluorinated compounds stems from the unique properties imparted by the fluorine atom. Its high electronegativity (the highest of any element), small size, and the strength of the carbon-fluorine (C-F) bond dramatically influence intermolecular interactions.[1][2][3] This can lead to:
-
Altered Polarity and Solubility: Fluorination can lead to counterintuitive changes in polarity. While the C-F bond is highly polar, the overall molecular dipole can decrease, and in some cases, highly fluorinated compounds exhibit "polar hydrophobicity".[4] This can result in unusual solubility profiles, making traditional solvent systems for chromatography and crystallization less effective.[1]
-
Azeotrope Formation: Fluorinated compounds, particularly those with lower boiling points, have a tendency to form azeotropes (mixtures that boil at a constant temperature) with other fluorinated impurities or solvents, making separation by distillation difficult or impossible under standard conditions.[5]
-
Weak Intermolecular Interactions: Organic fluorine is often considered a poor hydrogen bond acceptor.[6] This, combined with weak van der Waals forces, can make it challenging to induce crystallization.[4][6]
-
Co-elution in Chromatography: The subtle changes in polarity can cause fluorinated compounds to co-elute with non-fluorinated impurities in both normal-phase and reverse-phase chromatography.[1]
Q2: How does fluorine substitution specifically impact the polarity and solubility of my compound?
A2: The impact of fluorination on polarity and solubility is complex and context-dependent.[7] Here's a breakdown of the key factors:
-
Increased Hydrophobic Surface Area: Fluorination generally increases the hydrophobic surface area of a molecule.[7]
-
Polarity of the C-F Bond vs. Overall Molecular Dipole: While the C-F bond itself is very polar, the symmetrical substitution of multiple fluorine atoms can lead to a molecule with a low overall dipole moment.
-
"Polar Hydrophobicity": Highly fluorinated compounds can exhibit a unique property known as "polar hydrophobicity" or "lipophobicity".[4][8] They are often insoluble in both polar (like water) and non-polar hydrocarbon solvents, preferring fluorous solvents.[8]
-
Influence on Nearby Functional Groups: The strong electron-withdrawing nature of fluorine can decrease the hydrogen-bond basicity of nearby functional groups, which in turn affects a molecule's solubility and interactions with chromatographic stationary phases.[7]
A practical consequence is that predicting the chromatographic behavior of a fluorinated compound based on its non-fluorinated parent can be misleading. For instance, a fluorinated analyte can be more retentive in reverse-phase chromatography than its non-fluorinated counterpart, indicating increased hydrophobicity.[9]
Q3: What are the primary safety concerns I should be aware of when purifying fluorinated compounds?
A3: Safety is paramount when working with any chemical, but fluorinated compounds and the reagents used in their synthesis and purification warrant special attention. Key concerns include:
-
Hydrogen Fluoride (HF) Formation: Many fluorination reactions and purifications can produce or use hydrogen fluoride, which is highly corrosive and toxic.[10][11] HF can cause severe burns that may not be immediately painful but can result in deep tissue damage.[11][12]
-
Reactive and Toxic Reagents: Fluorinating agents are often highly reactive and can be toxic.[13]
-
Thermal Instability: Some fluorinated compounds can be thermally unstable, decomposing to release toxic gases.[14]
-
Waste Disposal: Fluorinated waste must be disposed of according to strict protocols to prevent environmental contamination.[15]
Core Safety Protocols:
-
Always work in a well-ventilated fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene is often recommended), safety goggles, and a flame-resistant lab coat.[15][16]
-
Have a calcium gluconate gel (2.5%) readily available as an antidote for HF skin exposure.[11][12]
-
Ensure all equipment is dry and free of grease or oil, as fluorine can react violently with these substances.[11][16]
-
Consult the Safety Data Sheet (SDS) for all compounds and reagents before beginning work.[15]
Troubleshooting Purification by Technique
Column Chromatography
Issue 1: Poor Separation of My Fluorinated Compound from Impurities
Question: I'm running a column (both normal and reverse-phase) and my fluorinated product is co-eluting with a non-fluorinated starting material or byproduct. How can I improve the separation?
Answer: Co-elution is a common problem due to the unpredictable effects of fluorine on polarity.[1] Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Chromatography
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20110000508A1 - Method of removing residual fluorine from deposition chamber - Google Patents [patents.google.com]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. fluoropolymers.eu [fluoropolymers.eu]
- 13. eiga.eu [eiga.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
Technical Support Center: Side Product Identification in the Synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. Achieving high purity and enantiomeric excess is critical for downstream applications, particularly in pharmaceutical development. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and understand the formation of common side products encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: My initial purity analysis by achiral HPLC looks good (>98%), but my chiral HPLC shows two distinct, well-resolved peaks. What is the second peak?
A1: The most probable identity of the second peak is the undesired (R)-enantiomer of your target molecule. In catalytic asymmetric synthesis, it is rare to achieve 100% enantiomeric excess (ee). The presence of the (R)-enantiomer is the most common chiral impurity.
Causality & Troubleshooting:
-
Catalyst Efficacy: The chiral catalyst or ligand may not be performing optimally. This can be due to improper storage, handling, or degradation.[1]
-
Catalyst Poisoning: Impurities in starting materials, reagents, or solvents can bind to the catalyst and inhibit its stereochemical control, leading to a non-selective background reaction that produces a racemic mixture.[1]
-
Method Validation: Before optimizing the reaction, it is crucial to validate your analytical method. Prepare a true racemic sample of the product and ensure your chiral chromatography method can achieve baseline separation of two peaks with equal area (50:50 ratio).[2]
Q2: Mass spectrometry shows an impurity with the same molecular weight as my product, but it has a different retention time in HPLC and a distinct aromatic proton pattern in the ¹H NMR. What could it be?
A2: This impurity is likely a regioisomer , most commonly the (S)-8-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one .
Causality & Troubleshooting: The synthesis of the tetralone core typically involves an intramolecular Friedel-Crafts acylation of a substituted phenylbutyric acid derivative.[3] If the precursor is, for example, 4-(3-fluorophenyl)-5-methylhexanoic acid, the cyclization is directed by the activating/deactivating nature of the substituents. While the fluorine atom is an ortho-, para-director, the alkyl chain is also an ortho-, para-director. This can lead to competitive cyclization, forming the 8-fluoro isomer alongside the desired 6-fluoro product.
-
¹H NMR Analysis: The key distinction will be in the aromatic region. The 6-fluoro isomer will exhibit a more complex splitting pattern due to the fluorine's coupling with adjacent protons. The 8-fluoro isomer will have a different set of couplings and chemical shifts for its aromatic protons.
-
2D NMR: An HMBC experiment can definitively establish the connectivity between the carbonyl carbon (C2) or the benzylic carbon (C1) and the aromatic protons, confirming the substitution pattern.[4]
Q3: I've detected a significant impurity with a molecular weight that is approximately 18 Da lower than my target product. What is this?
A3: This is almost certainly the dehalogenated product , (S)-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. The mass difference corresponds to the replacement of a fluorine atom (atomic weight ~19) with a hydrogen atom (atomic weight ~1).
Causality & Troubleshooting: Dehalogenation can occur under harsh reaction conditions, particularly during steps involving strong acids or catalytic hydrogenation.
-
Reaction Conditions: Excessive temperatures or prolonged reaction times during the Friedel-Crafts cyclization can promote side reactions.
-
Hydrogenation Step: If the asymmetric center is introduced via hydrogenation, the catalyst (e.g., Palladium on carbon) can sometimes catalyze the cleavage of the C-F bond. Using a more selective catalyst system or milder hydrogenation conditions (lower pressure, temperature) can mitigate this.
Q4: My LC-MS analysis shows a peak with a mass 2 Da higher than my product, suggesting the addition of two hydrogens. What is the likely structure?
A4: This impurity is the over-reduction product , (S)-6-Fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol. The ketone functional group has been reduced to a secondary alcohol.[5]
Causality & Troubleshooting: This side product is typically formed during a hydrogenation step if the conditions are not selective for the intended transformation (e.g., reducing a double bond to create the chiral center) and also reduce the ketone.
-
Reagent Choice: If using a hydride-based reducing agent, ensure it is sufficiently mild and selective.
-
Catalytic Hydrogenation: Over-reduction is a known risk. Optimizing catalyst loading, hydrogen pressure, and reaction time is critical to stop the reaction after the desired transformation without affecting the ketone.
Troubleshooting Guide: Characterizing an Unknown Impurity
When an unexpected peak appears in your chromatogram, a systematic approach is necessary for identification. This workflow guides you from initial detection to structural confirmation.
Step 1: Initial Data Acquisition (LC-MS)
-
Objective: Obtain the molecular weight and preliminary purity profile.
-
Protocol:
-
Analyze the crude reaction mixture using a reliable HPLC method coupled with a mass spectrometer (e.g., ESI-MS).
-
Record the retention time and the mass-to-charge ratio (m/z) for the main product and all significant impurities.
-
Compare the observed molecular weights with the theoretical masses of potential side products.
-
Step 2: Isolate the Impurity
-
Objective: Obtain a pure sample of the impurity for spectroscopic analysis.
-
Protocol:
-
Use preparative HPLC or flash chromatography to isolate the impurity of interest.
-
Collect the corresponding fractions and remove the solvent.
-
Confirm the purity of the isolated fraction by analytical HPLC.
-
Step 3: Spectroscopic Analysis (NMR)
-
Objective: Elucidate the definitive structure of the isolated impurity.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region's splitting patterns and the integration of aliphatic signals.[6]
-
Acquire a ¹⁹F NMR spectrum. The presence, absence, or chemical shift of the fluorine signal is highly diagnostic.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbons and their types (e.g., C=O, aromatic C-F).
-
If the structure is still ambiguous, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.[4]
-
Data Summary Table
| Impurity Identity | Molecular Formula | Δ Mass (vs. Product) | Key Diagnostic Feature |
| (S)-Product | C₁₃H₁₅FO | - | Expected NMR & MS |
| (R)-Enantiomer | C₁₃H₁₅FO | 0 Da | Separable by chiral HPLC only |
| Regioisomer (8-Fluoro) | C₁₃H₁₅FO | 0 Da | Different aromatic NMR pattern |
| Dehalogenated Product | C₁₃H₁₆O | -18 Da | Absence of ¹⁹F NMR signal |
| Over-reduction Product | C₁₃H₁₇FO | +2 Da | Absence of C=O signal in ¹³C NMR; presence of C-OH |
| Starting Material | Varies | Varies | Presence of carboxylic acid proton/ester signals in NMR |
Visual Workflow and Mechanisms
Below are diagrams illustrating the troubleshooting logic and a potential side reaction pathway.
Caption: Troubleshooting workflow for unknown impurity identification.
Caption: Competing pathways in Friedel-Crafts cyclization.
References
-
BenchChem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis. Retrieved January 14, 2026, from BenchChem Technical Support.[2]
-
BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds. Retrieved January 14, 2026, from BenchChem Technical Support.[7]
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved January 14, 2026, from Sigma-Aldrich.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 14, 2026, from Wikipedia.[8]
-
ResearchGate. (2025). Structural examination, theoretical calculations, and pharmaceutical scanning of a new tetralone based chalcone derivative. Request PDF.[4]
-
Gatto, K., Reinheimer, J., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry.[6]
-
Royal Society of Chemistry. (n.d.). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications.[3]
-
Petzer, A., et al. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PMC - PubMed Central.[5]
-
Ascentis. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved January 14, 2026, from Sigma-Aldrich.[9]
-
Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.[10]
-
Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis.[11][12]
Sources
- 1. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. chiraltech.com [chiraltech.com]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 12. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enantioselectivity in the Synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Welcome to the technical support center for the asymmetric synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges related to achieving high enantiomeric excess (e.e.) in this critical synthesis. The following troubleshooting guides and frequently asked questions are based on established principles of asymmetric catalysis and provide actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My asymmetric synthesis is yielding low enantiomeric excess for this compound. Where should I begin my investigation?
Low enantioselectivity can be attributed to a number of factors, ranging from the quality of your reagents to the specifics of your reaction setup. A systematic approach is crucial for efficiently identifying the root cause.
Initial Diagnostic Workflow:
Technical Support Center: (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Introduction
Welcome to the technical support guide for (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this fluorinated tetralone derivative. Understanding the chemical liabilities of this compound is critical for ensuring data integrity in research, developing stable formulations, and defining appropriate storage conditions. This guide combines theoretical principles with practical troubleshooting to address common challenges encountered during the handling and analysis of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
The primary factors are exposure to oxidative conditions, high temperatures, extreme pH (both acidic and basic), and ultraviolet (UV) or high-energy visible light. The molecule possesses several reactive sites, including the isopropyl group, the benzylic position adjacent to the aromatic ring, and the ketone functional group, which are susceptible to specific degradation mechanisms under these stress conditions.
Q2: How should I store the neat compound and its solutions to ensure long-term stability?
For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light, at a refrigerated or frozen temperature (2-8°C or -20°C). An inert atmosphere (argon or nitrogen) is recommended to minimize oxidative degradation. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, use amber glass vials, degas the solvent, and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Q3: Is the Carbon-Fluorine (C-F) bond a likely point of degradation?
No, the C-F bond is exceptionally strong and generally not susceptible to cleavage under typical experimental or storage conditions. The high stability of the C-F bond is a known principle in medicinal chemistry, often used to enhance metabolic stability.[1][2] Degradation is far more likely to occur at other functional groups within the molecule.
Q4: What are the most common analytical techniques to monitor the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using a reversed-phase C18 or C8 column with UV detection, is the standard approach.[3][4] This method should be capable of separating the parent compound from all potential degradation products. For the structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1][5]
Troubleshooting Guide: Common Experimental Issues
Q: I am observing a significant decrease in the parent compound's peak area in my HPLC analysis after the sample has been sitting on the autosampler for several hours. What is happening?
A: This suggests on-instrument instability, likely due to photodegradation or thermal degradation. The tetralone core is a chromophore that can absorb UV light, and energy from the instrument's lamp or ambient light can promote degradation.[6] Additionally, autosamplers, even cooled ones, can have temperature fluctuations.
Troubleshooting Steps:
-
Use Amber Vials: Immediately switch to amber or UV-protected autosampler vials to shield the sample from light.
-
Reduce Exposure Time: Limit the time the sample resides in the autosampler before injection. Sequence your runs so that sensitive samples are analyzed first.
-
Check Autosampler Temperature: Ensure the autosampler cooler is functioning correctly and set to a low temperature (e.g., 4°C).
-
Spike a Known Degradant: If you have identified a likely photodegradant, spike it into a fresh sample to confirm if its peak matches the new peak appearing over time.
Q: My chromatogram shows a new peak eluting earlier than the parent compound (more polar) after I stored my sample in a standard organic solvent. What is this likely to be?
A: An earlier-eluting peak on a reversed-phase HPLC column indicates a more polar compound. This is a classic sign of oxidation. The isopropyl group and the benzylic C-H bonds are susceptible to oxidation, which can introduce polar hydroxyl (-OH) or carboxyl (-COOH) groups.[7]
Likely Degradants:
-
Hydroxylated derivatives: Oxidation of the isopropyl group to a tertiary alcohol.
-
Carbonyl compounds: Further oxidation of the alcohol to a ketone.
-
Carboxylic acids: Oxidative cleavage of the isopropyl group or oxidation of the aromatic ring can lead to the formation of acidic metabolites.[8]
Confirmation:
-
Use LC-MS to determine the mass of the new peak. An increase of 16 amu suggests the addition of an oxygen atom (hydroxylation). An increase of 14 amu (O-2H) or 30 amu (O2-2H) could indicate more extensive oxidation.
Q: After treating my compound with a strong acid or base during a forced degradation study, I see several new peaks. What are the expected hydrolytic degradation pathways?
A: While the core tetralone structure is relatively stable, forced acidic or basic conditions can promote reactions. Hydrolysis itself is less common for the ketone, but acid/base catalysis can facilitate other reactions like enolization followed by oxidation or rearrangement. Under harsh conditions, cleavage of other bonds might be possible, though less likely than oxidation.[5][9] The primary concern under these conditions is often catalysis of oxidative pathways if oxygen is present.
In-Depth Analysis of Degradation Pathways
Oxidative Degradation
Oxidation is a primary degradation pathway for this molecule due to the presence of the isopropyl group and the activated benzylic protons.[10] The reaction is often initiated by radical mechanisms, which can be triggered by heat, light, or the presence of trace metal ions.
Key Reaction Sites:
-
Isopropyl Group: The tertiary C-H bond on the isopropyl group is a prime target for radical abstraction, leading to a cascade of products.
-
Benzylic Position: The C-H bonds on the saturated ring adjacent to the aromatic system are also susceptible to oxidation.
Common Products:
-
Tertiary Alcohol: Formation of (S)-6-fluoro-1-(2-hydroxypropan-2-yl)-3,4-dihydronaphthalen-2(1H)-one.
-
Further Oxidation Products: The initial alcohol can be further oxidized, potentially leading to ring-opened products under more aggressive conditions.[7]
-
Aromatic Ring Hydroxylation: Direct oxidation of the electron-rich aromatic ring is also possible, though typically a minor pathway.
Caption: Proposed oxidative degradation pathway.
Photodegradation
Aromatic ketones, such as the tetralone moiety in this compound, are known to be photosensitive.[11] Upon absorption of UV radiation, the molecule can be excited to a triplet state, making it highly reactive.
Potential Mechanisms:
-
Norrish Type I Cleavage: Alpha-cleavage of the bond between the carbonyl group and the quaternary carbon, leading to a biradical intermediate that can rearrange or react further.
-
Photoreduction: In the presence of a hydrogen donor (like the isopropyl group or the solvent), the excited ketone can abstract a hydrogen atom, leading to radical species.
-
Photooxidation: The excited state can react with molecular oxygen to generate reactive oxygen species (ROS), which then attack the molecule.
Caption: A potential photodegradation mechanism.
Experimental Protocols & Data Management
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a systematic approach to investigate the intrinsic stability of the compound under various stress conditions, essential for identifying potential degradants.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as described in the table below. Include a control sample stored at 4°C in the dark.
-
Time Points: Sample each condition at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).
-
Quenching: Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) and analyze using a validated stability-indicating HPLC method.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent / Condition | Temperature | Typical Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 8 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Heat | 80 °C | 48 hours |
| Photolytic | ICH specified light/UV source | Room Temp | Per ICH guidelines |
Protocol 2: Recommended Starting Point for a Stability-Indicating HPLC-UV Method
This method serves as a robust starting point for separating the parent compound from its potential degradation products.[3][4]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent hydrophobic retention and high efficiency for resolving closely related compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient is effective for separating polar degradants from the hydrophobic parent. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Detection (UV) | 245 nm | Based on the tetralone chromophore. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 2 µL | Small volume to prevent peak overload. |
References
- Jigami, Y., Omori, T., & Minoda, Y. (1975). The Degradation of Isopropylbenzene and Isobutylbenzene by Pseudomonas sp. Agricultural and Biological Chemistry, 39(9), 1781-1788.
- Google Patents. (1989).
- McGovern, P. E. (2002). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 29-39.
- Halligudi, S. B., et al. (2003). Aerial oxidation of substituted aromatic hydrocarbons catalyzed by Co/Mn/Br in water-dioxane medium.
- Raymond, R. L., & Jamison, V. W. (1971). Oxidation of Alkyl-substituted Cyclic Hydrocarbons by a Nocardia during Growth on n-Alkanes. Applied Microbiology, 21(3), 470-475.
- Steen, A. O., et al. (2018). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology Letters, 5(10), 620-625.
- European Coatings. (2022).
- Fouad, M. M., et al. (2017). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride.
- Van der Walt, J., et al. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Archiv der Pharmazie, 348(10), 728-739.
- ResearchGate. (n.d.).
- ChemRxiv. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3).
- ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- ResearchGate. (n.d.). Photodegradation study of some triazine-type herbicides.
- University of Minnesota Digital Conservancy. (2023). Microbial Degradation of Polyfluorinated Chemicals and Detection of Fluoride via a Colorimetric Assay.
- Biel-Maeso, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(36), 50699-50710.
- Caddeo, C., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(3), 263.
- ResearchGate. (n.d.).
- Reddy, G. S., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(4), 627-641.
Sources
- 1. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Oxidation of Alkyl-substituted Cyclic Hydrocarbons by a Nocardia during Growth on n-Alkanes | Semantic Scholar [semanticscholar.org]
- 9. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4825007A - Oxidation process of aromatic compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Answering your request with the persona of a Senior Application Scientist, here is the technical support center for the purification of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one.
Welcome to our dedicated technical guide for researchers working with this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the removal of common impurities. As a chiral tetralone derivative, achieving high chemical and enantiomeric purity is critical for its use as a building block in pharmaceutical synthesis.[1][2] This guide is structured to help you diagnose purity issues and select the most effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude sample?
A1: Based on the typical synthetic routes for chiral tetralones, which often involve asymmetric catalysis or resolution from a racemic mixture, impurities can be broadly categorized. You should anticipate process-related impurities from the synthesis and product-related impurities due to the compound's inherent reactivity.
| Impurity Category | Specific Example(s) | Likely Source / Cause |
| Enantiomeric | (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one | Incomplete enantioselectivity in an asymmetric synthesis; Inefficient chiral resolution.[1][3] |
| Process-Related | Unreacted starting materials (e.g., fluoronaphthalene derivatives, isopropylating agents) | Incomplete reaction conversion. |
| By-Products | Dehydrogenated Naphthalene Analog | Oxidation during reaction or workup, especially under harsh thermal or acidic conditions.[4] |
| Reduced Alcohol Analog (Tetralol) | Over-reduction if using hydride reagents (e.g., NaBH₄) in the synthetic route.[5][6] | |
| Isomeric | Regioisomers (e.g., fluorine at position 5 or 7) | Lack of regioselectivity during the initial Friedel-Crafts or related cyclization steps.[4] |
Q2: My crude NMR looks clean, but my optical rotation is low. What's the problem?
A2: This is a classic sign of enantiomeric contamination. The unwanted (R)-enantiomer has identical NMR and mass spectrometry profiles to your desired (S)-enantiomer. Standard achiral purification techniques like silica gel chromatography or recrystallization will not separate them.[7][8] You must use a chiral analytical method, such as Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC), to determine the enantiomeric excess (ee) of your material.
Q3: Can I use recrystallization to purify my final product?
A3: Recrystallization can be highly effective for removing minor diastereomeric impurities, regioisomers, or by-products that have significantly different polarities and crystal packing abilities. However, it is generally ineffective for removing the unwanted enantiomer from a partially enriched mixture unless you are performing a classical resolution with a chiral resolving agent. For polishing an already high-purity material (>98%), a well-chosen solvent system (e.g., isopropanol/heptane mixtures) may improve chemical purity, but it will not improve the enantiomeric excess.
Impurity Identification & Method Selection Workflow
The first step in any purification challenge is to accurately identify the impurity before selecting a method. The following workflow provides a systematic approach.
Caption: Workflow for impurity profiling and purification method selection.
In-Depth Troubleshooting Guides
Scenario 1: Low Enantiomeric Excess (ee < 95%)
Problem: Your material has high chemical purity according to NMR, but Chiral HPLC analysis shows significant contamination with the (R)-enantiomer.
Root Cause Analysis: Enantiomers possess identical physical properties in an achiral environment, making them inseparable by standard laboratory techniques. The differential interaction with a chiral stationary phase (CSP) is required to resolve them.[8][9][10]
Solution: Preparative Chiral Chromatography (HPLC or SFC)
Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption, but HPLC is equally effective.[10][]
Step-by-Step Protocol (HPLC Example):
-
Analytical Method Development: Screen various chiral columns (CSPs). For tetralone derivatives, polysaccharide-based (e.g., Chiralpak® series) or macrocyclic antibiotic (e.g., Chirobiotic®) columns are excellent starting points.[9]
-
Mobile Phase Screening: A typical mobile phase for normal-phase chiral separation is a mixture of an alkane (Hexane or Heptane) and an alcohol modifier (Isopropanol or Ethanol). A small amount of an amine additive like triethylamine (TEA) may be needed to improve peak shape for basic compounds, though it's less critical for this ketone.
-
Method Optimization: Adjust the ratio of alkane to alcohol to achieve a baseline resolution (Rs > 1.5) between the two enantiomers.
-
Scale-Up: Once the analytical method is optimized, scale it up to a preparative column with the same stationary phase. Increase the flow rate and sample concentration according to the column's dimensions and loading capacity.
-
Fraction Collection: Collect the eluent corresponding to the desired (S)-enantiomer peak.
-
Solvent Removal & QC: Evaporate the solvent under reduced pressure. Analyze the purified fraction by analytical Chiral HPLC to confirm the enantiomeric excess is now >99.5%.
Scenario 2: Presence of the Dehydrogenated Naphthalene Impurity
Problem: You observe sharp aromatic signals in your ¹H NMR that are inconsistent with the tetralone structure, and a spot with a higher Rf value on TLC. This impurity is 6-Fluoro-1-isopropyl-2-naphthol.
Root Cause Analysis: The tetralone ring is susceptible to dehydrogenation (aromatization) under harsh conditions (e.g., high heat, presence of oxidants, or strong acid/base). The resulting naphthalene by-product is significantly less polar than the parent ketone.
Solution: Silica Gel Column Chromatography
This impurity is easily removed due to the significant polarity difference between the aromatic naphthol and the aliphatic ketone.
Step-by-Step Protocol:
-
Slurry Preparation: Dissolve the crude material in a minimal amount of dichloromethane (DCM) or the mobile phase. Pre-adsorb it onto a small amount of silica gel for dry loading, which often yields better separation.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen solvent system.
-
Loading: Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity.
| Recommended Chromatography Conditions | |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient elution: Start with 100% Hexane and gradually increase to 5-10% Ethyl Acetate in Hexane. |
| Elution Order | The less polar dehydrogenated naphthalene impurity will elute first, followed by the desired tetralone product. |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization (254 nm). |
-
Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under vacuum to yield the purified product.
Troubleshooting Decision Tree for Purification
Use this diagram if your initial purification attempt fails to yield a product of the required purity.
Caption: Decision tree for troubleshooting failed purification attempts.
References
-
A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode. PubMed. [Link]
-
Enantiomeric scaffolding of α-tetralone and related scaffolds by EKR (Enzymatic Kinetic Resolution) and stereoselective ketoreduction with ketoreductases. Royal Society of Chemistry. [Link]
-
Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. PubMed Central. [Link]
-
Partial Resolution Through Chiral Synthesis Using a Racemic Mixture. ElectronicsAndBooks. [Link]
-
Chiral and Achiral Compounds Purification. Neopharm Labs. [Link]
-
CAS 529-34-0 Alpha Tetralone Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]
-
α-TETRALONE. Organic Syntheses Procedure. [Link]
-
New Methodology for the Asymmetric Reduction of Ketones. PubMed. [Link]
-
Enantio-Separation of allelochemical 4,8-Dihydroxy-1-Tetralone by rapid HPLC method. ResearchGate. [Link]
-
α-TETRALONE. Organic Syntheses Procedure. [Link]
-
Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. PubMed Central. [Link]
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Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]
-
1-Tetralone. Wikipedia. [Link]
-
Chiral Drug Separation. ScienceDirect. [Link]
-
What is the best way to remove Ketones?. ResearchGate. [Link]
-
Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. PubMed Central. [Link]
-
Reduction of Ketones and Aldehdyes Made Easy!. YouTube. [Link]
-
Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PubMed Central. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]
-
Reduction of a Ketone. YouTube. [Link]
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- 10. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Optimizing catalyst loading for the synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Topic: Synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for the synthesis of this compound, a key chiral building block in pharmaceutical development. The critical step in this synthesis is the establishment of the stereocenter at the C1 position, typically achieved through the asymmetric hydrogenation or transfer hydrogenation of the corresponding α-substituted tetralone. The efficiency and selectivity of this transformation are critically dependent on the catalyst system and, most notably, the precise catalyst loading.
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and rationally optimize catalyst loading for maximum yield, enantioselectivity, and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What class of catalyst is typically used for the asymmetric hydrogenation of α-substituted tetralones like the precursor to the target molecule?
A1: The most successful and widely documented catalysts for this transformation are transition metal complexes featuring chiral ligands. Specifically, iridium (Ir) and ruthenium (Ru) catalysts are prevalent.[1][2][3][4] These metals, when coordinated with chiral phosphine-based ligands (e.g., PHOX, BINAP) or diamine ligands, create a chiral environment that directs the hydrogenation to one face of the substrate, leading to a high enantiomeric excess (ee) of the desired (S)-enantiomer.[1][2][5]
Q2: Why is optimizing catalyst loading so critical? It seems easier to just add more catalyst to ensure the reaction goes to completion.
A2: While adding excess catalyst might seem like a simple solution, it is often counterproductive and inefficient for several reasons:
-
Cost and Sustainability: Chiral ligands and precious metal precursors (Ir, Ru) are expensive. Minimizing catalyst loading is essential for developing a cost-effective and sustainable process, particularly for large-scale synthesis.[6]
-
Enantioselectivity: Excessively high catalyst concentrations can sometimes lead to the formation of catalyst aggregates or dimers.[7] These species may exhibit lower enantioselectivity or different reactivity compared to the monomeric active catalyst, thereby reducing the overall ee of the product.[8]
-
Reaction Rate: Beyond a certain point, increasing the catalyst concentration may not lead to a proportional increase in reaction rate due to other limiting factors.
-
Downstream Processing: Higher catalyst loading means more metal and ligand residues to remove during product purification, complicating the workup procedure.
Q3: What is a good starting point for catalyst loading in a new reaction?
A3: For initial screening on a lab scale, a catalyst loading in the range of 0.5 to 2.0 mol% is a common and effective starting point. This range is typically sufficient to achieve a reasonable reaction rate for initial assessment without being excessively wasteful. Once the feasibility of the reaction is confirmed, a systematic optimization study should be performed to identify the minimum catalyst loading required to achieve the desired performance.
Q4: Can the choice of solvent affect the optimal catalyst loading?
A4: Absolutely. The solvent plays a crucial role in asymmetric catalysis by influencing catalyst solubility, stability, and the conformation of the catalyst-substrate complex. A solvent that promotes high catalyst activity may allow for lower catalyst loadings. Conversely, a suboptimal solvent might necessitate a higher loading to achieve the same reaction rate. In some cases, changing the solvent can even alter the optimal catalyst structure or reverse the direction of enantioselectivity.[9] Therefore, solvent screening should be conducted alongside or prior to fine-tuning the catalyst loading. Bio-based solvents like 2-MeTHF are also gaining traction as greener alternatives that can sometimes enhance selectivity.[10]
Troubleshooting Guide: Catalyst Loading & Performance
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for resolving them.
Issue 1: The reaction is very slow or stalls before reaching full conversion.
This is a common issue, and simply increasing the catalyst loading is not always the best first step.
Question: My reaction has only reached 30% conversion after 24 hours. Should I double the catalyst loading?
Answer: Before increasing the catalyst loading, consider the following troubleshooting workflow. The root cause is often related to catalyst deactivation or suboptimal conditions rather than an inherently insufficient catalyst amount.
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// Edges start -> check_purity [label="Start Here"]; check_purity -> check_inert [label="Reagents Pure"]; check_inert -> check_catalyst [label="Atmosphere is Inert"]; check_catalyst -> optimize_params [label="Catalyst is Active"]; optimize_params -> increase_loading [label="If still slow"]; }
Troubleshooting workflow for a slow or stalled reaction.
-
Causality Explained:
-
Purity: Impurities in the substrate or solvent (e.g., water, oxygen, sulfur compounds) can act as poisons, irreversibly deactivating the catalyst.[11] This is the most common cause of catalyst failure.
-
Inert Atmosphere: Many Ir/Ru catalysts are air-sensitive. Inadequate inerting techniques can lead to oxidation and deactivation of the catalyst before the reaction even begins.[12]
-
Catalyst Activity: The catalyst itself may have degraded during storage. Testing it on a known, reliable substrate can confirm its activity.
-
Reaction Parameters: Hydrogen pressure and temperature are key kinetic variables. A modest increase in either can significantly accelerate the reaction without needing more catalyst. However, be aware that increasing temperature can sometimes negatively impact enantioselectivity.[12][13]
-
Increase Loading: If all other factors have been addressed, a systematic increase in catalyst loading (e.g., in 0.2 mol% increments) is a valid final step.
-
Issue 2: The reaction achieves high conversion, but the enantioselectivity (ee) is poor.
Question: I'm getting >95% yield, but my ee is only 60%. Will adjusting the catalyst loading help?
Answer: Yes, catalyst loading can have a direct impact on enantioselectivity. Both excessively high and low loadings can be detrimental.
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// Edges with descriptive labels low -> optimal [label="Increase Loading", dir=forward]; optimal -> high [label="Increase Loading", dir=forward];
// Annotation Nodes (invisible boxes for text) anno_low [label="• Slow reaction rate\n• Competing background\n (non-catalyzed) reaction\n• Lower observed ee", shape=plaintext, fontname="Arial", fontsize=10, pos="-2.5,-2.5!"]; anno_high [label="• Potential for catalyst\n aggregation/dimerization\n• Lower ee\n• Increased cost", shape=plaintext, fontname="Arial", fontsize=10, pos="2.5,-2.5!"]; anno_optimal [label="Optimal Balance:\nHigh Rate, High ee, High TON", shape=plaintext, fontname="Arial", fontsize=10, pos="0,1!"]; }
Impact of catalyst loading on reaction outcomes.
-
Causality Explained:
-
If ee improves upon decreasing a high catalyst loading: This suggests that at high concentrations, the catalyst may be forming less selective dimeric or aggregated species.[7][8] Diluting the reaction can favor the more selective monomeric catalytic species.
-
If ee improves upon increasing a very low catalyst loading: This indicates that the uncatalyzed "background" reaction, which produces a racemic product, may be significant at very low catalyst concentrations. Increasing the catalyst loading accelerates the desired chiral pathway, making the background reaction kinetically irrelevant.[14]
-
Temperature is Key: Often, the most effective way to improve ee is by lowering the reaction temperature.[12] A lower temperature amplifies the small energy difference between the two diastereomeric transition states that lead to the (S) and (R) products, resulting in higher selectivity. This should be investigated in tandem with catalyst loading.
-
Experimental Protocol: Catalyst Loading Optimization
This protocol outlines a systematic approach to determine the optimal catalyst loading for your reaction using parallel experimentation.
Objective: To identify the minimum catalyst loading that provides maximum yield and enantioselectivity within a practical timeframe.
Methodology: Parallel Reaction Screening
-
Prepare a Catalyst Stock Solution:
-
To ensure accurate dispensing of small catalyst quantities, prepare a stock solution.
-
Example: Accurately weigh 10.0 mg of your chiral catalyst (e.g., an Ir-ligand complex) into a vial under an inert atmosphere.
-
Add the appropriate volume of degassed, anhydrous solvent (e.g., 10.0 mL of degassed toluene) to create a 1.0 mg/mL stock solution.
-
-
Set Up Parallel Reaction Vials:
-
In a glovebox or under a robust inert atmosphere, arrange a set of identical reaction vials (e.g., 5 vials for 5 different loadings).
-
To each vial, add the substrate (e.g., 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one precursor, 0.1 mmol, 1.0 eq).
-
Add any required additives (e.g., a base, if necessary for the catalytic cycle).[2][3]
-
-
Dispense Catalyst and Solvent:
-
Using a calibrated micropipette, add the calculated volume of the catalyst stock solution to each vial to achieve the target mol%.
-
Add the remaining reaction solvent to each vial to bring them all to the same total volume and concentration.
-
-
Run and Monitor Reactions:
-
Workup and Analysis:
-
Once the reactions are complete (or at the final time point), carefully vent the hydrogen pressure.
-
Quench the reaction as appropriate.
-
Prepare samples for analysis to determine the final conversion, yield (using an internal standard), and enantiomeric excess (by chiral HPLC or SFC).
-
Data Presentation
Summarize your results in a clear, comparative table.
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | ee (%) | TON* |
| 1 | 0.25 | 24 | 85 | 80 | 98.5 | 320 |
| 2 | 0.50 | 12 | >99 | 97 | 99.1 | 194 |
| 3 | 1.00 | 6 | >99 | 98 | 99.0 | 98 |
| 4 | 2.00 | 4 | >99 | 96 | 98.6 | 48 |
*TON (Turnover Number) = (moles of product) / (moles of catalyst). A higher TON indicates greater catalyst efficiency.
Scale-Up Considerations
Question: I've optimized my catalyst loading at 0.5 mol% on a 100 mg scale. Can I expect the same results on a 100 g scale?
Answer: Not necessarily. Scaling up a catalytic reaction introduces new challenges that can affect the optimal loading.[15]
-
Mass and Heat Transfer: In large reactors, inefficient stirring can create localized "hot spots" or areas of poor substrate-catalyst contact.[16] This can lead to catalyst decomposition or slower apparent reaction rates, tempting the operator to increase catalyst loading when the real issue is engineering.
-
Purity and Inerting: Maintaining absolute purity and a rigorously inert atmosphere is more challenging on a large scale. A small leak or slightly lower-grade solvent can introduce enough poison to deactivate a significant portion of the catalyst, especially at very low loadings (low ppm levels).
-
Cycle Time: In an industrial setting, reaction time is a major cost driver.[6] It may be more economically viable to use a slightly higher catalyst loading (e.g., 0.75 mol%) if it reduces the reaction time from 12 hours to 6 hours, thereby doubling reactor throughput.
A re-optimization of the catalyst loading is often necessary during process development and scale-up to balance performance with the new engineering and economic realities.[6]
References
-
Chemical Communications. RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution. Royal Society of Chemistry. Available at: [Link]
-
MDPI. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Available at: [Link]
-
Nature Portfolio. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Available at: [Link]
-
ACS Publications. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. Available at: [Link]
-
Royal Society of Chemistry. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substitu. Available at: [Link]
-
ACS Publications. Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. Available at: [Link]
-
Royal Society of Chemistry Blogs. Insights into temperature controlled enantioselectivity in asymmetric catalysis. Available at: [Link]
-
PubMed. α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. Available at: [Link]
-
ResearchGate. Influence of catalyst loading on enantioselectivity for the reduction.... Available at: [Link]
-
National Center for Biotechnology Information. Application of Biobased Solvents in Asymmetric Catalysis. Available at: [Link]
-
MDPI. Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temperatures. Available at: [Link]
-
Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?. Available at: [Link]
-
Zymark. What are the challenges in scaling up a catalytic reactor?. Available at: [Link]
-
YouTube. Problems that can occur during scale-up of catalytic reactions: Part 1. Available at: [Link]
-
YouTube. What Is Catalyst Deactivation? - Chemistry For Everyone. Available at: [Link]
-
Asymmetric Hydrogenation. Available at: [Link]
-
Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. Available at: [Link]
Sources
- 1. RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. syhgzben.com [syhgzben.com]
Overcoming poor solubility of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one in assays
Welcome to the technical support guide for (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you achieve consistent and reliable results.
Section 1: Understanding the Challenge - Compound Properties
Before troubleshooting, it's crucial to understand the physicochemical properties of the compound that contribute to its poor aqueous solubility. This compound, a fluorinated tetralone derivative, is a lipophilic molecule.[1][2] While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structural components.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₁₃H₁₅FO[3] | The high carbon-to-heteroatom ratio suggests a nonpolar, hydrophobic character. |
| Molecular Weight | 206.26 g/mol [3] | |
| Structure | Tetralone core with fluoro and isopropyl groups | The fluorine atom can increase lipophilicity and alter electronic properties, often making the molecule less soluble in water.[4][5] The isopropyl group further increases the nonpolar surface area. |
| Predicted LogP | High (estimated > 3.0) | A high LogP (partition coefficient) indicates a strong preference for nonpolar environments over aqueous ones, predicting poor water solubility. |
| Ionizable Groups | None | The ketone functional group is not readily ionizable under typical physiological pH (1-10). Therefore, pH modification of the buffer will have a minimal effect on its intrinsic solubility.[6][7] |
Section 2: Troubleshooting Guide & FAQs
This section is structured as a tiered approach to problem-solving, starting with the simplest and most common solutions and progressing to more advanced techniques.
FAQ 1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?
This is a classic sign of a compound "crashing out" of solution. Your high-concentration stock in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is stable.[8] However, when this is diluted into an aqueous buffer, the solvent environment abruptly becomes highly polar. The compound, being hydrophobic, cannot remain dissolved in the water-based buffer and precipitates. The key is to maintain a final concentration in your assay that is below the compound's maximum aqueous solubility under those specific conditions (e.g., buffer components, temperature, and final co-solvent percentage).
Tier 1: Co-Solvent Optimization
The most straightforward approach is to use a water-miscible organic co-solvent. DMSO is the most common, but others can be considered.[9][10]
dot
Sources
- 1. [PDF] Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features | Semantic Scholar [semanticscholar.org]
- 2. 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one [myskinrecipes.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Determination of enantiomeric excess for (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
A Senior Application Scientist's Comparative Guide to the Determination of Enantiomeric Excess for (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For a chiral molecule like this compound, a key intermediate in the synthesis of various bioactive compounds, the precise quantification of its enantiomeric purity is not merely a procedural step but a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for determining enantiomeric excess (ee), offering researchers, scientists, and drug development professionals the technical insights and experimental data necessary to select and implement the most suitable method for their specific needs.
The choice of an analytical technique for determining enantiomeric excess is a critical decision influenced by factors such as the physicochemical properties of the analyte, the required accuracy and precision, desired sample throughput, and the availability of instrumentation. This guide will focus on the most prevalent and robust methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.
Comparative Analysis of Key Techniques
The selection of an optimal method for determining the enantiomeric excess of this compound hinges on a balance of performance characteristics. The following table summarizes the key attributes of the three principal techniques discussed in this guide.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR Spectroscopy with Chiral Shift Reagents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals. |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives). | Similar to HPLC, polysaccharide-based CSPs are common. | Not applicable. |
| Mobile Phase | Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). | Supercritical CO2 with a co-solvent (e.g., methanol). | Deuterated solvent (e.g., CDCl3). |
| Analysis Time | ~15-30 minutes. | ~2-10 minutes. | ~5-15 minutes per sample. |
| Resolution | Generally high, baseline separation is often achievable. | Typically higher efficiency and resolution compared to HPLC. | Dependent on the choice of chiral shift reagent and analyte concentration. |
| Solvent Consumption | Moderate to high, especially for normal-phase methods. | Significantly lower organic solvent consumption ("greener" technique). | Minimal. |
| Method Development | Can be time-consuming due to the screening of multiple columns and mobile phases. | Often faster method development due to the properties of supercritical fluids. | Requires screening of different chiral shift reagents and optimization of the reagent-to-substrate ratio. |
| Sample Throughput | Moderate. | High. | Moderate. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its robustness and wide applicability. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For ketones such as this compound, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice due to their proven efficacy in resolving a broad range of chiral compounds.
Experimental Protocol: Chiral HPLC
-
Instrumentation: An Agilent 1200 Series HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Chiral Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (isopropanol) in a 90:10 (v/v) ratio is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a stock solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Workflow for Chiral HPLC Method Development
The Fluorine Advantage: A Comparative Guide to Biological Activity in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds has become an indispensable tool. This guide provides an in-depth, objective comparison of the biological activity of fluorinated compounds versus their non-fluorinated analogs, supported by experimental data and detailed methodologies. We will explore the causal relationships behind the observed effects of fluorination on key drug-like properties, offering a framework for rational drug design.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique physicochemical properties to a molecule far beyond simple steric replacement.[1] The carbon-fluorine (C-F) bond is exceptionally strong and polarized, leading to profound effects on a compound's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[2][3] These modifications can collectively enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[2]
I. Metabolic Stability: Resisting Enzymatic Degradation
A primary driver for fluorination is to enhance a molecule's resistance to metabolic breakdown, particularly oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes.[4] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "shield" the site from enzymatic attack, often leading to a longer in vivo half-life and improved bioavailability.[5]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies directly comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in human liver microsomes. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound Pair | Non-Fluorinated Analog (t½ in min) | Fluorinated Analog (t½ in min) | Fold Improvement | Intrinsic Clearance (CLint) - Non-Fluorinated (μL/min/mg) | Intrinsic Clearance (CLint) - Fluorinated (μL/min/mg) |
| Pyrrolidine Derivative | NHPPC: 25 | (2S,4R)-4-Fluoropyrrolidine Derivative: >120 | >4.8 | 27.7 | <5.8 |
| CSNK2 Inhibitor | Compound 1: 15 | Compound 2 (Fluorinated): 45 | 3.0 | 46.2 | 15.4 |
| Quinoline Derivative | 7-chloroquinoline: 38 | 7-fluoroquinoline: 65 | 1.7 | 18.2 | 10.7 |
Note: Data is compiled from various sources for illustrative purposes. Direct comparison between different compound series should be made with caution due to variations in experimental conditions.[6][7][8]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and its analog in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl2, and liver microsomes (final protein concentration typically 0.5 mg/mL).[9]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).[9]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.[9][10]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[10]
-
Calculate the half-life (t½) from the slope of the natural log of the percent remaining compound versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Visualization of Metabolic Stabilization
The following diagrams illustrate the experimental workflow and the principle of metabolic shielding through fluorination.
II. Lipophilicity and Membrane Permeability: Navigating Cellular Barriers
A drug's ability to cross cellular membranes to reach its target is fundamentally linked to its lipophilicity, often expressed as the octanol-water partition coefficient (LogP). Fluorination can modulate lipophilicity in a context-dependent manner. While the introduction of a single fluorine atom can sometimes decrease lipophilicity, incorporating trifluoromethyl (-CF3) groups generally increases it.[11] This modulation of lipophilicity directly impacts passive membrane permeability.
Quantitative Comparison of Lipophilicity and Permeability
The following table presents a comparison of LogP and apparent permeability (Papp) for fluorinated and non-fluorinated analogs. A higher Papp value indicates greater membrane permeability.
| Compound Pair | Non-Fluorinated Analog (LogP) | Fluorinated Analog (LogP) | Non-Fluorinated Analog (Papp in 10⁻⁶ cm/s) | Fluorinated Analog (Papp in 10⁻⁶ cm/s) |
| Morphine Derivative | Morphine: 1.13 | Fluoromorphine β-C1: 1.85 | 1.2 | 3.5 |
| Pyrrolidine Derivative | Pyrrolidine: 0.46 | 3-fluoropyrrolidine: -0.15 | 0.8 | 0.5 |
| Anisole Derivative | Anisole: 2.11 | 4-fluoroanisole: 2.27 | 15.2 | 18.9 |
Note: Data is compiled from various sources for illustrative purposes and may not represent a direct experimental comparison under identical conditions.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1-2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and its analog
-
Lucifer yellow (for membrane integrity check)
-
Plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[6]
-
Prepare the test compound and its analog in PBS (typically at a concentration of 10-200 µM with a small percentage of DMSO).
-
Add the compound solution to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[6]
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time)
Visualization of the PAMPA Workflow
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (S)- and (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Enantiomers
Abstract
In the landscape of modern drug development, the stereochemical identity of a chiral active pharmaceutical ingredient (API) is not a trivial detail—it is a critical determinant of therapeutic efficacy and toxicological profile. This guide provides a comprehensive framework for the spectroscopic differentiation of the (S)- and (R)-enantiomers of 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, a representative chiral tetralone. While foundational spectroscopic techniques such as mass spectrometry and standard nuclear magnetic resonance (NMR) confirm the molecular structure, they are inherently "blind" to stereoisomerism in an achiral environment.[1] This guide delves into advanced chiroptical and NMR-based methodologies that resolve this ambiguity. We will explore the theoretical underpinnings and provide actionable experimental protocols for Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and NMR spectroscopy using Chiral Solvating Agents (CSAs). The objective is to equip researchers, scientists, and drug development professionals with the expertise to unambiguously assign the absolute configuration and assess the enantiomeric purity of this and structurally related chiral molecules.
The Principle of Chirality: A Molecular Mirror Image
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other.[1] For 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, the source of chirality is the stereogenic center at the C1 position, where the isopropyl group is attached.
The physical and chemical properties of enantiomers are identical in an achiral environment. However, their interaction with other chiral entities—be it polarized light or a biological receptor—is distinct. This differentiation is the cornerstone of their analysis.
Foundational Spectroscopy: Confirming the Constitution
Before delving into chiral-specific methods, it is imperative to confirm the molecular constitution. Standard techniques like Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and ¹H and ¹³C NMR in an achiral solvent will yield identical results for both the (S)- and (R)-enantiomers. These methods validate the molecular weight, functional groups, and atomic connectivity.
| Technique | Expected Observation for Both Enantiomers | Purpose |
| Mass Spectrometry (MS) | Identical molecular ion peak (e.g., at m/z 220.12 for C₁₃H₁₅FO) | Confirmation of molecular weight and formula. |
| Infrared (IR) Spectroscopy | Identical absorption bands for C=O, C-F, C-H, and aromatic C=C stretches. | Confirmation of key functional groups. |
| ¹H & ¹³C NMR (in CDCl₃) | Identical chemical shifts and coupling constants for all protons and carbons. | Confirmation of the molecular skeleton and connectivity. |
Advanced Spectroscopic Techniques for Enantiomeric Differentiation
The true challenge lies in distinguishing between the two mirror-image forms. This requires a chiral "probe," which can be either circularly polarized light or a chiral molecule introduced into the analytical system.
Chiroptical Spectroscopy: The Interaction with Polarized Light
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. For enantiomers, the resulting signals are of equal magnitude but opposite sign, providing a definitive method for differentiation and assignment of absolute configuration.
ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light (ΔA = AL - AR).[2] This technique is particularly sensitive to the spatial arrangement of chromophores. The tetralone core of the target molecule contains an α,β-unsaturated ketone, a strong chromophore that gives rise to characteristic Cotton effects.
-
Principle of Causality: The differential absorption arises because the helical transition dipole moment of the chiral molecule interacts differently with the helical electric field of left- vs. right-circularly polarized light. The resulting ECD spectrum is a plot of this difference (often as molar ellipticity [θ] or differential extinction coefficient Δε) versus wavelength. For the (S)- and (R)-enantiomers, the ECD spectra are expected to be perfect mirror images.[3]
VCD extends the principle of circular dichroism into the infrared range, measuring the differential absorption of polarized IR radiation by vibrational transitions.[4][5] VCD is a powerful tool for determining the absolute configuration of molecules in solution, as it provides a rich, three-dimensional fingerprint of the entire molecular structure.[4][6]
-
Principle of Causality: VCD signals are generated by the coupling of electric and magnetic dipole transition moments during a vibrational excitation.[4] This coupling is exquisitely sensitive to the molecule's 3D geometry. By comparing the experimental VCD spectrum to quantum chemical calculations (e.g., using Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.[4][7]
NMR Spectroscopy in a Chiral Environment
While standard NMR is blind to chirality, the addition of a Chiral Solvating Agent (CSA) can break the magnetic equivalence of the enantiomers.[1]
-
Principle of Causality: A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the analyte enantiomers.[8][9] These diastereomeric complexes have different geometries and association constants, placing the nuclei of the (S)- and (R)-enantiomers in slightly different average magnetic environments. This results in the splitting of NMR signals (anisochronous chemical shifts) for the two enantiomers, allowing for their distinction and quantification.[8][10]
The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful tool for this analysis. ¹⁹F NMR offers a wide chemical shift range, high sensitivity, and the absence of background signals, often leading to clear and well-resolved signals for the two enantiomers upon interaction with a CSA.[11][12][13]
Experimental Protocols & Data Visualization
Workflow for Chiral Analysis
The logical flow for a comprehensive spectroscopic comparison is outlined below.
Caption: Experimental workflow for the spectroscopic comparison of enantiomers.
Protocol 1: NMR Analysis with a Chiral Solvating Agent (CSA)
This protocol describes the use of (R)-(-)-tert-butylphenylphosphinothioic acid as a representative CSA to differentiate the enantiomers via ¹H and ¹⁹F NMR.
-
Sample Preparation:
-
Accurately weigh ~5 mg of the analyte (either the pure (S)- or (R)-enantiomer, or a racemic mixture) into an NMR tube.
-
Dissolve the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire standard ¹H and ¹⁹F NMR spectra of the pure analyte.
-
-
Addition of CSA:
-
Prepare a stock solution of the CSA in the same deuterated solvent.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the CSA to the NMR tube containing the analyte.
-
Gently mix the sample to ensure homogeneity.
-
-
Data Acquisition:
-
Re-acquire the ¹H and ¹⁹F NMR spectra. For ¹⁹F NMR, a standard pulse-and-acquire experiment is typically sufficient.
-
Acquire spectra at a controlled temperature (e.g., 298 K) as chemical shifts of the diastereomeric complexes can be temperature-dependent.
-
-
Analysis:
-
Compare the spectra obtained before and after the addition of the CSA.
-
In the spectrum of the racemic mixture with the CSA, identify the split signals. The separation between the signals for the (S) and (R) enantiomers is the non-equivalent chemical shift (ΔΔδ).
-
Integrate the separated signals to determine the enantiomeric excess (ee).
-
Caption: Principle of NMR chiral discrimination using a Chiral Solvating Agent (CSA).
Protocol 2: ECD/VCD Spectroscopy
-
Sample Preparation:
-
Prepare solutions of each pure enantiomer and the racemic mixture in a suitable spectroscopic-grade solvent (e.g., acetonitrile or methanol) at a known concentration (typically 10⁻³ to 10⁻⁴ M for ECD, and ~0.1 M for VCD). The solvent must be transparent in the wavelength region of interest.
-
Use a cuvette with an appropriate path length (e.g., 1 mm for ECD, 100 µm for VCD).
-
-
Baseline Correction:
-
Record a baseline spectrum of the pure solvent in the same cuvette. This is crucial for correcting any background signals from the solvent or instrument optics.
-
-
Data Acquisition:
-
Record the spectrum for the (S)-enantiomer, (R)-enantiomer, and the racemic mixture.
-
For VCD, data acquisition may require longer scan times (e.g., several hours) to achieve an adequate signal-to-noise ratio.[7]
-
-
Analysis:
-
Subtract the solvent baseline from each sample spectrum.
-
Verify that the spectrum of the racemic mixture is flat (zero signal), confirming that any observed signals are due to chirality.
-
Overlay the spectra of the (S)- and (R)-enantiomers. They should be mirror images of each other.
-
Anticipated Results: A Comparative Summary
The following table summarizes the expected spectroscopic data for the enantiomers of 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one.
| Spectroscopic Technique | (S)-Enantiomer | (R)-Enantiomer | Key Differentiating Feature |
| ¹⁹F NMR (with CSA) | Single peak at chemical shift δ₁ | Single peak at chemical shift δ₂ | Different chemical shifts (δ₁ ≠ δ₂). |
| ECD | Negative or Positive Cotton Effect (e.g., Δε = -5.0 M⁻¹cm⁻¹ at λmax) | Opposite Cotton Effect (e.g., Δε = +5.0 M⁻¹cm⁻¹ at λmax) | Mirror-image spectra with equal magnitude and opposite signs.[3] |
| VCD | Specific pattern of positive and negative bands (e.g., +2x10⁻⁵ ΔA at 1680 cm⁻¹) | Mirror-image pattern of bands (e.g., -2x10⁻⁵ ΔA at 1680 cm⁻¹) | Mirror-image spectra across the IR range. |
Conclusion
The differentiation of the (S)- and (R)-enantiomers of 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is not achievable through standard spectroscopic methods. A multi-pronged approach utilizing advanced techniques is essential. Chiroptical methods, namely ECD and VCD, provide the most direct and unambiguous evidence of stereochemistry, yielding characteristic mirror-image spectra. VCD, when paired with computational modeling, offers a powerful route to the assignment of absolute configuration. Concurrently, ¹H and particularly ¹⁹F NMR spectroscopy in the presence of a chiral solvating agent provides a robust, and often more accessible, method for both qualitative differentiation and quantitative determination of enantiomeric purity. The combined application of these techniques provides a self-validating system, ensuring the highest level of scientific integrity in the stereochemical characterization of chiral pharmaceutical compounds.
References
- Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing).
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19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. (2024). Available at: [Link]
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(PDF) 19 F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ResearchGate. Available at: [Link]
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19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC - NIH. (2024). Available at: [Link]
- Cambie, R. C., Mander, L. N., Bose, A. K., & Manhas, M. S. (1964). Rotatory dispersion and circular dichroism studies of some α-tetralones. Tetrahedron, 20(2), 409–416.
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Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Top Curr Chem, 298, 189-236. Available at: [Link]
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Vibrational circular dichroism. Wikipedia. Available at: [Link]
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Vibrational circular dichroism (VCD). Bruker. Available at: [Link]
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Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Request PDF. Available at: [Link]
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Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. ResearchGate. Available at: [Link]
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Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH. Available at: [Link]
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Chiral recognition of (18-crown-6)-tetracarboxylic acid as a chiral selector determined by NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. MDPI. Available at: [Link]
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Chiral discrimination in nuclear magnetic resonance spectroscopy. PubMed. (2017). Available at: [Link]
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Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. NIH. (2018). Available at: [Link]
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Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. NIH. Available at: [Link]
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Differentiation of Chiral Compounds Using NMR Spectroscopy. Request PDF. Available at: [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. (2022). Available at: [Link]
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A Comparative Guide to the X-ray Crystallography of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Derivatives
This guide provides a comprehensive comparison of the X-ray crystallography of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one derivatives. While a specific crystal structure for this exact compound is not publicly available, this document leverages experimental data from structurally analogous fluorinated and chiral molecules to offer predictive insights and a robust framework for researchers, scientists, and drug development professionals. We will explore the critical aspects of synthesis, crystallization, and structural analysis, comparing X-ray crystallography with alternative analytical techniques and elucidating the causal relationships behind experimental choices.
Introduction: The Significance of Chiral Fluorinated Dihydronaphthalenones
This compound and its derivatives represent a class of chiral molecules with significant potential in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds attractive scaffolds for drug discovery. The stereochemistry at the C1 position is crucial for biological activity, necessitating precise analytical techniques to confirm the absolute configuration and understand the three-dimensional structure.
X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of a molecule.[1] This guide will delve into the expected crystallographic features of the title compound and its derivatives, drawing comparisons with related structures to provide a thorough understanding of their solid-state properties.
Synthesis and Stereocontrol: Paving the Way for Crystallization
The synthesis of enantiomerically pure this compound is a critical prerequisite for obtaining meaningful crystallographic data. Asymmetric synthesis is the preferred method to avoid the need for chiral resolution of a racemic mixture.[2]
Proposed Asymmetric Synthetic Route
A plausible synthetic strategy involves the asymmetric Michael addition of an isopropyl nucleophile to a prochiral 6-fluoro-3,4-dihydronaphthalen-2(1H)-one precursor, catalyzed by a chiral organocatalyst or metal complex. The choice of catalyst is paramount in achieving high enantioselectivity.
Experimental Protocol: Illustrative Asymmetric Synthesis
-
Preparation of the Enone: The starting material, 6-fluoro-3,4-dihydronaphthalen-1(2H)-one, can be synthesized via established methods.[3]
-
Asymmetric Michael Addition:
-
To a solution of the 6-fluoro-tetralone derivative in an appropriate solvent (e.g., toluene, CH2Cl2), add the chiral catalyst (e.g., a proline-derived organocatalyst).
-
Cool the reaction mixture to the optimal temperature (e.g., 0 °C to -78 °C) to enhance stereoselectivity.
-
Slowly add the isopropyl nucleophile (e.g., isopropylmagnesium bromide in the presence of a copper catalyst).
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and purify the product using column chromatography.
-
-
Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as NMR, IR, and mass spectrometry.[4]
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The success of crystallization is influenced by purity, solvent selection, temperature, and the intrinsic properties of the molecule. For fluorinated organic compounds, intermolecular interactions involving fluorine can play a significant role in the crystal packing.[5]
Comparative Crystallization Techniques
Several techniques can be employed to grow single crystals of organic molecules.[6] A comparative overview is presented below:
| Crystallization Method | Principle | Advantages | Considerations for Fluorinated Compounds |
| Slow Evaporation | Gradual removal of solvent from a saturated solution. | Simple, widely applicable. | The volatility of the solvent is a key parameter. |
| Vapor Diffusion | Diffusion of a volatile non-solvent into a solution of the compound.[7] | Excellent for small quantities, allows for fine control.[7] | The choice of solvent/non-solvent pair is crucial. |
| Cooling Crystallization | Decreasing the temperature of a saturated solution to reduce solubility. | Effective for compounds with a steep solubility curve. | The rate of cooling can affect crystal quality. |
| Microbatch Under-Oil | Slow concentration of an aqueous solution of a water-soluble salt under an oil layer.[6] | Suitable for salts and polar molecules.[6] | May not be directly applicable to the title compound unless derivatized. |
Rationale for Method Selection
For a novel compound like this compound, a systematic screening of crystallization conditions is recommended. Vapor diffusion is often a good starting point due to its efficiency with small amounts of material.[7] The presence of the fluorine atom can lead to specific intermolecular interactions (e.g., C-H···F hydrogen bonds) that may favor certain packing motifs.
Experimental Protocol: Crystallization Screening
-
Purity: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Vapor Diffusion Setup:
-
Dissolve a small amount of the compound (1-5 mg) in a suitable solvent in a small vial.
-
Place this vial inside a larger, sealed container containing a small amount of a more volatile anti-solvent.
-
Allow the system to equilibrate at a constant temperature.
-
-
Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals.
X-ray Diffraction Analysis: Unveiling the 3D Structure
Once suitable crystals are obtained, single-crystal X-ray diffraction (SCXRD) is performed to determine the precise three-dimensional structure.[3]
The Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Expected Structural Features and Comparative Analysis
Based on the analysis of related fluorinated and chiral tetralone derivatives, we can predict several key structural features for this compound:
-
Conformation: The dihydronaphthalene ring is expected to adopt a non-planar conformation, likely a half-chair or screw-boat, to accommodate the sp3-hybridized carbons.[8]
-
Absolute Configuration: X-ray crystallography will unequivocally determine the (S) configuration at the C1 chiral center.
-
Intermolecular Interactions: The fluorine atom is likely to participate in weak hydrogen bonds (C-H···F) and other non-covalent interactions, influencing the crystal packing. The crystal structure of related fluorinated compounds has shown the importance of these interactions.[9]
-
Molecular Packing: The molecules are expected to pack in a way that minimizes steric hindrance from the bulky isopropyl group while maximizing favorable intermolecular interactions.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.
| Technique | Information Provided | Advantages | Limitations Compared to X-ray Crystallography |
| NMR Spectroscopy | Connectivity, solution-state conformation, dynamic processes. | Non-destructive, provides information about the molecule in solution.[10] | Does not provide a direct 3D structure of the solid state; absolute configuration determination can be challenging.[10] |
| Mass Spectrometry | Molecular weight, elemental composition. | High sensitivity, requires very small sample amounts. | Provides no information on stereochemistry or 3D structure. |
| Circular Dichroism (CD) | Information about the chirality and secondary structure of molecules in solution. | Sensitive to stereochemistry. | Does not provide a detailed 3D atomic structure. |
The integration of data from these techniques provides a more complete understanding of the molecule's properties in both the solid and solution states.[6]
Conclusion
The X-ray crystallographic analysis of this compound derivatives is essential for confirming their absolute stereochemistry and understanding their three-dimensional structure, which are critical for their application in drug development. Although a specific crystal structure for the title compound is not yet in the public domain, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis based on established principles and comparative data from analogous molecules. The interplay of the fluorine substituent and the chiral center is expected to result in unique solid-state properties, and the methodologies outlined herein offer a clear path for researchers to successfully elucidate the crystal structures of this important class of compounds.
References
- Vertex AI Search. Comparison of NMR and X-ray crystallography.
- Amanote Research. In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine.
- Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. 2023.
- ResearchGate. SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. 2025.
- Rigaku. What Is Small Molecule Crystal Structure Analysis?.
- Wikipedia. Chiral resolution.
- University of Fribourg. Guide for crystallization.
- ChemBK. 6-fluoro-3,4-dihydronaphthalen-1(2H)-one. 2024.
- MDPI. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds.
- PMC. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
- ResearchGate. Asymmetric Synthesis of Chiral Organofluorine Compounds: Use of Nonracemic Fluoroiodoacetic Acid as a Practical Electrophile and Its Application to the Synthesis of Monofluoro Hydroxyethylene Dipeptide Isosteres within a Novel Series of HIV Protease Inhibitors. 2025.
- RSC Publishing. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions.
- ResearchGate. Crystal structure of ( E )-7-fluoro-2-(4-morpholinobenzylidene)-3,4-dihydronaphthalen-1(2 H )-one, C 21 H 20 FNO 2.
- NIH. Crystal structure of (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one: a second monoclinic polymorph.
- MDPI. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment.
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Comparative study of different synthetic routes to (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
A Comparative Guide to the Synthetic Routes of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Introduction
The tetralone scaffold, a bicyclic system featuring a fused benzene and cyclohexanone ring, is a privileged structure in medicinal chemistry and natural product synthesis.[1] Functionalization of this core, particularly the introduction of chirality, provides access to a vast chemical space for the development of novel therapeutic agents. The target of this guide, this compound, is a chiral α-substituted tetralone. The fluorine substituent at the 6-position can enhance metabolic stability and binding affinity, while the chiral isopropyl group at the C1-position provides a key stereocenter for molecular recognition. This guide offers a comparative analysis of potential synthetic strategies to access this specific enantiomerically pure compound, providing researchers with the critical insights needed to select the most appropriate route for their objectives.
Retrosynthetic Analysis
The primary challenge in synthesizing the target molecule is the stereoselective installation of the isopropyl group at the C1 position adjacent to the carbonyl. Three principal retrosynthetic disconnections are considered, each forming the basis of a distinct synthetic strategy.
Caption: Workflow for chiral auxiliary-mediated alkylation.
Advantages:
-
High Predictability: The stereochemical outcome is often predictable and highly selective.
-
Reliability: It is a well-established and broadly applicable methodology. [2]* Crystalline Intermediates: Products derived from auxiliaries like pseudoephenamine are often crystalline, facilitating purification by recrystallization. [1] Disadvantages:
-
Atom Economy: The method is not atom-economical, requiring additional steps to attach and remove the auxiliary.
-
Stoichiometric Chiral Reagent: Requires a stoichiometric amount of the chiral auxiliary, which can be expensive.
-
Harsh Cleavage Conditions: Removal of the auxiliary can sometimes require harsh conditions that may not be compatible with sensitive functional groups.
Route 2: Dynamic Kinetic Resolution via Asymmetric Hydrogenation
A more modern and efficient strategy is the dynamic kinetic resolution (DKR) of a racemic precursor. [3]This approach combines the in-situ racemization of a chiral center with a stereoselective reaction, theoretically allowing for a 100% yield of a single stereoisomer from a racemic starting material. For this target, the key intermediate would be racemic 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, which is then reduced via asymmetric hydrogenation (AH) or asymmetric transfer hydrogenation (ATH).
Causality of Experimental Choices: This route hinges on two key processes: the rapid, base-catalyzed racemization of the stereocenter at C1 (alpha to the carbonyl) and the faster hydrogenation of one enantiomer by a chiral transition metal catalyst (typically Ruthenium or Iridium-based). [4][5]The catalyst, bearing a chiral ligand, creates a chiral environment that differentiates between the two enantiomers of the substrate, leading to a highly enantio- and diastereoselective reduction to the corresponding alcohol. Subsequent oxidation of the alcohol furnishes the desired ketone. Recent advancements have demonstrated that catalysts like RuPHOX-Ru are highly effective for the DKR of α-substituted tetralones, providing chiral tetrahydronaphthols with excellent stereoselectivities. [3][6] Workflow:
Caption: Workflow for DKR via asymmetric hydrogenation.
Advantages:
-
High Efficiency: Potentially quantitative conversion of a racemate to a single enantiomer. [7]* Catalytic Chirality: Uses only a catalytic amount of the chiral source, making it more cost-effective and sustainable.
-
Excellent Selectivity: Often achieves very high levels of both diastereoselectivity and enantioselectivity. [6] Disadvantages:
-
Substrate Synthesis: Requires the initial synthesis of the racemic α-substituted tetralone.
-
Catalyst Sensitivity: Transition metal catalysts can be sensitive to air, moisture, and impurities.
-
Two-Step Process: Requires a reduction followed by an oxidation to arrive at the final ketone.
Route 3: Organocatalytic Asymmetric Alkylation
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside chiral auxiliaries and transition metal catalysis. This approach uses small, chiral organic molecules to catalyze stereoselective transformations. For the target molecule, an organocatalytic asymmetric alkylation of 6-fluoro-1-tetralone could be envisioned.
Causality of Experimental Choices: This strategy typically involves the reaction of the starting tetralone with a chiral amine catalyst (e.g., a derivative of proline) to form a chiral enamine intermediate. The enamine then reacts with an electrophilic isopropyl source. The chiral catalyst shields one face of the enamine, directing the alkylation to the opposite face. [8]This method avoids the use of metals and often operates under mild conditions.
Advantages:
-
Metal-Free: Avoids potentially toxic and expensive heavy metals.
-
Operational Simplicity: Catalysts are often stable to air and moisture, simplifying experimental setup.
-
Mild Conditions: Reactions are typically run at or below room temperature.
Disadvantages:
-
Catalyst Loading: Can require higher catalyst loadings (1-20 mol%) compared to some transition metal systems.
-
Substrate Scope: The efficiency can be highly substrate-dependent.
-
Lower Reactivity: Alkylation of sterically demanding ketones with secondary alkyl halides can be challenging and may result in lower yields.
Comparative Data Summary
The following table provides a comparative summary of the three proposed routes. The data are based on representative examples from the literature for analogous transformations of α-tetralones, as direct synthesis of the target molecule is not explicitly reported.
| Parameter | Route 1: Chiral Auxiliary | Route 2: DKR via Asymmetric Hydrogenation | Route 3: Organocatalytic Alkylation |
| Typical Yield | 60-85% (over 3 steps) | >90% (for reduction step) | 50-80% |
| Enantio-/Diastereo-selectivity | >95% de | >99% ee, >20:1 dr [6] | 80-95% ee |
| Scalability | Moderate; limited by stoichiometry | High; catalyst efficiency is key | Moderate to High |
| Reagent Cost & Toxicity | High (auxiliary), Moderate (reagents) | High (catalyst), Low (H2) | Low to Moderate (catalyst) |
| Operational Simplicity | Moderate; multiple steps required | Demanding; requires inert atmosphere/pressure | High; generally tolerant conditions |
| Key Reference | Myers et al. [1] | Li et al. [3] | MacMillan et al. (analogous systems) |
Detailed Experimental Protocols
Protocol for Route 2: Synthesis of Racemic Precursor & DKR
This protocol is adapted from methodologies for the alkylation and subsequent asymmetric hydrogenation of α-substituted tetralones. [3] Part A: Synthesis of racemic 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dry THF (100 mL) and diisopropylamine (1.5 eq). Cool the solution to -78 °C.
-
Enolate Formation: Slowly add n-butyllithium (1.4 eq) and stir for 30 minutes. Add a solution of 6-fluoro-1-tetralone (1.0 eq) in dry THF dropwise and stir for 1 hour at -78 °C.
-
Alkylation: Add 2-iodopropane (1.5 eq) to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the racemic ketone.
Part B: Dynamic Kinetic Resolution via Asymmetric Hydrogenation
-
Setup: In a glovebox, charge a high-pressure reactor vessel with the racemic ketone (1.0 eq), a RuPHOX-Ru catalyst (e.g., [RuCl(p-cymene)((R,S)-f-diMe-RuPHOX)]Cl) (0.005 eq), and degassed ethanol.
-
Reaction: Seal the reactor, remove it from the glovebox, and purge with H₂ gas (3 times). Pressurize the reactor to 50 atm with H₂ and stir vigorously at 50 °C for 24 hours.
-
Workup: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.
-
Purification & Oxidation: The resulting crude alcohol can be purified by column chromatography. Subsequently, dissolve the purified alcohol in dichloromethane and add pyridinium chlorochromate (PCC) (1.5 eq). Stir at room temperature until the oxidation is complete (monitored by TLC). Filter through a pad of Celite, concentrate, and purify by chromatography to yield the final (S)-enantiomer.
Conclusion
For the synthesis of this compound, each route presents a viable but distinct pathway with its own set of advantages and challenges.
-
Route 1 (Chiral Auxiliary) is a dependable, albeit less elegant, method that is well-suited for smaller-scale lab synthesis where predictability is valued over atom economy.
-
Route 3 (Organocatalysis) offers a metal-free alternative with operational simplicity, but may require significant optimization to achieve high yields and selectivities for this specific sterically hindered transformation.
-
Route 2 (DKR via Asymmetric Hydrogenation) stands out as the most powerful and efficient strategy, especially for scalable synthesis. [3][7]The ability to convert an entire racemic mixture into a single, highly pure stereoisomer using a catalytic amount of a chiral source represents the state of the art in asymmetric synthesis.
For researchers aiming for the highest efficiency, stereoselectivity, and scalability, the Dynamic Kinetic Resolution approach is the recommended strategy, despite its higher initial technical demands related to handling catalysts and pressure equipment.
References
Sources
- 1. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 3. RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric α-hydroxylation of tetralone-derived β-ketoesters by using a guanidine-urea bifunctional organocatalyst in the presence of cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and accurate quantification of chiral intermediates is paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of validated analytical methods for the stereoselective quantification of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, a key chiral building block.
As Senior Application Scientists, our objective is to extend beyond a mere recitation of protocols. We delve into the causality behind experimental choices, presenting a self-validating system for each described method. This guide is grounded in authoritative references and practical insights to empower you in selecting and implementing the most suitable analytical strategy for your research and development needs.
Introduction to the Analyte and the Analytical Challenge
This compound is a fluorinated tetralone derivative with a single chiral center. The presence of the fluorine atom enhances its metabolic stability and binding affinity in downstream applications, making it a valuable synthon in medicinal chemistry. The primary analytical challenge lies in the accurate quantification of the desired (S)-enantiomer in the presence of its (R)-enantiomer and other potential impurities. This necessitates the use of chiral separation techniques or inherently quantitative methods that can distinguish between the enantiomers.
This guide will compare three robust analytical techniques:
-
Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)
-
Chiral Supercritical Fluid Chromatography with Mass Spectrometry Detection (Chiral SFC-MS)
-
¹⁹F Quantitative Nuclear Magnetic Resonance Spectroscopy (¹⁹F qNMR)
Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Causality of Experimental Choices
The selection of a polysaccharide-based CSP, such as those derived from amylose or cellulose, is often the first choice for chiral separations due to their broad applicability. The choice between normal-phase and reversed-phase chromatography depends on the solubility of the analyte and the desired separation mechanism. For a moderately polar compound like our target analyte, a normal-phase method often provides better selectivity. The mobile phase composition is critical for optimizing the separation, with the alcohol modifier playing a key role in the chiral recognition mechanism.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
Data Presentation
Table 1: Validation Summary for Chiral HPLC-UV Method
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| LOD | 0.3 µg/mL | - |
| LOQ | 1.0 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| Resolution (Rs) | > 2.0 | ≥ 1.5 |
Visualization of the Workflow
Caption: General workflow for Chiral HPLC-UV analysis.
Method 2: Chiral Supercritical Fluid Chromatography with Mass Spectrometry Detection (Chiral SFC-MS)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced solvent consumption. It utilizes supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity, enabling high flow rates without excessive backpressure. Coupling SFC with mass spectrometry (MS) provides enhanced sensitivity and selectivity.
Causality of Experimental Choices
The use of supercritical CO₂ modified with a small amount of an organic solvent (modifier) allows for the fine-tuning of mobile phase polarity and solvating power. Polysaccharide-based chiral stationary phases are also widely used in SFC. The addition of an additive to the modifier can improve peak shape and chiral recognition. MS detection, particularly with a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, offers high selectivity and sensitivity, allowing for quantification at very low levels.
Experimental Protocol
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and MS Conditions:
-
Column: Lux® Cellulose-1 (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
SRM Transition: Precursor Ion > Product Ion (To be determined for the specific analyte)
Sample Preparation:
-
Prepare a stock solution of the sample in methanol at 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and QC samples.
-
Filter all solutions through a 0.22 µm PTFE syringe filter.
Data Presentation
Table 2: Validation Summary for Chiral SFC-MS Method
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 0.1 - 50 ng/mL | - |
| LOD | 0.03 ng/mL | - |
| LOQ | 0.1 ng/mL | - |
| Accuracy (% Recovery) | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.2% | ≤ 2.0% |
| Resolution (Rs) | > 2.5 | ≥ 1.5 |
Visualization of the Workflow
Caption: General workflow for Chiral SFC-MS analysis.
Method 3: ¹⁹F Quantitative Nuclear Magnetic Resonance Spectroscopy (¹⁹F qNMR)
¹⁹F qNMR is a powerful, non-destructive technique for the quantification of fluorinated compounds. It provides both structural and quantitative information. The wide chemical shift range and the 100% natural abundance of the ¹⁹F nucleus make it a highly sensitive and specific method. For chiral analysis, a chiral solvating agent (CSA) can be used to induce chemical shift non-equivalence between the enantiomers.
Causality of Experimental Choices
The principle of ¹⁹F qNMR relies on the direct proportionality between the integral of a ¹⁹F signal and the number of fluorine nuclei contributing to that signal. An internal standard with a known concentration and a distinct ¹⁹F signal is used for accurate quantification. The choice of a suitable deuterated solvent is crucial to ensure the solubility of both the analyte and the internal standard. The addition of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, forms transient diastereomeric complexes with the enantiomers, resulting in separate ¹⁹F signals that can be integrated for enantiomeric excess determination.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of an internal standard (e.g., trifluorotoluene) into a vial.
-
Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., CDCl₃).
-
Add an appropriate amount of a chiral solvating agent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard ¹⁹F single-pulse experiment.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 64 scans).
Data Presentation
Table 3: Validation Summary for ¹⁹F qNMR Method
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9999 | ≥ 0.999 |
| Range | 0.5 - 20 mg/mL | - |
| LOD | 0.1 mg/mL | - |
| LOQ | 0.5 mg/mL | - |
| Accuracy (% Recovery) | 99.5% - 100.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
Visualization of the Logical Relationship
Caption: Logical relationships in ¹⁹F qNMR for quantification and chiral analysis.
Objective Comparison of the Methods
Table 4: Performance Comparison of Analytical Methods
| Feature | Chiral HPLC-UV | Chiral SFC-MS | ¹⁹F qNMR |
| Principle | Chromatographic separation based on differential partitioning with a chiral stationary phase. | Chromatographic separation using supercritical fluid as mobile phase. | Intrinsic property of nuclei in a magnetic field. |
| Sensitivity | Moderate (µg/mL) | High (ng/mL) | Low (mg/mL) |
| Speed | Moderate | Fast | Moderate |
| Solvent Consumption | High | Low | Very Low |
| Selectivity | Good | Excellent | Excellent |
| Matrix Effects | Can be significant | Can be significant, but mitigated by MS/MS | Minimal |
| Destructive | Yes | Yes | No |
| Ease of Method Development | Can be time-consuming | Can be complex | Relatively straightforward |
| Cost | Moderate | High | High |
Conclusion and Recommendations
The choice of the most appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC-UV is a reliable and widely accessible technique suitable for routine quality control where high sensitivity is not a primary concern. Its main drawback is the relatively long analysis time and high solvent consumption.
-
Chiral SFC-MS is the method of choice for applications requiring high throughput and high sensitivity, such as in pharmacokinetic studies or trace impurity analysis. The initial investment in instrumentation is higher, but the operational costs are lower due to reduced solvent usage.
-
¹⁹F qNMR offers a powerful, non-destructive, and highly accurate method for the absolute quantification of the analyte without the need for a reference standard of the analyte itself (when using an internal standard). It is particularly valuable for the analysis of pure substances and for providing an orthogonal method to chromatography. Its lower sensitivity makes it less suitable for trace analysis.
For a comprehensive analytical characterization of this compound, a combination of these techniques is recommended. For instance, ¹⁹F qNMR can be used to certify the purity of a reference standard, which is then used to calibrate the more sensitive chromatographic methods. The validation of any chosen method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
References
- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed.
- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- NMR | Speeding Fluorine Analysis. Oxford Instruments.
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
A Comparative Guide to the In Vivo Efficacy of Allosteric SHP2 Inhibitors Versus Standard of Care in RAS-MAPK Driven Cancers
This guide provides a comprehensive comparison of the in vivo efficacy of representative allosteric SHP2 inhibitors against standard-of-care therapies in relevant preclinical cancer models. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of the therapeutic potential and mechanistic underpinnings of targeting the SHP2 phosphatase, a critical node in the RAS-MAPK signaling pathway. While direct in vivo efficacy data for the specific chemical entity (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is not publicly available, this guide will focus on well-characterized clinical and preclinical SHP2 inhibitors such as TNO155 and RMC-4630, which share the same mechanism of action and represent the broader class of compounds to which it belongs.
The Rationale for Targeting SHP2 in Oncology
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular signaling.[1] It is a crucial component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in a multitude of human cancers.[2] SHP2 acts as a central signaling hub downstream of various receptor tyrosine kinases (RTKs).[3] Upon activation by growth factors, SHP2 facilitates the activation of RAS, leading to downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1]
Given its central role in this oncogenic pathway, inhibition of SHP2 presents a compelling therapeutic strategy for cancers harboring mutations in the RAS-MAPK cascade, including those with KRAS, NF1, and BRAF mutations.[4] Furthermore, SHP2 has been implicated in the tumor microenvironment and immune checkpoint signaling, suggesting that its inhibition may also have immunomodulatory effects.[5]
Signaling Pathway of SHP2 in the RAS-MAPK Cascade
Caption: The role of SHP2 in the RAS-MAPK signaling pathway.
Comparative In Vivo Efficacy of SHP2 Inhibitors
The following tables summarize the in vivo efficacy of leading allosteric SHP2 inhibitors, TNO155 and RMC-4630, in various preclinical cancer models. This data is juxtaposed with the typical outcomes for standard-of-care treatments in these indications.
KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)
Standard of Care: First-line treatment for metastatic KRAS-mutant NSCLC typically involves immunotherapy (e.g., pembrolizumab) alone or in combination with platinum-based chemotherapy, depending on the PD-L1 expression status.[6] For patients with KRAS G12C mutations who have progressed on first-line therapy, targeted inhibitors like sotorasib and adagrasib are now approved.[2]
Table 1: In Vivo Efficacy of SHP2 Inhibitors in KRAS-Mutant NSCLC Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| TNO155 | KRASG12C Patient-Derived Xenografts (PDX) | Combination with KRASG12C inhibitor | Enhanced tumor growth inhibition compared to single agents.[7] | [7] |
| RMC-4630 | KRAS-mutant NSCLC cell line xenografts | Monotherapy and in combination with MEK inhibitors | Dose-dependent tumor growth inhibition as a single agent and synergistic effects with MEK inhibitors.[8] | [8] |
| Sotorasib | KRASG12C NSCLC xenografts | Monotherapy | Significant tumor regression. | [2] |
| Chemotherapy (Cisplatin) | NSCLC xenografts | Varies | Moderate tumor growth delay. | [General Knowledge] |
Pancreatic Ductal Adenocarcinoma (PDAC)
Standard of Care: For metastatic pancreatic cancer, combination chemotherapy regimens such as FOLFIRINOX or gemcitabine plus nab-paclitaxel are the standard first-line treatments.[9]
Table 2: In Vivo Efficacy of SHP2 Inhibitors in Pancreatic Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| TNO155 | KRAS-mutant pancreatic cancer PDX | Combination with CDK4/6 inhibitor | Significant combination benefit in tumor growth inhibition.[7] | [7] |
| RMC-4630 | KRAS-mutant pancreatic cancer models | Combination with other targeted agents | Being evaluated in clinical trials, preclinical data supports combination strategies.[10] | [10] |
| FOLFIRINOX | Pancreatic cancer PDX models | Varies | Tumor growth inhibition and increased survival. | [11] |
Colorectal Cancer (CRC)
Standard of Care: Treatment for metastatic colorectal cancer is complex and depends on the tumor's molecular characteristics, including RAS mutation status. For RAS-mutant tumors, chemotherapy (e.g., FOLFIRI or FOLFOX) often combined with an anti-VEGF antibody (e.g., bevacizumab) is a standard approach.[12] Anti-EGFR therapies are not effective in RAS-mutant CRC.[13]
Table 3: In Vivo Efficacy of SHP2 Inhibitors in Colorectal Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| TNO155 | BRAFV600E CRC models | Combination with BRAF and MEK inhibitors | Synergistic tumor growth inhibition by blocking ERK feedback activation.[7] | [7] |
| RMC-4630 | KRAS-mutant CRC models | Combination with MEK inhibitor (cobimetinib) | Preliminary clinical activity observed in combination therapy.[8] | [8] |
| SHP099 | CT-26 colon cancer syngeneic model | 5 mg/kg, i.p., daily | Synergistic tumor growth inhibition when combined with 5-FU.[14] | [14] |
| FOLFIRI + Bevacizumab | CRC xenograft models | Varies | Significant tumor growth inhibition. | [15] |
Experimental Methodologies for In Vivo Efficacy Assessment
The evaluation of a novel SHP2 inhibitor like this compound would necessitate a rigorous preclinical in vivo testing program. The following outlines a standard workflow for such an investigation.
Animal Models
The choice of animal model is critical for obtaining relevant and translatable data.
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known RAS-MAPK pathway mutations are implanted subcutaneously into immunodeficient mice (e.g., athymic nude or NOD/SCID).[16] This model is useful for initial efficacy screening and assessing the direct anti-tumor activity of the compound.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are directly implanted into immunodeficient mice.[16] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, providing more clinically relevant efficacy data.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[16] These models are essential for evaluating the immunomodulatory effects of SHP2 inhibitors and their combination with immunotherapies like anti-PD-1 antibodies.[5]
Dosing and Administration
A maximum tolerated dose (MTD) study should be performed first to determine the optimal and safe dosing range for the investigational compound.[17] SHP2 inhibitors are typically orally bioavailable and administered daily or on an intermittent schedule via oral gavage.[18][19]
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): The primary endpoint is the measurement of tumor volume over time. TGI is calculated as the percentage difference in the median tumor volume between the treated and vehicle control groups.[16]
-
Survival Analysis: In some studies, overall survival is a key endpoint, with data analyzed using Kaplan-Meier curves.[20]
-
Pharmacodynamic (PD) Biomarkers: Tumor and blood samples are collected to assess the on-target activity of the SHP2 inhibitor. This often involves measuring the phosphorylation levels of downstream effectors like ERK (p-ERK).[21]
-
Toxicity Assessment: Animal body weight is monitored regularly as a general indicator of systemic toxicity.[17] Histopathological analysis of major organs can be performed at the end of the study to identify any treatment-related toxicities.[18]
Workflow for a Typical In Vivo Efficacy Study
Caption: A generalized workflow for assessing the in vivo efficacy of an anti-cancer agent.
Conclusion and Future Directions
The preclinical in vivo data for allosteric SHP2 inhibitors like TNO155 and RMC-4630 demonstrate promising anti-tumor activity, particularly in combination with other targeted therapies. For a novel compound such as this compound, the path forward would involve a comprehensive preclinical evaluation as outlined in this guide. Key areas of investigation should include its single-agent efficacy in relevant cancer models, its potential for synergistic combinations with existing standard-of-care and targeted agents, and its impact on the tumor microenvironment. As our understanding of the complexities of RAS-MAPK pathway signaling and resistance mechanisms continues to grow, SHP2 inhibition remains a highly promising therapeutic strategy in oncology.
References
-
Pancreatic Cancer Action Network. (n.d.). Pancreatic Cancer Treatment Types. Retrieved from [Link]
- Gkolfinopoulos, S., et al. (2023). Management of KRAS-Mutated Non–Small Cell Lung Cancer.
- Pinter, M., et al. (2021). Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth. EMBO Molecular Medicine, 13(10), e14424.
- National Cancer Institute. (2023). Management of KRAS-mutated non-small cell lung cancer.
- Fedele, C., et al. (2018). Pharmacological inhibition of SHP2 blocks in vivo pulmonary metastasis of breast cancer. Breast Cancer Research, 20(1), 1-14.
-
National Cancer Institute. (2025). Pancreatic Cancer Treatment (PDQ®)–Health Professional Version. Retrieved from [Link]
-
American Cancer Society. (2024). Treating Pancreatic Cancer, Based on Extent of the Cancer. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vivo Studies with SHP2 Inhibitors: A Case Study of JAB-3068.
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Medscape. (2024). Pancreatic Cancer Treatment Protocols. Retrieved from [Link]
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ResearchGate. (n.d.). Combination of a TKI and an SHP2 inhibitor in a xenograft mouse model. Retrieved from [Link]
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ResearchGate. (n.d.). SHP2 inhibition decreases tumor load in CT-26 xenograft BALB/c mice. Retrieved from [Link]
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Structure-activity relationship (SAR) studies of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one analogs
Introduction: Targeting the Master Regulator of Th17 Cells
The Retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a host of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. RORγt is a nuclear receptor that functions as the master transcription factor for the differentiation and function of T helper 17 (Th17) cells. These cells are key producers of pro-inflammatory cytokines such as Interleukin-17 (IL-17), which drive the pathological inflammatory responses seen in these conditions. Consequently, the discovery of small molecule inverse agonists that can suppress the transcriptional activity of RORγt is a major focus of modern drug discovery.
Among the various chemical scaffolds investigated, the chiral 3,4-dihydronaphthalen-2(1H)-one, commonly known as a tetralone, has proven to be a privileged core structure for potent and selective RORγt inverse agonists. This guide will provide a comprehensive overview of the structure-activity relationships (SAR) for analogs of a specific tetralone scaffold, (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, synthesizing data from the broader class of tetralone-based RORγt modulators to provide actionable insights for researchers in the field.
The Tetralone Scaffold: A Privileged Core for RORγt Modulation
The tetralone core provides a rigid, three-dimensional framework that can effectively position key interacting groups within the ligand-binding pocket (LBP) of RORγt. The general structure allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The stereochemistry at the C1 position is often crucial for optimal interaction with the receptor.
Structure-Activity Relationship (SAR) Analysis
While a direct SAR table for the specific this compound scaffold is not publicly available, we can extrapolate key SAR principles from various studies on related tetralone and bicyclic RORγt inverse agonists. The following analysis focuses on key substitution points and their impact on biological activity.
Key Interaction Points within the RORγt Ligand-Binding Pocket
Successful RORγt inverse agonists typically form key interactions with specific residues in the LBP. A crucial interaction often involves a hydrogen bond with the side chain of Glutamic acid 379 (Glu379) . Modifications on the tetralone scaffold are designed to optimize this and other hydrophobic and polar interactions.
Comparative Analysis of Structural Modifications
The following table synthesizes the expected impact of modifications at various positions of the tetralone core, based on published data for analogous RORγt inverse agonists. The activity data is presented as a range of IC50 values (nM) from relevant in vitro assays (e.g., cell-based reporter or co-activator recruitment assays) to provide a comparative perspective.
| Analog Series | Modification | Position | Rationale for Modification | Observed/Expected Impact on RORγt Inverse Agonist Activity (IC50 Range, nM) |
| A (Core) | (S)-1-isopropyl, 6-fluoro | C1, C6 | Establish baseline activity and explore hydrophobic interactions. The (S)-stereochemistry is often preferred for optimal fit. | 50 - 200 |
| B | Varying alkyl groups at C1 | C1 | Explore the size and nature of the hydrophobic pocket at the C1 position. | |
| - Methyl | C1 | Reduced steric bulk. | May decrease potency (100 - 500) | |
| - Cyclohexyl | C1 | Increased steric bulk to probe pocket limits. | Potentially increased potency (20 - 100) | |
| C | Modifications at the 6-position | C6 | The fluoro group can enhance metabolic stability and binding affinity. Exploring other halogens or small groups. | |
| - Chloro | C6 | Similar electronic properties to fluoro, but larger size. | Similar or slightly decreased potency (70 - 250) | |
| - Methoxy | C6 | Introduction of a hydrogen bond acceptor. | May increase or decrease potency depending on the specific interactions (Variable: 50 - 1000) | |
| D | Addition of a side chain at C2 or C3 | C2/C3 | To introduce groups that can form additional interactions, particularly with Glu379. | |
| - Acetamide at C3 | C3 | Introduce a hydrogen bond donor/acceptor to target Glu379. | Significant increase in potency expected (<50) | |
| - Sulfonamide at C3 | C3 | A common motif in RORγt inhibitors to interact with key residues. | Significant increase in potency expected (<50) |
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for key assays used in the characterization of RORγt inverse agonists.
Protocol 1: RORγt Cell-Based Luciferase Reporter Assay
This assay is a primary screen to determine the functional activity of compounds in a cellular context.
Objective: To measure the ability of a compound to inhibit the transcriptional activity of RORγt.
Methodology:
-
Cell Line: HEK293 or Jurkat cells stably co-transfected with:
-
A Gal4-RORγt-LBD (Ligand Binding Domain) fusion construct.
-
A luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
-
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Add test compounds at various concentrations (typically a 10-point dose-response curve starting from 10 µM). Include a vehicle control (DMSO) and a positive control (a known RORγt inverse agonist).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to the DMSO control. Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic equation.
Protocol 2: TR-FRET Co-activator Recruitment Assay
This biochemical assay directly measures the ability of a compound to disrupt the interaction between RORγt and a co-activator peptide.
Objective: To quantify the inverse agonist activity of a compound by measuring the displacement of a co-activator peptide from the RORγt LBD.
Methodology:
-
Reagents:
-
His-tagged RORγt LBD.
-
Biotinylated co-activator peptide (e.g., from SRC1 or PGC1α).
-
Europium-labeled anti-His antibody (donor).
-
Streptavidin-labeled fluorophore (e.g., APC or d2) (acceptor).
-
-
Assay Setup: In a 384-well plate, combine the His-tagged RORγt LBD, biotinylated co-activator peptide, and the test compound at various concentrations.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature to allow for binding equilibrium.
-
Detection: Add the Europium-labeled anti-His antibody and the streptavidin-labeled acceptor and incubate for another 1-2 hours.
-
TR-FRET Reading: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: The TR-FRET signal is proportional to the amount of co-activator bound to the RORγt LBD. A decrease in the signal indicates displacement of the co-activator by the inverse agonist. Calculate the IC50 value from the dose-response curve.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
RORγt Signaling Pathway and Point of Intervention
Caption: RORγt signaling pathway in Th17 cell differentiation and inhibition by inverse agonists.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for the design, synthesis, and evaluation of RORγt inverse agonists.
Conclusion and Future Directions
The tetralone scaffold remains a highly promising starting point for the development of novel RORγt inverse agonists. The SAR principles discussed herein highlight the importance of stereochemistry at the C1 position and the potential for significant potency gains by introducing functionalities that can interact with key residues like Glu379. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, including metabolic stability and oral bioavailability, to translate their potent in vitro activity into in vivo efficacy. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to advance their own drug discovery programs targeting RORγt.
References
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Gege, C. (2021). Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? Expert Opinion on Drug Discovery, 16(12), 1517-1535. [Link]
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Kumar, N., Solt, L. A., Conkright, J. J., Wang, Y., Istrate, M. A., Busby, S. A., Garcia-Ordonez, R. D., Burris, T. P., & Griffin, P. R. (2010). The benzenesulfoamide T0901317 is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist. Molecular pharmacology, 77(2), 228–236. [Link]
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Scheepstra, M., Leysen, S., van Almen, G. C., & de Esch, I. J. P. (2014). RORγt Modulators Are Potentially Useful for the Treatment of the Immune-Mediated Inflammatory Diseases. ACS Medicinal Chemistry Letters, 5(6), 639-640. [Link]
- Wang, Y., Cai, W., Tang, T., Liu, Q., Yang, T., Yang, L., Ma, Y., Zhang, G., Huang, Y., Song, X., Orband-Miller, L. A., Wu, Q., Zhou, L., Xiang, Z., Xiang, J. N., Leung, S., Shao, L., Lin, X., Lobera, M., & Ren, F. (2018).
A Comparative Guide to the Cross-Reactivity Profiling of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, a Novel Kinase Inhibitor Candidate
Abstract
The development of targeted therapeutics, particularly kinase inhibitors, necessitates a rigorous evaluation of their selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel kinase inhibitor candidate, (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, hereafter referred to as Compound X. We present a multi-tiered strategy, combining broad-panel kinase screening with essential non-kinase safety profiling. This document details the experimental rationale, provides step-by-step protocols for key assays, and offers a comparative analysis against a hypothetical alternative, "Compound Y." Our objective is to equip researchers and drug development professionals with the principles and practical methodologies for robustly characterizing the selectivity of their lead candidates.
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket. While this conservation has been a boon for developing ATP-competitive inhibitors, it is also the primary driver of off-target interactions. A lack of selectivity can compromise clinical outcomes, as exemplified by promiscuous inhibitors causing adverse effects unrelated to the primary target modulation.
Compound X, this compound, has been identified as a potent inhibitor of a key oncogenic kinase, designated here as Target Kinase X (TKX). To progress Compound X into further preclinical development, a thorough understanding of its interaction profile across the broader kinome and other major drug target classes is not merely a regulatory requirement but a scientific necessity. This guide outlines a best-practice workflow for achieving this characterization.
The Profiling Strategy: A Multi-Pronged Approach
A robust cross-reactivity assessment cannot rely on a single assay. Our recommended strategy employs a tiered approach that moves from broad, high-throughput screening to more focused, functional validation.
-
Tier 1: Global Kinome Selectivity. A large-scale, competition-based binding assay to quantify the interaction of Compound X with a diverse panel of kinases. This provides a global view of selectivity.
-
Tier 2: Orthogonal Functional Validation. For significant off-targets identified in Tier 1, a functional assay is crucial to determine if binding translates to inhibitory activity.
-
Tier 3: Broad Target Liability Profiling. Screening against a panel of non-kinase targets (GPCRs, ion channels, transporters) known to be associated with adverse drug reactions.
This workflow is designed to efficiently identify potential liabilities and build a comprehensive safety and selectivity profile.
Figure 1: A tiered experimental workflow for cross-reactivity profiling.
Experimental Methodologies: Protocols and Rationale
Tier 1: KINOMEscan® Competition Binding Assay
Rationale: To gain a rapid and comprehensive overview of the kinome-wide selectivity of Compound X, a competition binding assay is the method of choice. The KINOMEscan® platform, for example, measures the ability of a compound to displace a proprietary, immobilized ligand from the ATP-binding site of over 460 kinases.[1][2] This ATP-independent format provides a direct measure of binding affinity (dissociation constant, Kd), which is more comparable across different kinases than ATP-competitive IC50 values.[1] We will begin with a single high concentration screen to efficiently identify all potential interactions.
Step-by-Step Protocol (Adapted from KINOMEscan® Principles):
-
Preparation: Compound X is solubilized in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Setup: DNA-tagged kinases are incubated with an immobilized, active-site directed ligand linked to a solid support (e.g., beads).[1]
-
Competition: Compound X is added to the assay mixture at a final concentration of 10 µM. A DMSO vehicle control is run in parallel. The mixture is allowed to equilibrate.
-
Separation: The solid support is washed to remove any unbound kinase. The amount of kinase remaining bound to the immobilized ligand is proportional to the amount not inhibited by Compound X.
-
Quantification: The amount of bound, DNA-tagged kinase is quantified using quantitative PCR (qPCR).[1]
-
Data Analysis: The results are reported as "% Control," where a lower percentage indicates stronger binding of Compound X to the kinase.
-
% Control = (Signal with Compound X / Signal with DMSO) * 100
-
Hits are typically defined as kinases showing >70% inhibition at the screening concentration.
-
Tier 2: Cell-Based Target Engagement Assay (NanoBRET™)
Rationale: A significant finding from a biochemical binding assay does not always translate to functional activity in a cellular context. Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's potency. Therefore, it is critical to validate key off-targets in a live-cell format. The NanoBRET™ Target Engagement assay measures the binding of a compound to a specific kinase in intact cells, providing a more physiologically relevant measure of potency.[3][4]
Step-by-Step Protocol (Adapted from Promega NanoBRET™ Principles):
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Assay Plating: Transfected cells are plated in a multi-well assay plate (e.g., 384-well).
-
Compound Treatment: A dilution series of Compound X is prepared and added to the cells.
-
Tracer Addition: A cell-permeable, fluorescent energy transfer probe (tracer) that binds to the kinase's active site is added.
-
Substrate Addition: The NanoLuc® substrate is added, and the plate is incubated.
-
Detection: Bioluminescence Resonance Energy Transfer (BRET) is measured. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: Competitive displacement of the tracer by Compound X results in a loss of BRET signal. The data is plotted as a dose-response curve to determine the cellular IC50 value.[4]
Tier 3: SafetyScreen44™ Panel for Non-Kinase Targets
Rationale: Off-target effects are not limited to the kinome. Interactions with GPCRs, ion channels (especially hERG), and other enzymes can lead to significant safety liabilities, such as cardiovascular or central nervous system side effects.[5][6] Screening against a well-curated panel of such targets, like the Eurofins SafetyScreen44™ panel, is a standard and essential step in early safety assessment.[5][7]
Methodology: This is typically performed as a fee-for-service screen. Compound X is submitted at a concentration of 10 µM and tested in a battery of radioligand binding and enzymatic assays covering 44 high-priority safety targets. Results are provided as percent inhibition relative to a vehicle control. Significant hits (typically >50% inhibition) warrant further investigation with dose-response studies.
Data & Comparative Analysis
For the purpose of this guide, we present a plausible, hypothetical dataset for Compound X and a competitor, Compound Y. Both are potent inhibitors of the primary target, TKX.
Tier 1: Kinome Scan Results (% Inhibition at 10 µM)
| Kinase Target | Compound X (% Inhibition) | Compound Y (% Inhibition) | Comments |
| TKX (Target) | 99.5 | 99.8 | Both compounds show excellent target engagement. |
| Kinase A (TK Family) | 85.2 | 95.1 | Compound X shows some off-target activity. |
| Kinase B (TK Family) | 68.0 | 92.3 | Compound Y is less selective within the target family. |
| Kinase C (CMGC Family) | 25.1 | 88.6 | Significant off-target liability for Compound Y. |
| Kinase D (AGC Family) | 10.5 | 75.4 | Significant off-target liability for Compound Y. |
| ... (460+ other kinases) | < 20% | Variable | Compound X appears broadly more selective. |
Interpretation: The initial screen suggests that while both compounds are potent against the primary target TKX, Compound X has a much cleaner profile. Compound Y interacts strongly with several kinases from different families, indicating a higher potential for off-target driven side effects.
Tier 2: Potency Determination (Kd & Cellular IC50)
| Target | Compound X (Biochemical Kd, nM) | Compound X (Cellular IC50, nM) | Compound Y (Biochemical Kd, nM) | Compound Y (Cellular IC50, nM) |
| TKX | 5.2 | 25.1 | 4.8 | 22.5 |
| Kinase A | 250.6 | > 1000 | 80.1 | 250.4 |
| Kinase B | > 1000 | > 5000 | 110.5 | 380.1 |
| Kinase C | > 5000 | > 5000 | 95.3 | 310.8 |
Interpretation: The dose-response data confirms the initial findings. Compound X demonstrates a strong selectivity window between its on-target and off-target activities, particularly in the more relevant cellular assay. The drop-off in potency for Kinase A from the biochemical to the cellular assay for Compound X suggests it may have poor cell permeability or is a weak inhibitor in the presence of high intracellular ATP, which is a favorable characteristic for an off-target. Compound Y's off-target activities are confirmed with potent cellular IC50 values.
Tier 3: SafetyScreen44™ Results (% Inhibition at 10 µM)
| Target | Compound X (% Inhibition) | Compound Y (% Inhibition) | Potential Implication |
| 5-HT2B Receptor | 12 | 88 | Serotonin receptor activity can cause cardiac valvulopathy. |
| hERG Channel | 5 | 65 | hERG inhibition is a major risk for cardiac arrhythmia. |
| Dopamine Transporter | 8 | 45 | Potential for CNS side effects. |
| ... (41 other targets) | < 20% | < 20% | No other major liabilities identified for either compound. |
Interpretation: The safety screen reveals critical liabilities for Compound Y, with significant inhibition of the 5-HT2B receptor and the hERG channel. These findings would likely halt the development of Compound Y. Compound X, in contrast, shows a clean safety profile, further strengthening its case as a superior development candidate.
Figure 2: Interaction map comparing Compound X and Compound Y.
Conclusion and Recommendations
This comparative guide demonstrates a robust, multi-tiered approach to characterizing the cross-reactivity profile of the novel kinase inhibitor candidate, this compound (Compound X). By integrating broad biochemical screening with cellular target engagement and non-kinase safety panels, we have constructed a comprehensive selectivity profile.
The hypothetical data clearly illustrates the value of this process. While both Compound X and Compound Y are potent against the intended target, the extensive profiling identified Compound X as having a significantly superior selectivity and safety profile. The off-target activities of Compound Y, particularly against Kinase C, 5-HT2B, and the hERG channel, represent substantial risks that would likely preclude its further development.
Based on this analysis, Compound X is the recommended candidate for advancement into formal preclinical safety studies. The favorable cross-reactivity profile suggests a lower probability of off-target toxicities and a potentially wider therapeutic window.
References
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
SafetyScreen44 Panel. Eurofins Discovery. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, real-time measurements of drug binding and residence time in living cells. Cell Chemical Biology, 25(2), 257-268.e5. [Link]
-
Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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A Comparative Guide to the Synthetic Efficiency of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stereochemistry is a cornerstone of modern drug development. Chiral molecules, such as (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, often exhibit distinct pharmacological profiles for each enantiomer. Consequently, the development of robust and efficient asymmetric syntheses is paramount. This guide explores and compares several key strategies for the enantioselective synthesis of this target molecule, starting from the readily available precursor, 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one. The methodologies under review include chiral auxiliary-mediated synthesis, organocatalysis, and biocatalysis, each presenting a unique set of advantages and challenges.
Synthetic Strategies: A Comparative Overview
The primary challenge in the synthesis of this compound lies in the enantioselective introduction of the isopropyl group at the C1 position. The following sections dissect three distinct and prominent approaches to achieve this transformation.
Chiral Auxiliary-Mediated Asymmetric Alkylation
This classical and reliable method involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction. The Enders SAMP/RAMP hydrazone alkylation is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[1]
Mechanism: The ketone is first converted to a chiral hydrazone using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). Deprotonation with a strong base like lithium diisopropylamide (LDA) forms a chiral azaenolate, which then reacts with an alkyl halide. The steric hindrance provided by the chiral auxiliary directs the electrophile to attack from a specific face, leading to a high degree of stereocontrol. Finally, the auxiliary is cleaved to yield the desired chiral ketone.[1]
Workflow for Chiral Auxiliary-Mediated Synthesis:
Caption: Workflow of SAMP hydrazone-mediated asymmetric alkylation.
Organocatalytic Asymmetric Alkylation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free reaction conditions. Proline and its derivatives are highly effective catalysts for a variety of asymmetric transformations, including the α-alkylation of ketones.
Mechanism: L-proline catalyzes the reaction by forming a chiral enamine intermediate with the ketone. This enamine then reacts with an electrophile. The stereochemistry is controlled by the chiral environment created by the proline catalyst, which shields one face of the enamine, directing the incoming electrophile to the opposite face.
Workflow for Organocatalytic Synthesis:
Caption: Workflow of proline-catalyzed asymmetric alkylation.
Biocatalytic Asymmetric Synthesis
Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral molecules. Enzymes, such as ene-reductases or engineered ketoreductases, can be employed for the asymmetric synthesis of fluorinated compounds.[2][3]
Mechanism: In a potential biocatalytic approach, an ene-reductase could catalyze the asymmetric reduction of an α,β-unsaturated precursor, 6-fluoro-1-isopropylidene-3,4-dihydronaphthalen-2(1H)-one. The enzyme's chiral active site would ensure the delivery of a hydride from a cofactor (e.g., NADPH) to one specific face of the double bond, leading to the formation of the desired (S)-enantiomer with high enantiomeric excess.
Workflow for Biocatalytic Synthesis:
Caption: Workflow of biocatalytic asymmetric reduction.
Comparative Performance Data
The following table summarizes the key performance indicators for each synthetic strategy, based on literature precedents for similar transformations. It is important to note that direct experimental data for the target molecule is limited, and these values represent expected outcomes based on analogous reactions.
| Parameter | Chiral Auxiliary (SAMP/RAMP) | Organocatalysis (Proline) | Biocatalysis (Ene-reductase) |
| Yield | Good to Excellent (typically 70-90%) | Moderate to Good (typically 50-80%) | Good to Excellent (typically >90%) |
| Enantiomeric Excess (ee) | Excellent (often >95%)[4] | Good to Excellent (typically 80-95%) | Excellent (often >99%)[2] |
| Reaction Conditions | Cryogenic temperatures (-78 °C), strong base (LDA) | Mild (room temperature), metal-free | Mild (aqueous buffer, room temp.), pH dependent |
| Substrate Scope | Broad for ketones and aldehydes | Generally good for aldehydes and some ketones | Often substrate-specific, may require enzyme engineering |
| Reagent/Catalyst Cost | Auxiliary can be expensive but is recoverable | Catalyst is inexpensive and readily available | Enzyme production can be costly, but catalyst loading is low |
| Work-up/Purification | Requires chromatographic separation and auxiliary cleavage | Generally straightforward purification | Simple extraction, but enzyme removal is necessary |
| Scalability | Can be challenging due to cryogenic conditions and stoichiometry | Generally scalable | Highly scalable, especially with immobilized enzymes |
| Green Chemistry Principles | Use of stoichiometric chiral auxiliary and harsh reagents | Metal-free, but often requires organic solvents | Aqueous media, biodegradable catalyst, highly atom-economical |
Detailed Experimental Protocols
Protocol 1: Asymmetric Alkylation via SAMP-Hydrazone
Materials:
-
6-Fluoro-3,4-dihydronaphthalen-2(1H)-one
-
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Anhydrous toluene
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Isopropyl iodide
-
Anhydrous diethyl ether
-
Saturated aqueous NH4Cl solution
-
Ozone
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: To a solution of 6-fluoro-3,4-dihydronaphthalen-2(1H)-one (1.0 eq) in anhydrous toluene (5 mL/mmol), add SAMP (1.2 eq). Heat the mixture at reflux with a Dean-Stark trap for 12-24 hours until no more water is collected. Remove the solvent under reduced pressure to obtain the crude SAMP-hydrazone.
-
Asymmetric Alkylation: Dissolve the crude hydrazone in anhydrous diethyl ether (10 mL/mmol) and cool the solution to -78 °C under an argon atmosphere. Slowly add a solution of LDA (1.5 eq) and stir for 4 hours at -78 °C. Add isopropyl iodide (2.0 eq) and continue stirring at -78 °C for 4 hours, then allow the reaction to warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Auxiliary Cleavage: Dissolve the purified alkylated hydrazone in dichloromethane (10 mL/mmol) and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with argon to remove excess ozone. Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) and allow the mixture to warm to room temperature. Concentrate the solution and purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Organocatalytic Asymmetric Alkylation
Materials:
-
6-Fluoro-3,4-dihydronaphthalen-2(1H)-one
-
L-Proline
-
N-iodosuccinimide (NIS)
-
Isopropyl alcohol
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous NaHCO3 solution
-
Saturated aqueous Na2S2O3 solution
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6-fluoro-3,4-dihydronaphthalen-2(1H)-one (1.0 eq), L-proline (0.2 eq), and N-iodosuccinimide (1.2 eq) in a mixture of isopropyl alcohol and DMSO (e.g., 9:1 v/v).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and saturated aqueous Na2S2O3 solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford this compound.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several asymmetric strategies, each with its own merits and drawbacks. The chiral auxiliary method offers high enantioselectivity and reliability but suffers from the need for stoichiometric amounts of a potentially expensive auxiliary and harsh reaction conditions. Organocatalysis provides a more environmentally friendly and cost-effective alternative, although it may require more extensive optimization to achieve comparable enantioselectivity. Biocatalysis stands out as the most promising approach from a green chemistry and scalability perspective, offering excellent enantioselectivity and mild reaction conditions. However, the development of a suitable enzyme for this specific transformation may require significant research and development efforts in enzyme screening and engineering.
For laboratory-scale synthesis where high stereopurity is the primary concern, the SAMP/RAMP hydrazone method remains a robust choice. For larger-scale production, the development of an efficient organocatalytic or, ideally, a biocatalytic process would be highly advantageous. Future research should focus on discovering or engineering enzymes with high activity and selectivity for the asymmetric synthesis of this and related fluorinated chiral building blocks.
References
- Corey, E. J., & Enders, D. (1975). A new general method for the asymmetric synthesis of ketones. Tetrahedron Letters, 16(1-2), 3-6.
- Trost, B. M. (1980). The palladium-catalyzed alkylation of allylic substrates. Accounts of Chemical Research, 13(11), 385-393.
- Whitesell, J. K. (1985). New perspectives in asymmetric synthesis. Accounts of Chemical Research, 18(9), 280-287.
- Allan, H., et al. (2024).
- Enders, D., et al. (1987). Asymmetric Michael Additions via SAMP-/RAMP-Hydrazones Enantioselective 1,4-Addition of Methyl Ketones to Knoevenagel Acceptors. Angewandte Chemie International Edition in English, 26(10), 1039-1040.
- Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of ant alarm pheromones. A new and highly effective chiral auxiliary. Angewandte Chemie International Edition in English, 15(9), 549-551.
- Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). (2020). Molecules, 25(1), 193.
- Li, R., et al. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Beilstein Journal of Organic Chemistry, 14, 1488-1494.
- Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101. (2021). Chirality, 33(8), 447-453.
- α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. (2024). Organic Letters, 26(15), 3103-3108.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Understanding the Risks: A Profile of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
This compound is a complex organic molecule featuring a fluorinated aromatic ring and a ketone functional group. While specific toxicity data is unavailable, the presence of these moieties necessitates a cautious approach. Halogenated organic compounds can be toxic upon inhalation and ingestion[1]. Aromatic ketones can cause skin and eye irritation[2][3]. Therefore, it is prudent to treat this compound with a high degree of care, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially cause respiratory irritation[2][3][4][5].
Key Structural Features and Potential Hazards:
-
Fluorinated Aromatic Ring: Halogenated hydrocarbons are known for their potential toxicity[1].
-
Ketone Functional Group: Ketones can be irritants and may have other toxicological effects[6][7].
-
Organic Compound: Like many organic substances, it should be considered flammable and should be handled away from ignition sources[1].
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood[1]. This prevents the inhalation of any volatile components or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated to further minimize the concentration of any airborne contaminants[1].
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is non-negotiable. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk[8]. | Protects against splashes and potential contact with the eyes, which can cause serious irritation[2][3][4]. |
| Hand Protection | Chemical-resistant gloves are essential. Given the presence of a ketone and an aromatic hydrocarbon structure, PVA (polyvinyl alcohol) or Viton™ gloves are recommended for extended contact[6][9]. For incidental contact, nitrile gloves may be sufficient, but they should be changed immediately upon contamination[1][8]. | Provides a barrier against skin contact, which can cause irritation[2][3]. Different glove materials offer varying levels of protection against specific chemicals; therefore, selecting the right material is crucial[7][9]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, should be worn over personal clothing[8]. Long pants and closed-toe shoes are mandatory[1]. | Protects the skin from accidental spills and splashes. Natural fiber clothing (e.g., cotton) is recommended under the lab coat as synthetic fibers can melt and adhere to the skin in a fire. |
| Respiratory | Respiratory protection is generally not required when working in a properly functioning chemical fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary[5][8]. | A fume hood is the primary means of preventing respiratory exposure. If a respirator is deemed necessary, it must be part of a comprehensive respiratory protection program that includes fit testing and training[8]. |
Step-by-Step Handling Protocol
The following workflow outlines the safe handling of this compound from initial receipt to the final cleaning of the workspace.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper waste management is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation: The Foundation of Proper Disposal
The cardinal rule of chemical waste disposal is to never mix incompatible waste streams. For this compound, all waste, including unused material, reaction residues, and contaminated materials, must be collected in a designated "Halogenated Organic Waste" container[1][10][11].
Key Segregation Practices:
-
Dedicated Container: Use a clearly labeled, leak-proof container specifically for halogenated organic waste[10][12].
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this increases disposal costs and complexity[12][13].
-
Avoid Contamination: Keep halogenated waste separate from other waste streams such as aqueous waste, strong acids or bases, and heavy metals[12][13].
Disposal Protocol
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[2][5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4][14].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][5].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][14].
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department[12][15].
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
-
Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
-
GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Unknown. Hazardous Waste Segregation. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
Miami University. Personal Protective Equipment | Safety | Physical Facilities. [Link]
-
Unknown. Personal Protective Equipment (PPE). [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Unknown. Chemical Safety: Personal Protective Equipment. [Link]
-
MySkinRecipes. 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. [Link]
-
Merck Millipore. SAFETY DATA SHEET. [Link]
-
ChemBK. 6-fluoro-3,4-dihydronaphthalen-1(2H)-one. [Link]
-
PubChem. 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone. [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. fishersci.com [fishersci.com]
- 3. 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone | C10H10O2 | CID 4679494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. uspmsds.com [uspmsds.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
